molecular formula C13H12N2O3S B186688 N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide CAS No. 156423-98-2

N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B186688
CAS No.: 156423-98-2
M. Wt: 276.31 g/mol
InChI Key: YOJHNIJHAGHIRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide is a sophisticated synthetic intermediate with significant value in medicinal chemistry and drug discovery, particularly in the development of novel antitumor agents . The compound features a 4-formyl-thiazole core, a privileged scaffold in the design of biologically active molecules. The presence of the formyl group on the thiazole ring provides a versatile handle for further synthetic elaboration via condensation reactions, making it a crucial building block for creating diverse chemical libraries . Thiazole derivatives are a prominent class of heterocyclic compounds known to exhibit a broad spectrum of pharmacological activities. The intrinsic properties of the thiazole ring, containing both nitrogen and sulfur heteroatoms, allow it to interact with various biological targets . Specifically, 2-aminothiazole derivatives have been investigated for their potent effects as inhibitors of proliferating cells and phosphotransferases, positioning them as promising candidates in oncology research . This compound serves as a key precursor in the synthesis of such derivatives, enabling the exploration of structure-activity relationships critical for optimizing potency and selectivity. The research applications of this compound extend beyond oncology. Thiazole-containing molecules are extensively studied for their potential as anticonvulsant, antibacterial, antifungal, and anti-inflammatory agents . The versatility of the thiazole scaffold underscores the importance of reliable, high-quality synthetic intermediates like this compound for advancing pharmaceutical research and developing new therapeutic entities to address unmet medical needs.

Properties

IUPAC Name

N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-9(17)15(13-14-10(7-16)8-19-13)11-3-5-12(18-2)6-4-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJHNIJHAGHIRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)OC)C2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a complex organic molecule that holds potential for various applications in research and drug development. Its structure, incorporating a thiazole ring, an acetamide group, and a methoxyphenyl moiety, suggests a range of chemical and biological activities. A thorough understanding of its physicochemical properties is paramount for its synthesis, purification, formulation, and evaluation in biological systems. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound and details the experimental protocols for their determination. As a Senior Application Scientist, the following sections are designed to be a practical resource, blending theoretical understanding with actionable experimental guidance.

Molecular Structure and Basic Properties

A foundational understanding of a molecule begins with its structure and fundamental properties. These characteristics are intrinsic to the compound and dictate its behavior in various chemical and physical environments.

Table 1: Fundamental Properties of this compound

PropertyValueSource
Molecular Formula C13H12N2O3S[1]
Molecular Weight 276.31 g/mol [2]
CAS Number 156423-98-2[2]
Predicted XlogP 2.0[1]
Appearance Predicted to be a solid at room temperatureInferred from related structures

The positive XlogP value suggests that this compound has a degree of lipophilicity, which is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems.

Predicted Physicochemical Characteristics

While experimental data for this compound is not extensively available in the public domain, we can infer some of its properties based on its structural similarity to other known compounds. For instance, N-(4-methoxyphenyl)acetamide is a solid with a melting point of 128-130 °C[3]. Given the additional functional groups in the target molecule, a higher melting point might be anticipated due to increased molecular weight and potential for intermolecular interactions.

Solubility: The presence of both polar (formyl, acetamide) and non-polar (methoxyphenyl, thiazole ring) groups suggests that the compound will exhibit moderate solubility in a range of organic solvents. Its solubility in aqueous solutions is expected to be low, a common characteristic of drug-like molecules.

Experimental Protocols for Physicochemical Characterization

To rigorously characterize this compound, a series of well-defined experimental protocols should be followed. The following sections provide step-by-step methodologies for determining its key physicochemical properties.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad range often indicates the presence of impurities.

Experimental Workflow for Melting Point Determination

MeltingPoint A Sample Preparation: Finely powder the crystalline solid. B Capillary Loading: Pack the powder into a capillary tube to a height of 2-3 mm. A->B C Apparatus Setup: Place the capillary in a melting point apparatus. B->C D Heating and Observation: Heat the sample slowly (1-2 °C/min near the expected melting point). C->D E Record Range: Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. D->E

Caption: Workflow for determining the melting point of a solid compound.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample is completely dry and in a fine powder form.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. Repeat until a sample height of 2-3 mm is achieved.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Heating: Begin heating the block. A rapid heating rate can be used initially, but it should be slowed to 1-2 °C per minute as the expected melting point is approached.

  • Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This range is the melting point of the compound.

Solubility Assessment

Determining the solubility of a compound in various solvents is essential for developing appropriate formulations for in vitro and in vivo studies.

Experimental Workflow for Solubility Assessment

Solubility A Solvent Selection: Choose a range of solvents (e.g., water, PBS, DMSO, ethanol). B Sample Preparation: Weigh a precise amount of the compound (e.g., 1 mg). A->B C Solvent Addition: Add a known volume of solvent incrementally. B->C D Mixing: Agitate the mixture (vortex or sonicate) after each addition. C->D E Observation: Observe for complete dissolution. D->E F Quantification: Calculate the solubility (e.g., in mg/mL). E->F

Caption: Workflow for assessing the solubility of a compound.

Step-by-Step Protocol:

  • Solvent Selection: Prepare a panel of relevant solvents, including aqueous buffers (e.g., phosphate-buffered saline at different pH values) and common organic solvents (e.g., dimethyl sulfoxide, ethanol, methanol).

  • Sample Preparation: Accurately weigh a small amount of the compound (e.g., 1-5 mg) into a clear vial.

  • Solvent Addition: Add a measured volume of the selected solvent to the vial in small increments.

  • Mixing: After each addition, vigorously mix the sample using a vortex mixer or sonicator to facilitate dissolution. Allow the sample to equilibrate.

  • Observation: Visually inspect the solution for any undissolved solid particles. The point at which the compound completely dissolves is noted.

  • Calculation: Calculate the solubility in terms of mass per unit volume (e.g., mg/mL or µg/mL). If the compound does not fully dissolve, its solubility is reported as being less than the calculated concentration.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for confirming the chemical structure of a molecule.

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the range of 7.0-8.5 ppm, corresponding to the protons on the methoxyphenyl and thiazole rings.

  • Formyl Proton: A singlet peak around 9.5-10.5 ppm.

  • Methoxy Protons: A sharp singlet at approximately 3.8-4.0 ppm.

  • Acetamide Methyl Protons: A singlet around 2.0-2.5 ppm.

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

  • Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to confirm the proposed structure.

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:

  • C=O (Amide): Strong absorption around 1680-1650 cm⁻¹.

  • C=O (Aldehyde): Strong absorption around 1740-1720 cm⁻¹.

  • C-H (Aromatic): Peaks in the region of 3100-3000 cm⁻¹.

  • C-O (Ether): Absorption in the 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹ regions.

  • C=N (Thiazole): Absorption around 1650-1550 cm⁻¹.

Step-by-Step Protocol for IR Analysis (ATR Method):

  • Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Step-by-Step Protocol for Mass Spectrometry Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample solution into a mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI). Acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights.

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of a compound.

Experimental Workflow for HPLC Purity Analysis

HPLC A Mobile Phase Preparation: Prepare and degas the mobile phase (e.g., acetonitrile/water). B Sample Preparation: Dissolve the compound in a suitable solvent to a known concentration. A->B C Instrument Setup: Equilibrate the HPLC system with the mobile phase. B->C D Injection: Inject a small volume of the sample solution. C->D E Data Acquisition: Run the chromatogram and detect the eluting components. D->E F Purity Calculation: Calculate the purity based on the peak areas. E->F

Caption: Workflow for HPLC purity analysis.

Step-by-Step Protocol for HPLC Analysis:

  • Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. Filter and degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (ideally the mobile phase) to a known concentration (e.g., 1 mg/mL).

  • Instrument Setup:

    • Column: A C18 reverse-phase column is a common starting point.

    • Mobile Phase Gradient: A gradient elution (e.g., starting with a higher percentage of water and increasing the organic solvent concentration over time) is often effective for separating impurities.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: A UV detector set at a wavelength where the compound has significant absorbance.

  • Injection and Data Acquisition: Inject a small volume (e.g., 10 µL) of the sample solution onto the column and start the data acquisition.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity of the compound can be calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Data Interpretation and Reporting

A comprehensive report on the physicochemical properties of this compound should include all the experimental data obtained. The spectroscopic data should be fully interpreted to provide unambiguous confirmation of the compound's structure. The purity, as determined by HPLC and melting point, should be clearly stated.

Conclusion

The systematic characterization of the physicochemical properties of this compound is a critical step in its journey from a laboratory curiosity to a potential therapeutic agent or research tool. The protocols and insights provided in this guide offer a robust framework for researchers to generate high-quality, reliable data, thereby accelerating the research and development process. Adherence to these methodologies will ensure a solid foundation for any subsequent biological or pharmacological investigations.

References

  • Vertex AI Search. (2026).
  • PubChemLite. (n.d.). This compound (C13H12N2O3S).
  • ChemicalBook. (n.d.). N-(4-Methoxyphenyl)acetamide(51-66-1).
  • PubMed Central. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment.
  • PubMed Central. (n.d.). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug.
  • PubMed Central. (2021). Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol.
  • ResearchGate. (2025). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide.
  • Sigma-Aldrich. (n.d.). N-(4-Methoxyphenyl)acetamide.
  • Santa Cruz Biotechnology. (n.d.). This compound.

Sources

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active agents.[1][2] The compound N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide, hereafter referred to as Compound X, integrates this privileged heterocycle with other pharmacologically significant moieties: a 4-methoxyphenyl group and a C4-formyl substituent. While direct mechanistic studies on Compound X are not extensively documented in publicly available literature, its structural components provide a strong foundation for postulating and investigating its mechanism of action. This guide synthesizes information from analogous structures to propose plausible biological targets and provides a comprehensive framework of experimental protocols to elucidate its molecular-level interactions. We will explore three primary, plausible mechanisms: enzyme inhibition, anticancer activity through apoptotic pathways, and modulation of inflammatory responses, with a particular focus on the potential role of the formyl group in receptor engagement.

Introduction: Deconstructing the Pharmacophore

The therapeutic potential of a small molecule is intrinsically linked to its three-dimensional structure and the chemical functionalities it presents for interaction with biological macromolecules. Compound X (Figure 1) is a composite of three key structural alerts that guide our mechanistic hypotheses.

  • The 2-Acetamido-1,3-Thiazole Core: This central scaffold is a recurring motif in compounds exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] Its prevalence in drug discovery is due to its ability to act as a versatile scaffold for presenting substituents in defined spatial orientations and its capacity to engage in various non-covalent interactions.[1][6]

  • The N-(4-methoxyphenyl) Group: The methoxy group is a common feature in approved drugs, where it can modulate ligand-target binding, improve physicochemical properties, and influence metabolic stability.[7][8] It can act as a hydrogen bond acceptor and its lipophilicity can enhance membrane permeability. However, it can also be a site of metabolic O-demethylation.[8]

  • The C4-Formyl Group: Aldehyde moieties are reactive functional groups that can participate in hydrogen bonding or, in some cases, form covalent adducts with nucleophilic residues in a protein binding pocket.[9] Notably, N-formylated peptides are potent agonists of formyl peptide receptors (FPRs), key players in the innate immune response.[10][11] While Compound X is not a peptide, the formyl group is a critical feature that warrants investigation for its role in receptor binding and activation.[12]

This guide will now proceed to outline hypothesized mechanisms of action based on these structural features and detail the experimental workflows required to validate these hypotheses.

Hypothesized Mechanism I: Enzyme Inhibition

The 2-aminothiazole scaffold is a well-established framework for the design of potent enzyme inhibitors.[13] Derivatives have shown inhibitory activity against a range of enzyme families, including kinases, cholinesterases, and carbonic anhydrases.[14][15][16]

Rationale for Enzyme Inhibition

The planar thiazole ring can participate in π-stacking interactions within an enzyme's active site, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors. The N-acetamide and N-aryl substitutions provide opportunities for extensive hydrophobic and polar interactions, anchoring the molecule to the target protein. We hypothesize that Compound X may act as an inhibitor of key enzymes implicated in disease, such as protein kinases in cancer or cholinesterases in neurodegenerative disorders.

Experimental Workflow for Screening Enzyme Inhibition

A systematic approach to identifying potential enzyme targets is crucial. The following workflow provides a tiered screening and validation process.

Diagram: Experimental Workflow for Enzyme Inhibitor Screening

Enzyme_Inhibition_Workflow cluster_0 Tier 1: Broad Spectrum Screening cluster_1 Tier 2: Hit Validation & Potency cluster_2 Tier 3: Mechanism of Inhibition A Broad Kinase Panel Assay (e.g., 96-well format, radiometric or fluorescence-based) D Determine IC50 Values for 'Hit' Enzymes (Dose-response curve) A->D B Cholinesterase Activity Assay (Ellman's Reagent) B->D C Carbonic Anhydrase Inhibition Assay C->D E Orthogonal Assay (e.g., Label-free, such as SPR or ITC) D->E F Enzyme Kinetics Studies (Lineweaver-Burk or Michaelis-Menten plots) E->F G Determine Ki and Mode of Inhibition (Competitive, Non-competitive, etc.) F->G

Caption: A tiered approach to identify and characterize Compound X as an enzyme inhibitor.

Detailed Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the widely used Ellman's method for determining cholinesterase activity.[16]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Compound X stock solution in DMSO

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM phosphate buffer (pH 8.0).

    • Prepare a 10 mM DTNB solution in phosphate buffer.

    • Prepare a 75 mM ATCI solution in deionized water.

    • Prepare a 0.1 U/mL AChE solution in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of varying concentrations of Compound X (serially diluted from the stock solution) or vehicle (DMSO) for the control.

    • Add 125 µL of phosphate buffer to each well.

    • Add 50 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of AChE solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

  • Measurement:

    • Add 25 µL of ATCI solution to each well to start the colorimetric reaction.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of Compound X.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of Compound X concentration to determine the IC50 value.

Hypothesized Mechanism II: Anticancer Activity via Caspase-Mediated Apoptosis

Given that 2-aminothiazole derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines, it is plausible that Compound X exerts cytotoxic effects.[1][4] A common mechanism for anticancer drugs is the induction of apoptosis, a form of programmed cell death. Some 1,3,4-thiadiazole derivatives, a related class of compounds, have been shown to induce apoptosis via the caspase pathway.[17]

Proposed Signaling Pathway

We hypothesize that Compound X may trigger the intrinsic or extrinsic apoptotic pathway, culminating in the activation of executioner caspases (e.g., Caspase-3) and subsequent cell death.

Diagram: Proposed Apoptotic Signaling Pathway

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound_x Compound X bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) compound_x->bcl2 death_receptor Death Receptors (e.g., Fas, TNFR1) compound_x->death_receptor mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apoptosome Formation (Apaf-1) cyto_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Executioner Caspase-3 Activation caspase9->caspase3 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized apoptotic pathways modulated by Compound X.

Experimental Protocol: Caspase-3 Activity Assay

This protocol measures the activity of Caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer)

  • Complete cell culture medium

  • Compound X

  • Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)

  • Cell lysis buffer

  • 96-well plate and reader

Procedure:

  • Cell Culture and Treatment:

    • Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of Compound X for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).

  • Cell Lysis:

    • After treatment, centrifuge the plate and remove the supernatant.

    • Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.

  • Caspase Assay:

    • Centrifuge the plate to pellet cell debris.

    • Transfer 50 µL of the supernatant (cell lysate) to a new 96-well plate.

    • Add 50 µL of 2X reaction buffer containing the Caspase-3 substrate (Ac-DEVD-pNA) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement and Analysis:

    • Measure the absorbance at 405 nm.

    • Compare the absorbance of treated samples to the control to determine the fold-increase in Caspase-3 activity.

Hypothesized Mechanism III: Anti-Inflammatory Activity via Formyl Peptide Receptor (FPR) Modulation

The presence of a formyl group on Compound X is particularly intriguing due to its potential to interact with Formyl Peptide Receptors (FPRs).[10] FPRs are G protein-coupled receptors expressed on phagocytic leukocytes and play a crucial role in mediating inflammatory responses to bacterial N-formylated peptides and mitochondrial-derived damage-associated molecular patterns.[11]

Rationale for FPR Interaction

While Compound X is not a peptide, the formyl group is a key recognition element for FPRs.[12] It is possible that the thiazole and methoxyphenyl moieties of Compound X position the formyl group in a manner that allows it to dock into the FPR binding pocket, potentially acting as either an agonist or an antagonist. The formamide group of the canonical ligand fMLF is thought to hydrogen-bond with residues such as Asp-106 and Arg-201 in the FPR binding pocket.[18]

Experimental Protocol: Calcium Mobilization Assay in FPR-Expressing Cells

Activation of FPRs leads to an increase in intracellular calcium concentration. This can be measured using calcium-sensitive fluorescent dyes.

Materials:

  • HL-60 cells (human promyelocytic leukemia cell line) differentiated into a neutrophil-like phenotype (express high levels of FPR1).

  • Fura-2 AM or Fluo-4 AM (calcium-sensitive dyes).

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

  • Compound X.

  • fMLF (N-Formylmethionyl-leucyl-phenylalanine) as a positive control agonist.

  • A fluorescence plate reader or fluorometer capable of measuring intracellular calcium.

Procedure:

  • Cell Preparation and Dye Loading:

    • Differentiate HL-60 cells using DMSO or retinoic acid for 5-7 days.

    • Harvest the differentiated cells and resuspend them in HBSS.

    • Load the cells with Fura-2 AM (e.g., 2-5 µM) by incubating at 37°C for 30-45 minutes.

    • Wash the cells twice with HBSS to remove extracellular dye.

  • Calcium Measurement:

    • Resuspend the dye-loaded cells in HBSS and place them in the cuvette of a fluorometer or in the wells of a black-walled 96-well plate.

    • Establish a stable baseline fluorescence reading.

    • Add Compound X at various concentrations and record the change in fluorescence over time. For Fura-2, this involves ratiometric measurement at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm.

    • As a positive control, add a known concentration of fMLF to elicit a maximal response.

  • Data Analysis:

    • Calculate the change in intracellular calcium concentration based on the fluorescence ratio.

    • To test for antagonism, pre-incubate the cells with Compound X for a few minutes before adding fMLF and measure the inhibition of the fMLF-induced calcium flux.

    • Generate dose-response curves to determine EC50 (for agonism) or IC50 (for antagonism).

Summary of Quantitative Data and Future Directions

The experimental workflows described above will generate critical quantitative data to support or refute the hypothesized mechanisms of action.

Parameter Experiment Significance
IC50 (Inhibitory Concentration 50%) Enzyme Inhibition AssaysQuantifies the potency of Compound X as an inhibitor of a specific enzyme.
Ki (Inhibition Constant) Enzyme Kinetics StudiesDefines the binding affinity of the inhibitor to the enzyme.
EC50 (Effective Concentration 50%) Cell Viability/Cytotoxicity AssaysMeasures the concentration of Compound X required to induce 50% of its maximal effect on cell viability.
Fold-Increase in Caspase Activity Caspase Activity AssaysIndicates the degree to which Compound X induces apoptosis.
EC50 / IC50 (Calcium Mobilization) FPR Functional AssaysDetermines the potency of Compound X as an agonist or antagonist of formyl peptide receptors.

Further investigations should include structure-activity relationship (SAR) studies by synthesizing analogs of Compound X to probe the importance of the formyl, methoxy, and acetamide groups. For example, replacing the formyl group with a methyl or carboxyl group would directly test its role in the observed biological activity. Advanced techniques such as X-ray crystallography of Compound X bound to a target enzyme or computational docking studies would provide invaluable atomic-level insights into its binding mode.

Conclusion

This compound is a compound of significant interest due to its convergence of pharmacologically relevant structural motifs. While its precise mechanism of action remains to be fully elucidated, a rational, hypothesis-driven approach based on its chemical architecture allows for a systematic investigation. The proposed workflows, focusing on enzyme inhibition, induction of apoptosis, and modulation of inflammatory pathways, provide a robust framework for researchers to uncover the therapeutic potential of this and related molecules. The integration of biochemical assays, cell-based functional screens, and eventual structural biology will be paramount in defining its molecular blueprint and paving the way for its potential development as a novel therapeutic agent.

References

  • Benchchem. The Multifaceted Biological Activities of 2-Aminothiazole Derivatives: A Technical Guide.
  • Khalifa M. E. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chim. Slov.
  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07).
  • Scholars Research Library. Biological and medicinal significance of 2-aminothiazoles.
  • ResearchGate. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • Benchchem. Comparative Analysis of Thiazole Derivatives as Enzyme Inhibitors: A Review of the Landscape.
  • PubMed. Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs. (2023-08-25). Available from: [Link]

  • PubMed. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Available from: [Link]

  • PubMed. Synthesis and Pin1 inhibitory activity of thiazole derivatives. (2016-11-15). Available from: [Link]

  • PubMed. Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors. Available from: [Link]

  • PubMed. Structural changes of the ligand and of the receptor alters the receptor preference for neutrophil activating peptides starting with a formylmethionyl group. Available from: [Link]

  • NIH. (+-)-p-Methoxyamphetamine. Available from: [Link]

  • NIH. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. (2022-07-28). Available from: [Link]

  • NIH. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Available from: [Link]

  • PubMed. The role of the methoxy group in approved drugs. (2024-07-05). Available from: [Link]

  • NIH. N-[4-Acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. Available from: [Link]

  • PubChemLite. This compound. Available from: [Link]

  • ScienceDirect. Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. Available from: [Link]

  • ResearchGate. The role of the methoxy group in approved drugs | Request PDF. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Formylpeptide receptors. Available from: [Link]

  • NIH. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Available from: [Link]

  • PubMed. Characterization of the binding site on the formyl peptide receptor using three receptor mutants and analogs of Met-Leu-Phe and Met-Met-Trp-Leu-Leu. (2000-12-15). Available from: [Link]

  • MDPI. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022-10-17). Available from: [Link]

  • MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023-10-27). Available from: [Link]

  • NIH. 2-(3-Methoxyphenyl)-N-[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]acetamide. Available from: [Link]

  • A review on thiazole based compounds and it's pharmacological activities. (2024-10-23). Available from: [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. Available from: [Link]

  • NIH. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Available from: [Link]

Sources

In vitro evaluation of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide

Authored by a Senior Application Scientist

Preamble: Unveiling the Therapeutic Potential of a Novel Thiazole Derivative

The confluence of a thiazole nucleus and an N-(4-methoxyphenyl)acetamide moiety within a single molecular entity, this compound, presents a compelling case for comprehensive in vitro investigation. The thiazole ring is a well-established pharmacophore, integral to a multitude of compounds exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Similarly, derivatives of N-phenylacetamide have demonstrated significant potential as anticancer agents.[5][6] The structural attributes of the title compound, confirmed by its entry in chemical databases[7], suggest a high probability of bioactivity.

This technical guide provides a strategic framework for the systematic in vitro evaluation of this compound. It is designed for researchers, scientists, and drug development professionals, offering a rationale-driven, multi-tiered approach to elucidate its potential therapeutic value. The protocols detailed herein are grounded in established scientific principles to ensure robust and reproducible data generation.

Section 1: Strategic Framework for In Vitro Evaluation

A hierarchical screening cascade is proposed to efficiently and comprehensively assess the biological activity profile of the compound. This strategy prioritizes a broad initial screening to identify key areas of activity, followed by more focused mechanistic studies.

G cluster_0 Tier 1: Primary Biological Screening cluster_1 Tier 2: Secondary & Mechanistic Elucidation cluster_2 Data Interpretation & Lead Optimization A Compound Synthesis & Characterization B Anticancer Cytotoxicity Screen (e.g., NCI-60 Panel) A->B Test Compound C Broad-Spectrum Antimicrobial Screen (Bacteria & Fungi Panels) A->C Test Compound D Primary Anti-inflammatory Screen (e.g., COX/LOX Inhibition or Cell-based Assay) A->D Test Compound F Dose-Response & IC50 Determination B->F Hit Identified G MIC, MBC, MFC Determination C->G Hit Identified I Cytokine Release Profiling (e.g., ELISA) D->I Hit Identified E Apoptosis & Cell Cycle Assays K Identify Primary Biological Activity E->K F->E Confirmed Activity H Biofilm Disruption Assays G->H Confirmed Activity H->K J Signaling Pathway Analysis (e.g., Western Blot for NF-κB) I->J Confirmed Activity J->K L Elucidate Mechanism of Action K->L M Structure-Activity Relationship (SAR) Studies L->M

Figure 1: A hierarchical workflow for the in vitro evaluation of this compound.

Section 2: Anticancer Activity Evaluation

The presence of both the thiazole and N-(4-methoxyphenyl)acetamide moieties suggests a strong potential for anticancer activity.[3][4][5] A systematic evaluation should begin with a broad cytotoxicity screen, followed by mechanistic studies to understand the mode of action.

Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[8] It provides a quantitative measure of a compound's ability to inhibit cell proliferation.

Experimental Protocol: MTT Assay
  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, U-87 for glioblastoma[8]) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and incubate at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Harvest cells using trypsin-EDTA and seed into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the media in the wells with the compound-containing media. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Mechanistic Studies: Elucidating the Mode of Apoptotic Induction

Should the compound exhibit significant cytotoxicity, investigating its ability to induce apoptosis is a critical next step. A common mechanism for anticancer agents is the activation of the caspase cascade.[9]

G cluster_pathways Apoptotic Signaling Pathways compound N-(4-formyl-1,3-thiazol-2-yl) -N-(4-methoxyphenyl)acetamide extrinsic Extrinsic Pathway (Death Receptors) compound->extrinsic Induces intrinsic Intrinsic Pathway (Mitochondrial) compound->intrinsic Induces caspase8 Caspase-8 Activation extrinsic->caspase8 bcl2 Bcl-2 Family Regulation (e.g., Bax/Bcl-2 ratio) intrinsic->bcl2 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 bcl2->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Figure 2: A simplified diagram of potential apoptotic pathways modulated by the test compound.

Section 3: Antimicrobial Activity Evaluation

Thiazole derivatives are renowned for their antimicrobial properties.[4] A thorough in vitro evaluation should include screening against a panel of clinically relevant bacteria and fungi.

Primary Antimicrobial Screening: Broth Microdilution Method

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

Experimental Protocol: Broth Microdilution for MIC Determination
  • Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Preparation: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate, with concentrations typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

  • MBC/MFC Determination: To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), subculture aliquots from the wells with no visible growth onto agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.

Section 4: Anti-inflammatory Activity Evaluation

Given that some thiazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation, assessing the anti-inflammatory potential of the title compound is warranted.[11] A cell-based assay provides a physiologically relevant system for this evaluation.

Cell-Based Anti-inflammatory Assay: LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6), from lipopolysaccharide (LPS)-stimulated macrophages.[12][13]

Experimental Protocol: Inhibition of NO Production
  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in DMEM with 10% FBS.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify nitrite concentration, which is an indicator of NO production.

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

Potential Activity Primary Assay Secondary/Mechanistic Assays Key Endpoint(s)
Anticancer MTT Assay on Cancer Cell LinesApoptosis Assays (e.g., Caspase-Glo), Cell Cycle Analysis (Flow Cytometry)IC₅₀, Apoptosis Induction, Cell Cycle Arrest
Antimicrobial Broth MicrodilutionBiofilm Disruption Assay, Time-Kill KineticsMIC, MBC/MFC, Biofilm Eradication Concentration
Anti-inflammatory LPS-stimulated NO Production in MacrophagesCytokine Quantification (ELISA for TNF-α, IL-6), COX Enzyme Inhibition AssayInhibition of NO/Cytokine Production, COX IC₅₀

Section 5: Data Interpretation and Forward Path

The in vitro data generated through this tiered approach will provide a comprehensive initial profile of this compound. Positive "hits" in any of the primary screens should be validated through dose-response studies and confirmatory assays. The subsequent mechanistic studies will then offer critical insights into the compound's mode of action, guiding future lead optimization and preclinical development efforts. The ultimate goal is to build a robust data package that clearly defines the compound's biological activity, potency, and potential therapeutic applications.

References

  • Saglik, B. N., et al. (2019). In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. Bioorganic Chemistry, 85, 97-108. Available from: [Link]

  • Wirleitner, B., et al. (2004). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Pharmacological and Toxicological Methods, 50(2), 117-124. Available from: [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(29), 18675–18687. Available from: [Link]

  • Pérez-Sánchez, A., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(3), 871. Available from: [Link]

  • Sutar, S. S., et al. (2016). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. Available from: [Link]

  • Jialal, I., et al. (2004). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American Journal of Cardiology, 94(12), 1560-1562. Available from: [Link]

  • Vukovic, N., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 14, 1185791. Available from: [Link]

  • Gupta, A., et al. (2022). Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro like Computational Bioassay & Docking Analysis. Research Square. Available from: [Link]

  • Seršňová, A., et al. (2016). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. Medicinal Chemistry Research, 25, 1264-1279. Available from: [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Anti-Inflammatory Screen. IIVS.org. Available from: [Link]

  • Olteanu, A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5589. Available from: [Link]

  • Hren, J. M. (2007). Discovery of New Antimicrobial Agents using Combinatorial Chemistry. CORE Scholar. Available from: [Link]

  • Rutkauskas, K., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(18), 4275. Available from: [Link]

  • Aliabadi, A., et al. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 13(4), 1275–1281. Available from: [Link]

  • Theuretzbacher, U., & Paukner, S. (2020). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. ACS Infectious Diseases, 6(10), 2588-2602. Available from: [Link]

  • American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery.
  • Hada, T., et al. (2021). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. International Journal of Molecular Sciences, 22(19), 10738. Available from: [Link]

  • Ministry of Science and Technology, Bangladesh. (2026). NST Fellowship Award. most.gov.bd.
  • PubChem. (n.d.). This compound. PubChem. Available from: [Link]

  • Hosseinzadeh, L., et al. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 346(11), 812-818. Available from: [Link]

  • ResearchGate. (2025). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES.
  • Acikbas, Y. C., et al. (2020). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. ResearchGate. Available from: [Link]

  • PubChem. (n.d.). N-(4-formyl-1,3-thiazol-2-yl)-n-(4-methylphenyl)acetamide. PubChem. Available from: [Link]

  • National Institutes of Health. (n.d.). N-[4-Acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. NIH.
  • PubChem. (n.d.). 2-(3-Methoxyphenyl)-N-[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]acetamide. PubChem. Available from: [Link]

  • Arora, A. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1041-1046.
  • Uppu, R. M., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 4), 390-394. Available from: [Link]

  • Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(Pt 6), x220553. Available from: [Link]

Sources

An In-Depth Technical Guide to N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant molecules due to its versatile biological activities.[1] This technical guide focuses on a specific, promising class of thiazole derivatives: N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide and its analogs. This family of compounds combines three key pharmacophoric elements: a 2-(N-arylacetamido) group, a thiazole central ring, and a C4-formyl substituent. Such a constitution offers a rich platform for chemical modification and targeted biological intervention, particularly in oncology. Thiazole-containing compounds have been successfully developed as inhibitors of various biological targets, including enzymes and receptors crucial to cancer cell proliferation and survival.[2] This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of these derivatives, underpinned by detailed experimental protocols and mechanistic insights.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged structure in drug design.[3][4] Its prevalence in both natural products, like Vitamin B1 (Thiamine), and synthetic drugs, such as the anticancer agent Dasatinib, underscores its therapeutic importance.[1] The unique electronic properties of the thiazole ring, along with its ability to participate in hydrogen bonding and other non-covalent interactions, make it an ideal scaffold for engaging with biological targets.[1]

The specific class of compounds discussed herein, characterized by the this compound core, presents a compelling case for investigation. The key structural motifs are:

  • 2-(N-arylacetamido) Moiety: The presence of an N-arylacetamide group at the 2-position of the thiazole ring is significant. N-aryl-2-aminothiazoles are known to be potent inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle and are often dysregulated in cancer.[5] The acetamide group can act as a hydrogen bond donor and acceptor, while the N-aryl substituent, in this case, a 4-methoxyphenyl group, can be tailored to optimize binding affinity and selectivity for specific targets through hydrophobic and electronic interactions.

  • Thiazole-4-carbaldehyde Core: The formyl group at the 4-position of the thiazole ring is a versatile chemical handle. It can act as a hydrogen bond acceptor and a reactive center for the synthesis of more complex derivatives, such as Schiff bases or hydrazones, allowing for the exploration of a wider chemical space.[6] Furthermore, aldehydes on heterocyclic rings can contribute to the biological activity of the molecule, including anticancer effects.[7]

This guide will delve into the synthetic strategies to access this core structure, explore the influence of each substituent on biological activity, and discuss the potential of these compounds as targeted therapeutic agents.

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through a multi-step sequence, leveraging classical and modern synthetic methodologies. A plausible and efficient synthetic route involves the initial construction of the N-aryl-2-aminothiazole core, followed by N-acylation and subsequent formylation of the thiazole ring.

Synthesis of the N-(4-methoxyphenyl)-2-aminothiazole Intermediate

The initial and crucial step is the formation of the 2-arylaminothiazole core. While traditional Hantzsch synthesis using a mono-aryl thiourea is a common method, a more modular approach involves the palladium-catalyzed N-arylation of 2-aminothiazole.[8][9] This allows for greater diversity in the aryl substituent.

Experimental Protocol: Palladium-Catalyzed N-Arylation of 2-Aminothiazole [8]

  • Reagents: 2-Aminothiazole, 4-bromoanisole, Palladium(II) acetate (Pd(OAc)₂), Xantphos (ligand), Cesium carbonate (Cs₂CO₃), and 1,4-dioxane (solvent).

  • Procedure:

    • To an oven-dried Schlenk tube, add 2-aminothiazole (1.0 mmol), 4-bromoanisole (1.2 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.03 mmol), and Cs₂CO₃ (2.0 mmol).

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous 1,4-dioxane (5 mL) via syringe.

    • Heat the reaction mixture at 110 °C for 12-24 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford N-(4-methoxyphenyl)-1,3-thiazol-2-amine.

Causality of Experimental Choices: The use of a bulky, electron-rich phosphine ligand like Xantphos is critical for promoting the reductive elimination step in the catalytic cycle, which is often the rate-limiting step in C-N bond formation. Cesium carbonate is a strong enough base to deprotonate the 2-aminothiazole, which has a pKa similar to amides, without causing decomposition of the reactants or products.[8]

N-Acylation of the Arylaminothiazole Intermediate

The next step is the introduction of the acetyl group to the secondary amine. This is a standard acylation reaction.

Experimental Protocol: N-Acetylation [3][10]

  • Reagents: N-(4-methoxyphenyl)-1,3-thiazol-2-amine, Acetyl chloride (or acetic anhydride), Pyridine (or another non-nucleophilic base), and Dichloromethane (DCM) as a solvent.

  • Procedure:

    • Dissolve N-(4-methoxyphenyl)-1,3-thiazol-2-amine (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere.

    • Add pyridine (1.5 mmol) and cool the mixture to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.2 mmol) dropwise to the stirring solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield N-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide. Purification can be achieved by recrystallization or column chromatography.

Formylation of the Thiazole Ring: The Vilsmeier-Haack Reaction

The final key transformation is the introduction of the formyl group at the C4 position of the thiazole ring. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[11][12]

Experimental Protocol: Vilsmeier-Haack Formylation [13]

  • Reagents: N-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide, Phosphorus oxychloride (POCl₃), and N,N-Dimethylformamide (DMF).

  • Procedure:

    • In a three-necked flask under an inert atmosphere, cool anhydrous DMF (5 mL) to 0 °C.

    • Slowly add POCl₃ (3.0 mmol) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes to pre-form the Vilsmeier reagent.

    • Dissolve N-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide (1.0 mmol) in anhydrous DMF (5 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.

    • After the addition is complete, heat the reaction mixture to 60-70 °C for 2-4 hours.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize the solution with a cold aqueous solution of sodium hydroxide or sodium carbonate until a precipitate forms.

    • Collect the precipitate by filtration, wash with cold water, and dry.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Self-Validating System: The success of each step can be validated by standard analytical techniques. The formation of the products can be confirmed by Thin Layer Chromatography (TLC) during the reaction and by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry on the purified products. For example, in the final product, the appearance of a singlet at ~9-10 ppm in the ¹H NMR spectrum is characteristic of the aldehyde proton, and a strong C=O stretching band around 1680 cm⁻¹ in the IR spectrum confirms the presence of the formyl group.

Synthesis_Workflow

Structure-Activity Relationships (SAR) and Mechanistic Insights

The biological activity of this class of compounds is intricately linked to the nature and substitution pattern of its three key components. Understanding these relationships is vital for designing more potent and selective analogs.

SAR_Logic

The N-Arylacetamido Moiety
  • N-Aryl Group (4-methoxyphenyl): The methoxy group is an electron-donating group which can influence the electron density of the entire molecule and its ability to interact with biological targets. The position of the methoxy group is also critical; para-substitution is common in many bioactive molecules. Analogs with different substituents on the phenyl ring (e.g., electron-withdrawing groups like -Cl or -CF₃, or other electron-donating groups like -CH₃) would be expected to exhibit different potencies and selectivities. For instance, in some series of thiazole-based inhibitors, electron-withdrawing groups on the N-aryl ring have been shown to enhance activity.[14]

  • N-Acetyl Group: The acetyl group is a key hydrogen bond acceptor and its orientation relative to the thiazole ring can be critical for binding. Replacing the acetyl group with other acyl groups (e.g., propionyl, benzoyl) can probe the steric and electronic requirements of the binding pocket.

The Thiazole-4-carbaldehyde Core

The formyl group at the C4 position is a potent electron-withdrawing group, which modulates the electronic properties of the thiazole ring. Its presence can enhance the acidity of the C5 proton and influence the overall reactivity of the molecule. Biologically, the aldehyde can form reversible covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in enzyme active sites, potentially leading to enhanced inhibitory activity.

Derivatization of the formyl group into Schiff bases, oximes, or hydrazones provides a straightforward way to introduce a wide range of new functional groups. This can be used to extend the molecule into new regions of a binding pocket, thereby increasing affinity and selectivity. For example, thiazole-based Schiff base derivatives have shown promising results as α-glucosidase inhibitors.[6]

Potential Therapeutic Applications: Focus on Oncology

Thiazole derivatives are well-represented among anticancer agents.[15][16] The structural features of this compound and its analogs suggest several potential mechanisms of anticancer activity.

Kinase Inhibition

As previously mentioned, the 2-arylaminothiazole scaffold is a known hinge-binding motif for many protein kinases, including CDKs.[5] The N-arylacetamido portion of the molecule can mimic the purine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases and inhibit their activity. The 4-methoxyphenyl group can extend into a hydrophobic pocket, while the thiazole nitrogen can form a crucial hydrogen bond with the kinase hinge region. The 4-formyl group can form additional interactions with the protein, potentially increasing potency and selectivity.

Table 1: Representative Kinase Targets for Thiazole-Based Inhibitors

Kinase TargetRole in CancerExample Thiazole-Based Inhibitor ClassReference
CDK2 Cell cycle progression (G1/S transition)N-Aryl-2-aminothiazoles[5]
VEGFR-2 AngiogenesisSubstituted thiazolidinones[7]
c-Met Proliferation, metastasis, angiogenesisThiazole carboxamides[17]
Inhibition of Tubulin Polymerization

Certain thiazole derivatives have been identified as inhibitors of tubulin polymerization, a mechanism shared by successful anticancer drugs like paclitaxel.[18] These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. The three-ring structure of the this compound core is reminiscent of other known tubulin inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic routes to these compounds are well-established, allowing for the systematic exploration of structure-activity relationships. Future research should focus on:

  • Synthesis and Screening of Analog Libraries: A focused library of analogs should be synthesized to systematically probe the SAR of each component of the molecule. This should include variations in the N-aryl substituent, the N-acyl group, and derivatives of the 4-formyl group.

  • Target Identification and Validation: The most potent compounds should be subjected to target identification studies to elucidate their precise mechanism of action. This could involve kinase profiling, tubulin polymerization assays, and other relevant biochemical and cell-based assays.

  • In Vivo Evaluation: Promising lead compounds should be advanced to in vivo studies in relevant animal models of cancer to assess their efficacy, pharmacokinetics, and toxicity.

By leveraging the rich chemical space offered by this versatile scaffold, it is anticipated that novel and effective drug candidates can be developed for the treatment of cancer and other diseases.

References

  • McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 14(6), 1432–1435. [Link]

  • McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. MIT Open Access Articles. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7370. [Link]

  • Synthesis and biological activity of N-aryl-2-aminothiazoles: potent pan inhibitors of cyclin-dependent kinases. (2004). Bioorganic & Medicinal Chemistry Letters, 14(11), 2973-2977. [Link]

  • Synthesis of New Carbazole–Thiazole Analogues and Evaluating their Anticancer Activity. (2023). ACS Omega. [Link]

  • N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. (2022). Molecules, 27(3), 1033. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. [Link]

  • Palladium-catalyzed N-arylation of 2-aminothiazoles. (2012). Organic Letters, 14(6), 1432-1435. [Link]

  • Formylation reaction of N‐substitue thiazole compounds. (2020). ResearchGate. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Journal of Applicable Chemistry, 8(6), 2636-2642. [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). Pharmaceuticals, 15(9), 1121. [Link]

  • Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. (2020). ChemistrySelect, 5(29), 8993-9000. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2015). Molecules, 20(11), 19684-19697. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2023). Future Medicinal Chemistry, 15(19), 1735-1755. [Link]

  • N-(4-formyl-1,3-thiazol-2-yl)-n-(4-methylphenyl)acetamide. PubChem. [Link]

  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). Molecules, 27(6), 1842. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2012). International Journal of Pharmaceutical Sciences and Research, 3(8), 2475-2483. [Link]

  • Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). European Journal of Medicinal Chemistry, 189, 112016. [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. (2011). Journal of Medicinal Chemistry, 54(19), 6658–6669. [Link]

  • Biological Activity of Thiazole Derivatives on Some Pathogenic Microorganisms. (2018). Al-Nahrain Journal of Science, 14(1), 1-6. [Link]

  • N-(4-Methoxy-2-nitrophenyl)acetamide. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2173. [Link]

  • Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant. (2018). ACS Medicinal Chemistry Letters, 9(2), 112–116. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1642–1661. [Link]

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. (2019). European Journal of Medicinal Chemistry, 164, 18-35. [Link]

  • Synthesis, Docking and Cytotoxicity Evaluation of N-(5-(Benzyl- Thio)-1,3,4-Thiadiazol-2-yl)-2-(3-Methoxyphenyl)Acetamide Deriva. (2014). Journal of Reports in Pharmaceutical Sciences, 3(2), 159-168. [Link]

  • Investigating Novel Thiophene Carbaldehyde Based Thiazole Derivatives as Potential Hits for Diabetic Management: Synthesis, In Vitro and In Silico Approach. (2023). ChemistrySelect, 8(8), e202204179. [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2020). Molecules, 25(23), 5764. [Link]

  • N-(4-Methoxyphenyl)acetamide. ResearchGate. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Scientific Reports, 12(1), 15286. [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2020). Journal of Heterocyclic Chemistry, 57(5), 2112-2123. [Link]

  • Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (2020). Molecules, 25(18), 4312. [Link]

  • Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). European Journal of Medicinal Chemistry, 189, 112016. [Link]

  • New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. (2020). Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 821-832. [Link]

  • Crystal structure and Hirshfeld surface analysis of N-(5-iodo-4-phenylthiazol-2-yl)acetamide. (2021). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1234–1238. [Link]

  • 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. (2018). Molecules, 23(11), 2963. [Link]

Sources

Computational Docking of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth technical framework for conducting computational docking studies on the novel compound N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide. While no specific biological activity has been documented for this molecule, its core thiazole scaffold is a well-established pharmacophore in numerous anticancer agents.[1][2] This guide, therefore, hypothesizes its potential as an anticancer agent and outlines a rigorous, field-proven workflow for evaluating its binding affinity and interaction with a critical oncology target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Researchers, scientists, and drug development professionals will find detailed, step-by-step protocols, the scientific rationale behind methodological choices, and robust validation techniques essential for generating credible and actionable in-silico data.

Introduction: The Rationale for Investigating a Novel Thiazole Derivative

The thiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous FDA-approved drugs, including the anticancer agents Dasatinib and Tiazofurin.[2][3] Thiazole derivatives exhibit a wide spectrum of biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties, largely due to their ability to form key interactions, like hydrogen bonds, with various biological targets.[1][4][5]

The subject of this guide, this compound, is a novel chemical entity.[6][7] Given the well-documented anticancer potential of the thiazole scaffold, a primary objective in early-stage discovery is to computationally screen such novel molecules against relevant biological targets to prioritize them for synthesis and in-vitro testing.[8][9]

Target Selection: Why VEGFR-2?

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels—a process critical for tumor growth and metastasis.[10] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in oncology. Several thiazole-containing compounds have been specifically designed and have shown potent inhibitory activity against VEGFR-2.[11][12] This strong precedent makes VEGFR-2 an ideal and scientifically sound target for the computational evaluation of our novel thiazole-containing compound. For this study, we will utilize the crystal structure of the VEGFR-2 kinase domain in complex with the inhibitor Sorafenib (PDB ID: 4ASD), which provides a well-defined active site for our docking experiments.

The Computational Docking Workflow: A Conceptual Overview

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex.[13][14] The process involves two main stages: sampling of ligand conformations within the target's binding site and scoring these poses based on their predicted binding affinity.[15] A robust docking study is not merely a computational exercise but a predictive model that must be carefully prepared, executed, and validated.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation & Validation cluster_analysis Phase 3: Analysis PDB Obtain Protein Structure (e.g., PDB ID: 4ASD) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligand Generate Ligand 3D Structure (e.g., from SMILES) PrepLig Prepare Ligand (Energy minimization, add charges) Ligand->PrepLig Grid Define Binding Site (Grid Box Generation) PrepProt->Grid Dock Dock Novel Ligand (AutoDock Vina) PrepLig->Dock Validate Protocol Validation (Re-dock known inhibitor) Grid->Validate Validate->Dock Analyze Analyze Docking Results (Binding Energy, Pose) Dock->Analyze Visualize Visualize Interactions (Hydrogen bonds, etc.) Analyze->Visualize G cluster_ligand Ligand: N-(...)acetamide cluster_receptor Receptor: VEGFR-2 Active Site L_Formyl Formyl Group (C=O) R_Cys919 Cys919 L_Formyl->R_Cys919 H-Bond (Predicted) L_Thiazole_N Thiazole Nitrogen R_Glu885 Glu885 L_Thiazole_N->R_Glu885 H-Bond (Predicted) L_Methoxy Methoxy Oxygen R_Asp1046 Asp1046 L_Methoxy->R_Asp1046 H-Bond (Predicted)

Sources

A Prospective Developmental Guide for N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide: A Novel Anticancer Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates a comprehensive, prospective framework for the discovery and preclinical development of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide, a novel small molecule with significant therapeutic potential as an anticancer agent. While this specific molecule is not extensively described in current literature, its structural motifs—a substituted thiazole ring and an acetamide linkage—are prevalent in numerous compounds with established anticancer activity. This document provides a scientifically-grounded, hypothetical pathway for its synthesis, characterization, and biological evaluation. We detail robust, field-proven experimental protocols, from initial chemical synthesis and in vitro cytotoxicity screening to mechanistic elucidation and in vivo efficacy assessment. The causality behind each experimental choice is explained, providing a self-validating system for researchers, scientists, and drug development professionals. This guide is intended to serve as a blueprint for the systematic investigation of this and other promising thiazole derivatives.

Introduction: The Rationale for Investigating Thiazole-Acetamide Scaffolds

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of compounds targeting a wide array of biological processes. In the context of oncology, thiazole derivatives have demonstrated a remarkable breadth of anticancer activities, including the induction of apoptosis, inhibition of key signaling pathways such as NFkB/mTOR/PI3K/AkT, and disruption of microtubule dynamics.[4][5]

The target molecule, this compound, combines this potent thiazole core with an N-aryl acetamide moiety, a feature also present in other biologically active compounds.[6][7][8] This structural amalgamation suggests a high probability of interesting pharmacological activity. The formyl group at the 4-position of the thiazole ring offers a reactive handle for further chemical modification and structure-activity relationship (SAR) studies, enhancing its appeal as a lead compound.

This whitepaper will therefore outline a logical and efficient workflow for the preclinical development of this promising, yet uncharacterized, molecule.

Proposed Synthesis and Characterization

A plausible and efficient synthetic route for this compound can be conceptualized based on established organic chemistry principles, particularly the Hantzsch thiazole synthesis.[9][10][11][12]

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process commencing with commercially available starting materials.

Diagram 1: Proposed Synthesis of this compound

Synthetic Pathway A p-Anisidine B N-(4-methoxyphenyl)acetamide A->B Acetic Anhydride C N-(4-methoxyphenyl)thioacetamide B->C Lawesson's Reagent E This compound C->E Hantzsch Synthesis D 3-bromo-2-oxopropanal D->E

Caption: A proposed synthetic route for the target compound.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of N-(4-methoxyphenyl)acetamide

  • To a stirred solution of p-anisidine (1.0 eq) in glacial acetic acid, add acetic anhydride (1.2 eq).

  • Heat the reaction mixture at reflux for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield N-(4-methoxyphenyl)acetamide.

Step 2: Synthesis of N-(4-methoxyphenyl)thioacetamide

  • To a solution of N-(4-methoxyphenyl)acetamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-(4-methoxyphenyl)thioacetamide.

Step 3: Hantzsch Thiazole Synthesis of the Final Compound

  • Dissolve N-(4-methoxyphenyl)thioacetamide (1.0 eq) in ethanol.

  • Add 3-bromo-2-oxopropanal (1.1 eq) to the solution.

  • Reflux the reaction mixture for 8-12 hours.

  • Monitor the formation of the thiazole ring by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography to yield this compound.

Characterization

The structure and purity of the synthesized compound should be unequivocally confirmed using a suite of analytical techniques:

Technique Purpose
¹H and ¹³C NMR To confirm the chemical structure and connectivity of atoms.
Mass Spectrometry To determine the molecular weight of the compound.
FT-IR Spectroscopy To identify the functional groups present in the molecule.
HPLC To assess the purity of the final compound.
Elemental Analysis To determine the elemental composition of the compound.

Biological Evaluation: A Phased Approach

The biological evaluation of this compound should proceed in a phased manner, starting with broad screening for cytotoxic activity and progressively moving towards more specific mechanistic and in vivo studies.

Phase 1: In Vitro Cytotoxicity Screening

The initial step is to assess the compound's ability to inhibit the proliferation of cancer cells. The MTT assay is a robust and widely used colorimetric method for this purpose.[13][14][15][16]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Phase 2: Mechanistic Elucidation

Based on the structural similarity of the target compound to known anticancer agents, a plausible mechanism of action is the disruption of microtubule dynamics.[4] Therefore, a tubulin polymerization assay is a logical next step.

Experimental Protocol: Tubulin Polymerization Inhibition Assay

  • Reaction Setup: In a 96-well plate, add purified tubulin protein to a polymerization buffer containing GTP.

  • Compound Addition: Add various concentrations of the test compound or a known tubulin inhibitor (e.g., colchicine) or stabilizer (e.g., paclitaxel) as controls.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a plate reader.[17][18]

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. A decrease in the rate and extent of polymerization indicates an inhibitory effect.

Diagram 2: Experimental Workflow for Biological Evaluation

Biological Evaluation Workflow Start Synthesized Compound Cytotoxicity Phase 1: In Vitro Cytotoxicity (MTT Assay) Start->Cytotoxicity Mechanism Phase 2: Mechanistic Studies (Tubulin Polymerization Assay, Western Blot) Cytotoxicity->Mechanism If IC50 is potent InVivo Phase 3: In Vivo Efficacy (Xenograft Model) Mechanism->InVivo If mechanism is confirmed End Lead Candidate InVivo->End If tumor growth is inhibited

Caption: A phased approach to the biological evaluation of the compound.

To further investigate the downstream effects of potential microtubule disruption, which often leads to apoptosis, a Western blot analysis for key apoptotic markers is recommended.[19][20][21][22][23]

Experimental Protocol: Western Blot for Apoptosis Markers

  • Cell Treatment and Lysis: Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key apoptosis markers such as cleaved caspase-3, cleaved PARP, and Bcl-2.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities to determine the changes in the expression of apoptotic proteins.

Diagram 3: Proposed Signaling Pathway of Apoptosis Induction

Apoptosis Pathway Compound This compound Tubulin Tubulin Polymerization Inhibition Compound->Tubulin Microtubule Microtubule Destabilization Tubulin->Microtubule MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Bcl2 Bcl-2 Family Modulation MitoticArrest->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothesized signaling cascade for apoptosis induction.

Phase 3: In Vivo Efficacy Assessment

Promising results from in vitro studies should be followed by an evaluation of the compound's efficacy in a living organism. A human tumor xenograft model in immunodeficient mice is the standard for this purpose.[1][24][25][26][27]

Experimental Protocol: Xenograft Tumor Model

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., a cell line that showed high sensitivity in the MTT assay) into the flank of athymic nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Randomize the mice into treatment and control groups. Administer the test compound (e.g., via intraperitoneal injection or oral gavage) and a vehicle control daily for a specified period.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).

  • Data Analysis: Compare the tumor growth in the treatment group to the control group to determine the antitumor efficacy.

Conclusion and Future Directions

This technical guide presents a hypothetical yet scientifically rigorous framework for the initial stages of drug discovery and development for this compound. By following the proposed synthetic and biological evaluation workflows, researchers can systematically investigate the therapeutic potential of this novel compound. Positive outcomes from these studies would warrant further preclinical development, including pharmacokinetic and toxicological profiling, and ultimately, progression towards clinical trials. The modular nature of the thiazole scaffold also allows for future SAR studies to optimize potency and drug-like properties.

References

  • Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. (URL: [Link])

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (URL: [Link])

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (URL: [Link])

  • Hantzsch Thiazole Synthesis. (URL: [Link])

  • Hantzsch Thiazole Synthesis. (URL: [Link])

  • Xenograft Models For Drug Discovery. (URL: [Link])

  • Apoptosis assays: western blots. (URL: [Link])

  • synthesis of thiazoles. (URL: [Link])

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. (URL: [Link])

  • Xenograft Models. (URL: [Link])

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (URL: [Link])

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (URL: [Link])

  • Synthesis and Biological Evaluation of New Substituted N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. (URL: [Link])

  • Determination of Caspase Activation by Western Blot. (URL: [Link])

  • Cell Viability Assays. (URL: [Link])

  • Analysis by Western Blotting - Apoptosis. (URL: [Link])

  • NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. (URL: [Link])

  • Tubulin Polymerization Assay Kit. (URL: [Link])

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (URL: [Link])

  • Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. (URL: [Link])

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (URL: [Link])

  • Thiazole an Attractive Scaffold for Development of Anticancer Agent: A Review. (URL: [Link])

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (URL: [Link])

  • ChemInform Abstract: Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2 (3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. (URL: [Link])

  • Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. (URL: [Link])

  • Synthetic and Medicinal Perspective of Fused-Thiazoles as Anticancer Agents. (URL: [Link])

  • Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. (URL: [Link])

  • Synthesis of novel 2-amino thiazole derivatives. (URL: [Link])

  • Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. (URL: [Link])

  • Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. (URL: [Link])

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (URL: [Link])

Sources

Methodological & Application

Application Notes & Protocols: High-Throughput Screening for the Identification of Bioactive N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Thiazole Scaffold

The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The novel compound, N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide, represents an unexplored chemical entity with the potential for significant biological activity.[3][4][5] High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hit" compounds that modulate a specific biological target or pathway.[6][7]

This comprehensive guide provides detailed application notes and protocols for a robust HTS campaign designed to elucidate the biological activity of this compound and its analogs. We will first outline a cell-based phenotypic screen to assess general cytotoxicity and antiproliferative effects, a common starting point for novel compounds with potential anticancer activity.[8][9][10] Subsequently, we will detail a target-based biochemical assay, specifically a fluorescence polarization (FP) assay for kinase inhibition, as protein kinases are frequent targets of thiazole-containing compounds.[1][11]

Part 1: Cell-Based High-Throughput Screening for Antiproliferative Activity

Cell-based assays are fundamental to HTS campaigns as they provide biologically relevant data on a compound's effect within a cellular context.[7][8][9] A primary screen to assess the antiproliferative or cytotoxic effects of this compound will be conducted using a cancer cell line.

Scientific Principle: ATP as an Indicator of Cell Viability

The assay described here utilizes the quantification of adenosine triphosphate (ATP) as a marker for cell viability. Metabolically active, viable cells produce ATP. When cells undergo apoptosis or necrosis due to a cytotoxic compound, their ability to produce ATP rapidly diminishes. This assay employs a thermostable luciferase that, in the presence of luciferin and ATP, generates a luminescent signal directly proportional to the amount of ATP present. A decrease in the luminescent signal in compound-treated cells compared to vehicle-treated controls indicates a reduction in cell viability.

Experimental Workflow: Cell-Based Viability Assay

HTS_Cell_Based_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection cluster_analysis Data Analysis cell_seeding Seed cancer cells into 384-well plates incubation1 Incubate for 24 hours to allow cell attachment cell_seeding->incubation1 compound_addition Add test compounds and controls (DMSO, positive control) incubation1->compound_addition incubation2 Incubate for 48-72 hours compound_addition->incubation2 reagent_addition Add ATP detection reagent incubation2->reagent_addition incubation3 Incubate for 10 minutes at room temperature reagent_addition->incubation3 luminescence_reading Read luminescence on a plate reader incubation3->luminescence_reading data_normalization Normalize data to controls luminescence_reading->data_normalization hit_identification Identify hits based on activity threshold data_normalization->hit_identification dose_response Perform dose-response confirmation hit_identification->dose_response

Caption: Workflow for the cell-based HTS viability assay.

Detailed Protocol: Cell-Based Antiproliferative Assay

Materials:

  • Cancer cell line (e.g., HeLa, A549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 384-well white, clear-bottom tissue culture-treated microplates

  • This compound compound library dissolved in 100% DMSO

  • Positive control (e.g., Staurosporine)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Dilute cells in culture medium to a final concentration of 5,000 cells/50 µL.

    • Dispense 50 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Compound Addition:

    • Prepare a master plate with serial dilutions of the test compounds. The final concentration of DMSO in the assay should be kept below 0.5% to avoid solvent toxicity.[12]

    • Using an automated liquid handler or multichannel pipette, transfer 50 nL of each compound from the master plate to the corresponding wells of the cell plate.

    • Include wells with DMSO only (negative control) and a positive control (e.g., Staurosporine at a final concentration of 1 µM).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • ATP Detection:

    • Equilibrate the cell viability reagent to room temperature.

    • Add 25 µL of the reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis and Hit Identification
  • Normalization: The raw luminescence data will be normalized to the in-plate controls. The percentage of inhibition is calculated using the following formula: % Inhibition = 100 x (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Hit Selection: A common threshold for hit identification in HTS campaigns is a decrease in signal of more than three standard deviations from the mean of the negative controls.[13] Compounds that meet this criterion are considered "hits" and are selected for further validation.

  • Dose-Response Confirmation: Hits from the primary screen are then tested in a dose-response format to determine their potency (IC₅₀). This involves a serial dilution of the compound to generate a concentration-response curve.

Part 2: Biochemical High-Throughput Screening for Kinase Inhibition

Given that many thiazole derivatives exhibit their anticancer effects through the inhibition of protein kinases, a secondary, target-based screen is a logical next step.[1] A Fluorescence Polarization (FP) assay is a robust, homogeneous method well-suited for HTS to identify small molecule inhibitors of protein-protein or protein-ligand interactions.[14][15][16]

Scientific Principle: Fluorescence Polarization

FP is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with plane-polarized light. When this tracer binds to a larger molecule (e.g., a protein kinase), its tumbling is significantly slowed, leading to an increase in the polarization of the emitted light. In a competitive binding assay, if a test compound displaces the fluorescent tracer from the protein, the tracer will tumble freely again, resulting in a decrease in fluorescence polarization.[14][17]

Experimental Workflow: Kinase Inhibition FP Assay

HTS_FP_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Assembly cluster_incubation Incubation cluster_readout Data Acquisition & Analysis reagent_prep Prepare kinase, fluorescent tracer, and compound plates dispense_kinase Dispense kinase into 384-well plates reagent_prep->dispense_kinase add_compound Add test compounds and controls dispense_kinase->add_compound add_tracer Add fluorescent tracer add_compound->add_tracer incubation Incubate at room temperature to reach binding equilibrium add_tracer->incubation read_fp Read fluorescence polarization incubation->read_fp analyze_data Calculate % inhibition and identify hits read_fp->analyze_data dose_response_fp Confirm hits with dose-response curves analyze_data->dose_response_fp

Caption: Workflow for the fluorescence polarization-based kinase inhibition assay.

Detailed Protocol: Fluorescence Polarization Kinase Inhibition Assay

Materials:

  • Purified protein kinase (e.g., FAK, Src)

  • Fluorescently labeled tracer (a small molecule ligand or peptide that binds to the kinase)

  • 384-well black, low-volume microplates

  • This compound compound library dissolved in 100% DMSO

  • Positive control (a known inhibitor of the target kinase)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • Multichannel pipette or automated liquid handler

  • Plate reader equipped with fluorescence polarization optics

Procedure:

  • Reagent Preparation:

    • Determine the optimal concentrations of kinase and fluorescent tracer through titration experiments to achieve a stable and robust assay window.

  • Assay Assembly:

    • Dispense 10 µL of the kinase solution into each well of a 384-well plate.

    • Add 100 nL of the test compounds and controls (DMSO for maximum polarization, unlabeled tracer for minimum polarization) to the appropriate wells.

    • Initiate the binding reaction by adding 10 µL of the fluorescent tracer solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

Data Analysis and Hit Confirmation
  • Calculation of Percent Inhibition: The percentage of inhibition is calculated based on the observed polarization values (P_obs), the maximum polarization (P_max, from DMSO controls), and the minimum polarization (P_min, from controls with excess unlabeled ligand).[17] % Inhibition = 100 x (1 - (P_obs - P_min) / (P_max - P_min))

  • Hit Selection and Dose-Response: Similar to the cell-based assay, hits are identified based on a statistical cutoff. Confirmed hits are then subjected to dose-response analysis to determine their IC₅₀ values.

Assay Validation and Quality Control

For both HTS assays, it is crucial to perform validation to ensure the data is robust and reproducible.[12][18] The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[13]

Z'-Factor Calculation: Z' = 1 - (3σ_max + 3σ_min) / |µ_max - µ_min| Where:

  • σ_max and σ_min are the standard deviations of the maximum and minimum signal controls, respectively.

  • µ_max and µ_min are the means of the maximum and minimum signal controls, respectively.

Parameter Acceptance Criteria Interpretation
Z'-Factor > 0.5Excellent assay quality, suitable for HTS.
0 to 0.5Acceptable for screening, but may require optimization.
< 0Assay is not suitable for screening.
Signal-to-Background (S/B) > 5A robust assay window.
Coefficient of Variation (%CV) < 15%Good reproducibility of the assay.

Table 1: Key HTS Assay Validation Parameters

Conclusion

This document provides a comprehensive framework for conducting high-throughput screening of this compound and its analogs. By employing a dual-pronged approach of a primary cell-based phenotypic screen followed by a target-focused biochemical assay, researchers can efficiently identify and characterize the biological activity of this novel chemical scaffold. The detailed protocols and data analysis workflows outlined herein are designed to ensure scientific rigor and the generation of high-quality, actionable data to drive the discovery of new therapeutic agents.

References

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Promega.
  • Application Notes and Protocols for High-Throughput Screening of Imidazo[2,1-b][8][14]thiazole Compounds. (n.d.). Benchchem. Retrieved from

  • Fluorescence Polarization Assays in Small Molecule Screening. (2010). Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Cell-based assays for high-throughput screening. (n.d.). Broad Institute.
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2014). Expert Opinion on Drug Discovery. Retrieved from [Link]

  • AlphaLISA and AlphaScreen No-wash Assays. (n.d.). Revvity.
  • A New Frontier in Protein Quantitation: AlphaLISA. (2025). Bitesize Bio.
  • AlphaLISA Assay Development Guide. (n.d.). PerkinElmer.
  • Working principle of the AlphaLISA assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Assay Guidance Manual. (2004-). Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. (n.d.).
  • Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. (n.d.). IU Indianapolis ScholarWorks.
  • Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. (2017). Biochemistry. Retrieved from [Link]

  • From Lab to Lead: Using Fluorescence Polarization in Drug Development. (2025). BellBrook Labs.
  • Application Note: High-Throughput Screening of 5-(Furan-2-yl)thiazole Libraries for Novel Drug Discovery. (n.d.). Benchchem.
  • High-throughput screening of the Plasmodium falciparum cGMP-dependent protein kinase identified a thiazole scaffold which kills erythrocytic and sexual stage parasites. (2019). Scientific Reports. Retrieved from [Link]

  • Cell-Based Assays for High-Throughput Screening. (2011). Methods in Molecular Biology. Retrieved from [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012). International Journal of Biotechnology for Wellness Industries. Retrieved from [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual. Retrieved from [Link]

  • High-Throughput Inhibitor Assays and Screening. (n.d.). Creative Enzymes.
  • High-Throughput Screening of Inhibitors. (n.d.). Creative Enzymes.
  • High-Throughput Screening For The Discovery Of Enzyme Inhibitors. (2020). Methods in Enzymology. Retrieved from [Link]

  • HTS Assay Validation. (2012). Assay Guidance Manual. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • N-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide. (n.d.). Benchchem.
  • N-[4-Acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. (n.d.). National Institutes of Health.
  • High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. (2021). Chemical Science. Retrieved from [Link]

  • N-(4-formyl-1,3-thiazol-2-yl)-n-(4-methylphenyl)acetamide. (n.d.). PubChem. Retrieved from [Link]

  • Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. (2016). Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Cell-based assay development for N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Development of a Cell-Based Viability Assay to Characterize the Bioactivity of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide

Abstract

This document provides a comprehensive guide for the development, execution, and validation of a robust cell-based assay to quantify the cytotoxic and cytostatic effects of this compound. The core of this compound features a thiazole ring, a well-documented "privileged structure" in medicinal chemistry, frequently associated with a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2] Given the absence of established biological data for this specific molecule, a primary cell viability screen is a critical first step in its characterization. We present a detailed protocol using a resazurin-based fluorescence assay, a method selected for its high sensitivity, scalability, and direct correlation with cellular metabolic health. This guide explains the scientific rationale behind each step, from initial cell culture to final data analysis and assay validation, ensuring the generation of reliable and reproducible IC₅₀ values. It is intended for researchers in drug discovery and chemical biology seeking to establish a primary screening platform for novel bioactive compounds.

Introduction and Rationale

The discovery of novel small-molecule therapeutics is a cornerstone of modern medicine. Heterocyclic compounds, particularly those containing a thiazole nucleus, are of significant interest due to their versatile biological activities.[3] Thiazole-containing molecules are key components in several clinically approved anticancer drugs, such as Dasatinib and Ixabepilone, where they contribute to target binding and overall pharmacological profile.[4] These scaffolds can interact with a diverse range of biological targets, including kinases and structural proteins, to modulate cellular pathways.[1][4]

This compound is a novel compound incorporating this key thiazole moiety. To begin elucidating its therapeutic potential, a robust and reproducible method for assessing its impact on cell viability is required. Cell-based assays serve as a vital bridge between purely biochemical screens and more complex in vivo studies, offering a physiologically relevant environment that accounts for factors like cell permeability and metabolic stability.[5][6]

The primary objective of this protocol is to establish a validated method to determine the half-maximal inhibitory concentration (IC₅₀) of the compound, a key metric for quantifying its potency. We will employ a resazurin (alamarBlue™ or similar) reduction assay. This choice is predicated on the assay's mechanism: viable, metabolically active cells continuously reduce the non-fluorescent blue dye, resazurin, into the highly fluorescent pink product, resorufin. This conversion is directly proportional to the number of living cells, providing a sensitive and reliable readout of cytotoxicity or cytostatic effects.[7]

This application note provides a self-contained, validated system, detailing the experimental workflow, data analysis pipeline, and critical assay validation parameters necessary for trustworthy results.[8][9]

Assay Principle: Resazurin Reduction

The resazurin assay is a widely used method for quantifying cell viability and cytotoxicity. The workflow is based on the ability of metabolically active cells to reduce the cell-permeable, non-fluorescent resazurin into the fluorescent molecule resorufin. This reduction is primarily carried out by mitochondrial reductases and other metabolic enzymes. The resulting fluorescence signal is directly proportional to the number of viable cells in the well. A decrease in signal in the presence of a test compound indicates a loss of cell viability or a reduction in metabolic activity.

G cluster_cell Inside Viable Cell (Mitochondria) cluster_measurement External Measurement Resazurin Resazurin (Blue, Non-fluorescent) Enzymes Mitochondrial Reductases Resazurin->Enzymes Enters cell Resorufin Resorufin (Pink, Highly Fluorescent) Reader Fluorescence Plate Reader (Ex: ~560nm, Em: ~590nm) Resorufin->Reader Emits light Enzymes->Resorufin Reduction

Caption: Principle of the resazurin-based cell viability assay.

Materials and Reagents

Item Supplier Example Purpose
Test Compound N/AThis compound
Cell Line ATCC (e.g., HeLa, A549)Human cancer cell line for cytotoxicity testing
Cell Culture Medium Gibco (e.g., DMEM)Growth medium for cells
Fetal Bovine Serum (FBS) GibcoSerum supplement for growth medium
Penicillin-Streptomycin GibcoAntibiotic/antimycotic for culture medium
Trypsin-EDTA (0.25%) GibcoCell dissociation reagent
Phosphate-Buffered Saline (PBS) GibcoWashing cells
DMSO, cell culture grade Sigma-AldrichSolvent for test compound (vehicle)
Resazurin Sodium Salt Sigma-AldrichViability indicator dye
Doxorubicin Sigma-AldrichPositive control (known cytotoxic agent)
Sterile 96-well plates Corning (clear bottom, black walls)Assay plates for fluorescence measurement
Sterile Reagent Reservoirs VWRFor multichannel pipetting
Multichannel Pipettes EppendorfFor efficient liquid handling
Fluorescence Plate Reader Molecular Devices, BioTekFor quantifying assay signal
Humidified CO₂ Incubator Thermo Fisher ScientificFor maintaining cell cultures

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format. All steps should be performed in a sterile cell culture hood.

Preparation of Solutions
  • Complete Growth Medium: Supplement DMEM with 10% (v/v) FBS and 1% (v/v) Penicillin-Streptomycin. Warm to 37°C before use.

  • Compound Stock Solution (10 mM): Dissolve this compound in 100% DMSO to a final concentration of 10 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Positive Control Stock (1 mM): Dissolve Doxorubicin in DMSO to a final concentration of 1 mM. Store at -20°C.

  • Resazurin Assay Solution (0.15 mg/mL): Dissolve Resazurin sodium salt in sterile PBS. Filter-sterilize using a 0.22 µm filter. Store protected from light at 4°C for up to one month.

Cell Seeding
  • Culture cells in T-75 flasks until they reach approximately 80-90% confluency. Healthy, logarithmically growing cells are critical for assay reproducibility.

  • Wash the cell monolayer with PBS, then add Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.

  • Neutralize the trypsin with complete growth medium and transfer the cell suspension to a sterile conical tube.

  • Perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension in complete growth medium to a final concentration of 5 x 10⁴ cells/mL (this may require optimization depending on the cell line's growth rate).

  • Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

  • Leave the peripheral wells filled with 100 µL of sterile PBS to minimize edge effects.

  • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

Compound Treatment
  • Prepare Serial Dilutions:

    • Create a 2X working stock plate. In a separate 96-well plate (or deep-well block), perform serial dilutions of the 10 mM compound stock.

    • For a top concentration of 100 µM, the first well of the 2X plate should be 200 µM.

    • A typical 8-point, 1:3 serial dilution would be: 200 µM, 66.7 µM, 22.2 µM, 7.4 µM, 2.5 µM, 0.8 µM, 0.27 µM, and 0 µM (vehicle control).

    • Prepare dilutions in complete growth medium. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent toxicity.

  • Add Compounds to Cells:

    • After the 24-hour pre-incubation, carefully remove the medium from the cell plate.

    • Transfer 100 µL of the 2X compound dilutions from the working stock plate to the corresponding wells of the cell plate. This brings the compound concentrations to their final 1X values (100 µM, 33.3 µM, etc.).

    • Include wells for:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.

      • Positive Control: Cells treated with a dilution series of Doxorubicin.

      • No-Cell Control: Wells with medium only (no cells) to determine background fluorescence.

  • Incubate: Return the plate to the incubator (37°C, 5% CO₂) for 48 or 72 hours. The incubation time should be sufficient to observe a significant effect on cell proliferation.

Assay Readout
  • Warm the Resazurin Assay Solution to 37°C.

  • Add 20 µL of the Resazurin Assay Solution to each well (including no-cell controls).

  • Return the plate to the incubator for 2-4 hours. The incubation time should be optimized to ensure the signal is within the linear range of the plate reader.

  • Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Data Analysis and Interpretation

Data Processing
  • Background Subtraction: Average the fluorescence values from the "No-Cell Control" wells. Subtract this average background value from all other wells.

  • Normalization: The vehicle-treated wells represent 100% cell viability. Normalize the data by dividing the background-subtracted fluorescence of each treated well by the average background-subtracted fluorescence of the vehicle control wells and multiplying by 100.

    • % Viability = ( (Fluorescence_Sample - Fluorescence_Background) / (Fluorescence_Vehicle - Fluorescence_Background) ) * 100

IC₅₀ Determination
  • Plot the calculated % Viability against the logarithm of the compound concentration.

  • Use a non-linear regression model to fit the data to a sigmoidal dose-response curve (variable slope). This can be performed using software such as GraphPad Prism or R.

  • The IC₅₀ is the concentration of the compound that results in a 50% reduction in cell viability.

Table 1: Example Raw and Processed Data
Concentration (µM)Log(Concentration)Raw Fluorescence (RFU)Background Subtracted% Viability
1002.001,5201,2208.1
33.31.522,8502,55017.0
11.11.056,5006,20041.3
3.70.5711,80011,50076.7
1.20.0814,50014,20094.7
0.4-0.4015,10014,80098.7
Vehicle (0)N/A15,30015,000100.0
BackgroundN/A30000.0

Assay Validation

Validating the assay is a critical step to ensure that the results are accurate, precise, and reproducible.[10] The following parameters should be assessed.

G cluster_workflow Assay Development & Validation Workflow cluster_params Validation Parameters Dev Assay Development (Cell type, Seeding density) Opt Optimization (Incubation time, Reagent conc.) Dev->Opt PreVal Pre-Validation (Initial IC50 runs) Opt->PreVal FullVal Full Validation PreVal->FullVal Precision Precision (Intra- & Inter-Assay) FullVal->Precision Accuracy Accuracy (vs. Reference Compound) FullVal->Accuracy Robustness Robustness (Minor variations) FullVal->Robustness Linearity Linearity & Range FullVal->Linearity

Sources

Application Notes and Protocols for the Evaluation of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Thiazole Derivatives in Oncology

The global burden of cancer necessitates the continuous exploration of novel therapeutic agents that are both effective and selective.[1][2] The thiazole ring is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[3][4] Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including potent anticancer effects.[5] Several clinically approved anticancer drugs, such as Dasatinib and Ixazomib, feature a thiazole core, underscoring the therapeutic value of this structural motif.[1][3]

The anticancer mechanisms of thiazole derivatives are diverse, ranging from the inhibition of critical enzymes and protein kinases to the induction of apoptosis and cell cycle arrest.[2][3] These compounds can interact with various biological targets within cancer cells, disrupting pathways essential for their proliferation and survival.[1] The nitrogen and sulfur atoms within the thiazole ring are key to its pharmacological profile, enabling interactions like hydrogen bonding with target proteins.[3]

This document provides a comprehensive guide for researchers investigating the anticancer potential of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide (herein referred to as Compound T-4FMPA), a novel thiazole derivative. While specific biological data for this compound is not yet extensively published, its structural features—combining a thiazole core, a formyl group (a potential reactive site), and a methoxyphenylacetamide moiety—suggest it is a promising candidate for evaluation. These application notes offer a structured, field-proven framework for a systematic in vitro investigation, from initial cytotoxicity screening to preliminary mechanistic studies.

Compound Profile: this compound (T-4FMPA)

Property Value Source
Molecular Formula C₁₃H₁₂N₂O₃S[6]
Molecular Weight 276.31 g/mol [7]
CAS Number 156423-98-2[7][8]
Chemical Structure CC(=O)N(c1ccc(OC)cc1)c2nc(cs2)C=O[6]

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a logical workflow for the initial assessment of Compound T-4FMPA's anticancer activity. This staged approach ensures that resources are used efficiently, with each step building upon the results of the last.

experimental_workflow cluster_prep Phase 1: Preparation & Initial Screening cluster_mechanistic Phase 2: Mechanistic Elucidation cluster_analysis Phase 3: Data Analysis & Interpretation prep Compound T-4FMPA Stock Solution Preparation viability Protocol 1: Cell Viability Assay (MTT/MTS) (Determine IC50) prep->viability culture Cell Line Panel Selection & Maintenance culture->viability apoptosis Protocol 2: Apoptosis Assay (Annexin V / PI Staining) viability->apoptosis If IC50 is potent cell_cycle Protocol 3: Cell Cycle Analysis (PI Staining) viability->cell_cycle If IC50 is potent data_analysis Calculate IC50 Values Analyze Flow Cytometry Data (Apoptosis & Cell Cycle) apoptosis->data_analysis cell_cycle->data_analysis conclusion Draw Preliminary Conclusions on Efficacy and Mechanism data_analysis->conclusion

Caption: A streamlined workflow for the in vitro evaluation of Compound T-4FMPA.

Protocols for In Vitro Analysis

Compound Handling and Stock Solution Preparation

Rationale: Proper handling and solubilization are critical for obtaining reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for organic molecules in biological assays. A high-concentration, sterile-filtered stock solution allows for accurate dilution into cell culture media while minimizing the final DMSO concentration to avoid solvent-induced cytotoxicity.

Protocol:

  • Aseptically weigh out a precise amount of Compound T-4FMPA powder.

  • Dissolve the compound in high-purity, sterile DMSO to create a 10 mM stock solution.

  • Ensure complete dissolution by gentle vortexing or brief sonication.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquot the stock solution into smaller working volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C for long-term stability.

Cell Line Selection and Maintenance

Rationale: The choice of cell lines can significantly impact the experimental outcome. It is recommended to start with a diverse panel of cancer cell lines from different tissue origins to assess the breadth of the compound's activity. Based on literature for other thiazole derivatives, the following cell lines are suggested for an initial screen.[5][9]

Suggested Cell Line Panel:

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).

  • MDA-MB-231: Human breast adenocarcinoma (triple-negative).

  • A549: Human lung carcinoma.

  • HL-60: Human promyelocytic leukemia.

  • HCT-116: Human colon carcinoma.

Maintenance Protocol:

  • Culture cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10]

  • Maintain cultures in a humidified incubator at 37°C with 5% CO₂.[10]

  • Subculture cells upon reaching 70-80% confluency to maintain exponential growth.

  • Regularly test cultures for mycoplasma contamination.

Protocol 1: Cell Viability Assay (MTS Assay)

Rationale: The primary objective is to determine the concentration-dependent cytotoxic effect of Compound T-4FMPA and calculate its half-maximal inhibitory concentration (IC₅₀). The MTS assay is a colorimetric method where a tetrazolium salt is bioreduced by metabolically active cells into a colored formazan product, providing a quantitative measure of cell viability.

Materials:

  • Selected cancer cell lines.

  • 96-well flat-bottom cell culture plates.

  • Complete culture medium.

  • Compound T-4FMPA stock solution (10 mM in DMSO).

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution).

  • Multi-channel pipette.

  • Microplate reader (490 nm absorbance).

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 to 10,000 cells per well in 100 µL of complete medium into a 96-well plate.[10] Allow cells to adhere and stabilize overnight in the incubator.

  • Compound Dilution: Prepare a series of dilutions of Compound T-4FMPA in complete medium from the 10 mM stock. A typical starting range would be 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-cell blank (medium only).

  • Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂. The incubation time should be consistent across experiments.

  • MTS Addition: Add 20 µL of MTS reagent to each well, including controls.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the cell type and metabolic rate. Monitor for color development.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Data Presentation and Analysis:

Treatment Concentration (µM) Absorbance (490 nm) % Viability
Vehicle Control0(Value)100%
T-4FMPA0.1(Value)(Calculated)
T-4FMPA1(Value)(Calculated)
T-4FMPA10(Value)(Calculated)
T-4FMPA50(Value)(Calculated)
T-4FMPA100(Value)(Calculated)
  • Calculation: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100.

  • Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

Protocol 2: Apoptosis Induction Assay (Annexin V-FITC/PI Staining)

Rationale: If Compound T-4FMPA demonstrates significant cytotoxicity, it is crucial to determine if cell death occurs via apoptosis, a programmed and controlled form of cell death. This assay uses Annexin V, which binds to phosphatidylserine (PS) exposed on the outer leaflet of the cell membrane during early apoptosis, and Propidium Iodide (PI), a fluorescent dye that enters cells with compromised membranes, indicative of late apoptosis or necrosis.[11]

Materials:

  • 6-well cell culture plates.

  • Compound T-4FMPA.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Binding Buffer (provided in the kit).

  • Flow Cytometer.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight. Treat the cells with Compound T-4FMPA at concentrations around the determined IC₅₀ (e.g., 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀) for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, and then combine with the supernatant (floating cells) to ensure all apoptotic cells are collected.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

Data Interpretation: The flow cytometry data will be presented as a dot plot with four quadrants:

  • Lower-Left (Annexin V- / PI-): Live cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells.

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction by Compound T-4FMPA.

Protocol 3: Cell Cycle Analysis

Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific phases (G1, S, or G2/M) and subsequent cell death.[12] This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in each phase of the cell cycle based on DNA content.

Materials:

  • 6-well cell culture plates.

  • Compound T-4FMPA.

  • Cold 70% ethanol.

  • PBS.

  • RNase A.

  • Propidium Iodide (PI) staining solution.

  • Flow Cytometer.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells and treat with Compound T-4FMPA and a vehicle control as described in the apoptosis assay protocol.

  • Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. Use a histogram to display the distribution of cells based on fluorescence intensity.

Data Interpretation: The resulting histogram will show peaks corresponding to different phases of the cell cycle:

  • G0/G1 Phase: First peak, representing cells with 2N DNA content.

  • S Phase: The region between the two peaks, representing cells undergoing DNA synthesis.

  • G2/M Phase: The second peak, representing cells with 4N DNA content. An accumulation of cells in any of these phases compared to the vehicle control indicates cell cycle arrest.

Hypothesized Mechanism of Action

Based on the known activities of other thiazole derivatives, Compound T-4FMPA could potentially induce apoptosis through intrinsic or extrinsic pathways. The following diagram illustrates a hypothetical pathway where the compound might inhibit an anti-apoptotic protein (like Bcl-2) or activate a pro-apoptotic pathway, leading to caspase activation.

signaling_pathway cluster_pathway Potential Intrinsic Apoptosis Pathway T4FMPA Compound T-4FMPA Bcl2 Bcl-2 (Anti-apoptotic) T4FMPA->Bcl2 Inhibition Bax Bax/Bak (Pro-apoptotic) Bcl2->Bax Mito Mitochondrion Bax->Mito Pore formation CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A hypothetical pathway for T-4FMPA-induced apoptosis.

Conclusion and Future Directions

These application notes provide a robust and scientifically grounded framework for the initial in vitro characterization of this compound as a potential anticancer agent. By systematically determining its cytotoxicity and investigating its effects on apoptosis and the cell cycle, researchers can build a strong foundation for further studies. Positive results from these assays would warrant more advanced mechanistic studies, such as Western blotting for key signaling proteins, in vivo xenograft models, and structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.

References

  • Title: Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective Source: Taylor & Francis Online URL: [Link]

  • Title: Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed Source: PubMed URL: [Link]

  • Title: Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC Source: PubMed Central URL: [Link]

  • Title: Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed Source: PubMed URL: [Link]

  • Title: Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC Source: PubMed Central URL: [Link]

  • Title: Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed Source: PubMed URL: [Link]

  • Title: Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed Source: PubMed URL: [Link]

  • Title: Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent Source: MDPI URL: [Link]

  • Title: this compound - PubChem Source: PubChem URL: [Link]

  • Title: Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC Source: PubMed Central URL: [Link]

  • Title: Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - ResearchGate Source: ResearchGate URL: [Link]

  • Title: New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - PMC Source: PubMed Central URL: [Link]

  • Title: Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene] Source: Biopolymers and Cell URL: [Link]

  • Title: N-(4-formyl-1,3-thiazol-2-yl)-n-(4-methylphenyl)acetamide - PubChem Source: PubChem URL: [Link]

  • Title: Synergistic Induction of Apoptosis by Boswellic Acid and Cisplatin in A549 Lung Cancer Cells Through NF-κB Modulation and p53 Pathway Activation - MDPI Source: MDPI URL: [Link]

Sources

Application Notes and Protocols for Antimicrobial Susceptibility Testing of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health threat, necessitating an urgent and continuous pipeline of novel antimicrobial agents.[1] Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including significant antimicrobial potential.[2][3][4][5] The specific compound, N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide , represents a novel synthetic molecule within this class. Its structural features, including the thiazole core, suggest a potential for antimicrobial efficacy. However, to ascertain its therapeutic promise, rigorous in vitro evaluation through standardized antimicrobial susceptibility testing (AST) is paramount.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for determining the antimicrobial susceptibility profile of this novel thiazole derivative. The protocols herein are grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of data.[6][7]

Physicochemical Properties of the Test Compound

A thorough understanding of the test agent is critical for accurate AST.

Compound Name: this compound Molecular Formula: C₁₃H₁₂N₂O₃S[8] Structure:

(SMILES: CC(=O)N(C1=CC=C(C=C1)OC)C2=NC(=CS2)C=O)[8]

Prior to initiating AST, it is crucial to determine the solubility of the compound in various solvents to prepare a stock solution. Dimethyl sulfoxide (DMSO) is a common solvent for initial screening of novel compounds.[9]

Principle of Antimicrobial Susceptibility Testing

AST methods are designed to determine the concentration of an antimicrobial agent required to inhibit or kill a microorganism in vitro. The two most widely accepted and utilized methods for novel compound evaluation are Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and Disk Diffusion for a qualitative assessment of susceptibility.[10][11] The CLSI broth microdilution method is considered the "gold standard" for quantitative AST.[12]

PART 1: Broth Microdilution Protocol for MIC Determination

The broth microdilution method provides a quantitative measure of antimicrobial activity by determining the lowest concentration of the agent that prevents visible growth of a microorganism.[13][14]

Causality Behind Experimental Choices:
  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium recommended by CLSI for AST of most non-fastidious bacteria. Its composition is well-defined, has good batch-to-batch reproducibility, and is low in sulfonamide inhibitors.

  • Inoculum Density: A standardized inoculum of approximately 5 x 10⁵ CFU/mL is critical. A lower density may lead to falsely low MICs, while a higher density can result in falsely high MICs. The 0.5 McFarland turbidity standard ensures a consistent starting bacterial density.

  • Serial Dilution: A twofold serial dilution series provides a logarithmic concentration gradient, allowing for a precise determination of the MIC endpoint.

Experimental Workflow: Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_standardize Standardization cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Compound Stock Solution E Prepare Serial Dilutions in 96-well plate A->E B Culture Test Organism (18-24h) C Prepare 0.5 McFarland Suspension (~1.5x10^8 CFU/mL) B->C D Dilute Suspension to final inoculum (5x10^5 CFU/mL) C->D F Inoculate wells with standardized bacterial suspension D->F E->F G Incubate at 35°C ± 2°C for 16-20h F->G H Read MIC (lowest concentration with no visible growth) G->H

Caption: Workflow for Broth Microdilution MIC Determination.

Step-by-Step Protocol:
  • Preparation of Antimicrobial Stock Solution:

    • Accurately weigh the this compound powder.

    • Dissolve in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).[15] Note the purity of the compound if available.[16]

    • Subsequent dilutions should be made in CAMHB. The final concentration of DMSO in the test wells should not exceed 1%, as higher concentrations can inhibit bacterial growth.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate (e.g., Blood Agar), select 3-5 well-isolated colonies of the test organism using a sterile loop.[14]

    • Transfer the colonies to a tube containing sterile saline solution.

    • Vortex the suspension to ensure it is homogenous.[17]

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to a bacterial density of approximately 1.5 x 10⁸ CFU/mL.[17] This can be done visually against a white background with contrasting black lines or using a spectrophotometer.[18]

    • Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]

  • Microtiter Plate Preparation and Inoculation:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[16]

    • Add 100 µL of the 2x concentrated compound solution to the first column of wells.

    • Perform a twofold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration range. Discard 100 µL from the last column of dilutions.[16]

    • Add 5 µL of the standardized bacterial inoculum to each well (except the sterility control).[16]

    • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).[14]

  • Incubation:

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[14]

  • Reading and Interpreting Results:

    • Following incubation, examine the plates for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[13][14]

    • The growth control well must show distinct turbidity, and the sterility control well must remain clear.[14]

Data Presentation: Example MIC Data
Test OrganismStrain IDMIC (µg/mL)
Staphylococcus aureusATCC 2921316
Enterococcus faecalisATCC 2921232
Escherichia coliATCC 259228
Pseudomonas aeruginosaATCC 2785364
Candida albicansATCC 90028>128

Note: The above data is hypothetical and for illustrative purposes only.

PART 2: Kirby-Bauer Disk Diffusion Protocol

The disk diffusion method is a qualitative test where a paper disk impregnated with a known concentration of the antimicrobial agent is placed on an agar surface inoculated with the test organism.[10][18] The agent diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a zone of growth inhibition will appear around the disk.[11]

Causality Behind Experimental Choices:
  • Agar Medium: Mueller-Hinton Agar (MHA) is the standard medium for the disk diffusion test.[19] Its composition supports the growth of most common pathogens and does not interfere with the diffusion of most antimicrobial agents. The agar depth should be uniform (4mm) to ensure consistent diffusion.[19]

  • Inoculum: A confluent "lawn" of bacteria is required for uniform zones of inhibition. The 0.5 McFarland standard is used to achieve this.[18]

  • Disk Placement: Proper placement and contact of the disk with the agar surface are essential for uniform diffusion of the compound.[19]

Experimental Workflow: Disk Diffusion

Disk_Diffusion_Workflow A Prepare 0.5 McFarland Suspension B Inoculate Mueller-Hinton Agar Plate for confluent growth A->B C Allow plate to dry (3-5 min) B->C D Prepare and place compound-impregnated disks C->D E Press disks gently to ensure contact D->E F Invert and incubate at 35°C ± 2°C for 16-18h E->F G Measure the diameter of the zone of inhibition (mm) F->G

Caption: Workflow for Kirby-Bauer Disk Diffusion Testing.

Step-by-Step Protocol:
  • Disk Preparation:

    • Sterile filter paper disks (6 mm diameter) are required.

    • Impregnate the disks with a known amount of this compound solution. The concentration will need to be optimized, but a starting point could be 30 µg per disk. Allow the solvent to evaporate completely in a sterile environment.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.[17]

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum suspension.[17]

    • Remove excess fluid by pressing the swab against the inside of the tube.[17]

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[18] Finally, swab the rim of the agar.[18]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[10]

  • Application of Disks:

    • Aseptically place the prepared disks on the inoculated agar surface.[18]

    • Gently press each disk with sterile forceps to ensure complete contact with the agar.[10] Disks should be spaced at least 24 mm apart.[19]

  • Incubation:

    • Invert the plates and incubate them at 35°C ± 2°C for 16-18 hours.[18]

  • Reading and Interpreting Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.[19]

    • The results are typically interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to established breakpoints. Since this is a novel compound, breakpoints will not exist. Therefore, the zone diameter should be recorded, and comparisons can be made with standard antibiotics.

Data Presentation: Example Zone Diameter Data
Test OrganismStrain IDZone Diameter (mm)
Staphylococcus aureusATCC 2592322
Escherichia coliATCC 2592218
Pseudomonas aeruginosaATCC 278530

Note: The above data is hypothetical and for illustrative purposes only.

Potential Mechanism of Action of Thiazole Derivatives

While the precise mechanism of this compound is yet to be elucidated, studies on other thiazole-based antimicrobial agents suggest several potential targets. Molecular docking studies have indicated that some thiazole derivatives may act by inhibiting essential bacterial enzymes.[2] For bacteria, a putative mechanism is the inhibition of the MurB enzyme, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[2][20] For fungi, inhibition of 14α-lanosterol demethylase, an enzyme crucial for ergosterol biosynthesis in the fungal cell membrane, is a probable mechanism.[2][20][21]

Hypothesized Bacterial Mechanism of Action

Mechanism_of_Action Compound N-(4-formyl-1,3-thiazol-2-yl)-N- (4-methoxyphenyl)acetamide MurB MurB Enzyme (UDP-N-acetylenolpyruvoylglucosamine reductase) Compound->MurB Inhibition Pathway Peptidoglycan Biosynthesis Pathway MurB->Pathway Blocked Step CellWall Bacterial Cell Wall Synthesis Pathway->CellWall Lysis Cell Lysis & Death CellWall->Lysis Disruption leads to

Caption: Hypothesized inhibition of bacterial cell wall synthesis.

Quality Control and Troubleshooting

Quality Control (QC): QC is essential to ensure the accuracy and reproducibility of AST results.[13] Standard ATCC reference strains with known MIC values or zone diameters for common antibiotics should be tested in parallel with the novel compound.[12] Results for QC strains must fall within the acceptable ranges defined by CLSI.

Troubleshooting Common Issues:

  • No Growth in Growth Control Well: This could be due to an inactive inoculum, incorrect incubation conditions, or contamination of the broth.

  • Growth in Sterility Control Well: Indicates contamination of the medium or microtiter plate.

  • Inconsistent Zone Sizes or MICs: Can result from improper inoculum preparation (incorrect McFarland standard), variation in agar depth, or improper storage of the compound or media.

  • Compound Precipitation: If the compound precipitates in the broth, the MIC reading will be inaccurate. It may be necessary to use a different solvent or adjust the stock solution concentration.

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial in vitro antimicrobial evaluation of this compound. By adhering to these standardized methods, researchers can generate reliable and comparable data on the compound's spectrum of activity and potency. This information is a critical first step in the long and complex journey of developing a novel therapeutic agent to combat the growing challenge of antimicrobial resistance.

References

  • Kartsev, V., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. [Link]

  • Desai, N. C., et al. (2020). Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. MDPI. [Link]

  • Microbiology in Pictures. (2024). Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). Microbiology in Pictures. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. MDPI. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]

  • Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]

  • Kumar, A., et al. (2016). Synthesis and antimicrobial evaluation of some novel thiazole derivatives. ResearchGate. [Link]

  • van der Zwaluw, K., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. [Link]

  • Biology LibreTexts. (2023). 7.5.2: Kirby-Bauer Disk Susceptibility Test. Biology LibreTexts. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

  • de la Cruz-López, O., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. [Link]

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • ResearchGate. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. ResearchGate. [Link]

  • Ates-Alagoz, Z., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. [Link]

  • Journal of Chemical Reviews. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • PubChemLite. (2025). This compound. PubChemLite. [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. [Link]

Sources

Application Notes and Protocols for In-Vivo Evaluation of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the In-Vivo Potential of a Novel Thiazole Derivative

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide is a novel investigational compound belonging to this class. While its specific mechanism of action is yet to be fully elucidated, the broader family of thiazole and thiadiazole derivatives has demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2] Many such compounds exert their effects by modulating key signaling pathways involved in cell proliferation and survival.[2]

These application notes provide a comprehensive guide for researchers initiating in-vivo animal studies with this compound. The protocols outlined herein are designed to be a robust starting point for establishing the foundational pharmacokinetic, safety, and efficacy profiles of this compound. The experimental designs draw upon established methodologies for the preclinical evaluation of small molecule drug candidates.

Physicochemical Properties and Formulation Development

A critical first step in any in-vivo study is the development of a suitable formulation that ensures consistent and reproducible delivery of the test compound. The physicochemical properties of this compound, such as its predicted lipophilicity (XlogP: 2.0), suggest low aqueous solubility.[3] Therefore, appropriate vehicle systems are required for administration to animals.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC13H12N2O3S[3]
Molecular Weight276.31 g/mol [4]
Predicted XlogP2.0[3]
Hydrogen Bond Donor Count0[3]
Hydrogen Bond Acceptor Count5[3]
Protocol 1: Preparation of Formulations for In-Vivo Administration

The following are recommended starting formulations for oral (PO) and intraperitoneal (IP) administration. It is imperative to assess the physical stability (e.g., visual inspection for precipitation) of the final formulation prior to each use.

1.1: Oral Gavage Formulation (Suspension)

This formulation is suitable for daily oral administration.

  • Vehicle Composition: 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.25% (v/v) Tween 80 in sterile water.

  • Procedure:

    • Prepare the vehicle by slowly adding 0.5 g of CMC to 100 mL of sterile water while stirring vigorously to prevent clumping.

    • Add 0.25 mL of Tween 80 to the CMC solution and continue to stir until a homogenous suspension is formed.

    • Weigh the required amount of this compound and triturate it with a small volume of the vehicle to form a paste.

    • Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to achieve the desired final concentration.

1.2: Intraperitoneal Injection Formulation (Solution/Suspension)

For compounds with low aqueous solubility, a co-solvent system is often necessary for parenteral administration.

  • Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.[5]

  • Procedure:

    • Dissolve the required amount of this compound in DMSO to create a stock solution.

    • In a separate sterile tube, combine the appropriate volumes of PEG300, Tween 80, and saline.

    • Slowly add the drug-DMSO stock solution to the aqueous vehicle component while vortexing to prevent precipitation.

    • Visually inspect the final formulation for clarity or the presence of a fine, homogenous suspension.

In-Vivo Study Design: A Phased Approach

A logical progression of in-vivo studies is crucial for a comprehensive evaluation of a novel compound. The following workflow is recommended:

G A Acute Toxicity & MTD Assessment B Pharmacokinetic (PK) Profiling A->B Determine safe dose range C Xenograft Efficacy Study B->C Inform dosing regimen D Pharmacodynamic (PD) Analysis C->D Correlate exposure with biological effect

Figure 1: A phased approach to in-vivo evaluation.

Protocol 2: Acute Toxicity and Maximum Tolerated Dose (MTD) Study

The objective of this study is to determine the short-term safety profile and identify the MTD of this compound.

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Procedure:

    • Acclimatize animals for a minimum of 7 days.

    • Randomize animals into groups (n=3-5 per group).

    • Administer a single dose of the compound via the intended clinical route (e.g., oral gavage or IP injection) at escalating dose levels (e.g., 10, 30, 100 mg/kg). Include a vehicle control group.

    • Monitor animals for clinical signs of toxicity (e.g., changes in body weight, activity, posture, and grooming) at regular intervals for up to 14 days.

    • The MTD is defined as the highest dose that does not cause mortality or more than a 20% reduction in body weight.

Protocol 3: Pharmacokinetic (PK) Profiling

This study aims to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Animal Model: Male Sprague-Dawley rats, 8-10 weeks old, with jugular vein cannulation.

  • Procedure:

    • Administer a single dose of this compound at a dose below the MTD via both intravenous (IV) and the intended therapeutic route (e.g., oral).

    • Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

    • Process blood to plasma and store at -80°C until analysis.

    • Quantify the concentration of the compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Preclinical Efficacy Evaluation in a Xenograft Model

Based on the anticancer potential of related thiadiazole compounds, a human tumor xenograft model is an appropriate choice for initial efficacy testing.[2][6]

Protocol 4: Human Tumor Xenograft Efficacy Study
  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice).

  • Tumor Model: Subcutaneous implantation of a relevant human cancer cell line (e.g., MCF-7 for breast cancer).

  • Procedure:

    • Inject cancer cells subcutaneously into the flank of each mouse.

    • Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups (n=8-10 per group), including a vehicle control and a positive control (a standard-of-care chemotherapy agent).

    • Administer this compound at one or more dose levels below the MTD, following a defined schedule (e.g., once daily oral gavage for 21 days).

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the animals and collect tumors for further analysis.

G cluster_0 Study Initiation cluster_1 Treatment Phase cluster_2 Endpoint Analysis A Implant Tumor Cells B Monitor Tumor Growth A->B C Randomize into Groups B->C Tumors ~100-150 mm³ D Daily Dosing C->D E Measure Tumors & Body Weight D->E 2-3 times/week F Euthanasia & Tumor Collection E->F End of Study G Pharmacodynamic Analysis F->G

Figure 2: Workflow for a xenograft efficacy study.

Pharmacodynamic (PD) Marker Analysis

To connect the observed efficacy with the compound's biological activity, it is essential to assess its effect on target pathways within the tumor tissue.

Protocol 5: Western Blot Analysis of Tumor Lysates

Given that many anticancer agents induce apoptosis, assessing markers of this pathway, such as cleaved caspase-3, is a logical starting point.[2]

  • Sample Preparation:

    • Homogenize a portion of the collected tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the resulting lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each tumor lysate by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against relevant PD markers (e.g., cleaved caspase-3, total caspase-3, and a loading control like β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities to determine the relative changes in protein expression between treatment groups.

Conclusion

These application notes provide a foundational framework for the in-vivo investigation of this compound. Adherence to these detailed protocols will enable researchers to generate high-quality, reproducible data on the pharmacokinetic, safety, and efficacy profile of this novel compound. The insights gained from these studies will be instrumental in guiding its further development as a potential therapeutic agent.

References

  • This compound - PubChemLite. [Link]

  • N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827 - PubChem. [Link]

  • N-[4-Acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide - NIH. [Link]

  • 2-(3-Methoxyphenyl)-N-[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]acetamide | C17H15N3O2S | CID 4803142 - PubChem. [Link]

  • N-(4-formyl-1,3-thiazol-2-yl)-n-(4-methylphenyl)acetamide - PubChemLite. [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. [Link]

  • (PDF) Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - ResearchGate. [Link]

  • In vivo and in silico pharmacological studies on some new 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diol analogues - PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-15

Introduction

Welcome to the technical support guide for the synthesis of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide. This document provides a comprehensive resource for researchers, chemists, and drug development professionals engaged in the synthesis of this and structurally related thiazole derivatives. It is important to note that while direct literature for this specific molecule is sparse[1], the synthesis can be reliably achieved through a proposed multi-step pathway grounded in well-established organic chemistry principles, primarily the Hantzsch thiazole synthesis.[2][3][4]

This guide offers detailed experimental protocols, a troubleshooting section in a direct question-and-answer format to address common experimental hurdles, and a list of frequently asked questions to explain the underlying chemical logic. Our goal is to empower you to not only successfully synthesize the target compound but also to understand the critical parameters that govern yield and purity.

Proposed Synthetic Pathway Overview

The synthesis is proposed as a three-step sequence, designed for efficiency and scalability. The pathway begins with the formation of a key thiourea intermediate, followed by the classic Hantzsch cyclization to build the thiazole core, and concludes with a final N-acetylation step.

Synthetic_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: N-Acetylation A p-Anisidine + Ammonium Thiocyanate B N-(4-methoxyphenyl)thiourea A->B HCl, Reflux C N-(4-methoxyphenyl)thiourea + 3-chloro-2-oxopropanal D 2-(N-(4-methoxyphenyl)amino)- 1,3-thiazole-4-carbaldehyde C->D Reflux in Ethanol E Thiazole Intermediate + Acetic Anhydride F Final Product: N-(4-formyl-1,3-thiazol-2-yl)-N- (4-methoxyphenyl)acetamide E->F Pyridine, DCM Troubleshooting_Low_Yield Start Low Yield in Step 2 Purity Check Reactant Purity Start->Purity Conditions Optimize Conditions Start->Conditions SideRxn Investigate Side Reactions Start->SideRxn Sol_Purity Use fresh/purified α-halocarbonyl & thiourea Purity->Sol_Purity Sol_Solvent Try alternative polar solvents (e.g., Methanol, DMF) Conditions->Sol_Solvent Sol_TLC Monitor closely with TLC to avoid decomposition Conditions->Sol_TLC Sol_pH Ensure complete neutralization during work-up to prevent isomer formation SideRxn->Sol_pH

Sources

Overcoming solubility issues with N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide (Compound ID: 156423-98-2). This guide is designed for researchers, scientists, and drug development professionals to address potential solubility challenges encountered during experimental work. We will explore the underlying reasons for poor solubility and provide a systematic approach to overcoming these issues, ensuring the successful integration of this compound into your research workflows.

Understanding the Molecule: A Structural Perspective on Solubility

This compound is a moderately lipophilic molecule, as indicated by a predicted XlogP of 2.0.[1] Its structure contains both hydrophobic (aromatic rings) and polar functional groups (acetamide, formyl, and the thiazole ring itself), which can lead to complex solubility behavior. The thiazole ring, a key feature in many pharmacologically active agents, offers a potential site for pH modification strategies.[2]

This guide provides a tiered troubleshooting approach, from initial solvent screening to more advanced formulation techniques.

Frequently Asked Questions (FAQs) & Troubleshooting

Level 1: Initial Observations and Basic Troubleshooting

Question 1: My compound is not dissolving in aqueous buffers (e.g., PBS). What is the first step?

This is a common observation for compounds with significant aromatic character. The initial approach should be a systematic solvent screening to determine the compound's general solubility profile.

Answer:

Start by testing solubility in a range of common organic solvents. This will help classify the compound and guide the selection of an appropriate co-solvent for your aqueous system. Due to its predicted lipophilicity, it is likely to have better solubility in organic solvents than in water.

Experimental Protocol: Initial Solvent Screening

  • Preparation: Dispense a small, accurately weighed amount of the compound (e.g., 1 mg) into several clear glass vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent from the list below.

  • Observation: Vortex each vial vigorously for 1-2 minutes. Visually inspect for complete dissolution against a dark background. If not dissolved, incrementally add more solvent (e.g., another 100 µL) and vortex again, up to a total volume of 1 mL.

  • Documentation: Record the approximate solubility in each solvent (e.g., >10 mg/mL, <1 mg/mL).

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExamplesExpected Outcome for this Compound
Polar Protic Water, Ethanol, MethanolLow solubility in water, moderate in alcohols.
Polar Aprotic DMSO, DMF, AcetonitrileHigh solubility is expected.
Non-Polar Toluene, HexaneLow to negligible solubility is likely.
Level 2: Intermediate Strategies - Co-solvents and pH Adjustment

Question 2: I have identified a suitable organic solvent (e.g., DMSO), but I need to prepare a working solution in an aqueous buffer for a biological assay. How do I proceed?

The use of a co-solvent is a standard and effective technique for increasing the aqueous solubility of poorly soluble drugs.[3]

Answer:

The key is to first create a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer. It is critical to not exceed the co-solvent concentration tolerated by your experimental system (e.g., cell culture).

Experimental Protocol: Co-Solvent Method

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved.

  • Serial Dilution: Perform serial dilutions of the stock solution into your aqueous buffer (e.g., PBS, cell culture media).

  • Precipitation Check: After each dilution step, vortex and visually inspect for any signs of precipitation (cloudiness, particulates). It is advisable to let the solution sit for a few minutes and re-examine.

  • Final Concentration: The highest concentration that remains clear is your working solution's upper limit. A common practice is to keep the final DMSO concentration below 0.5-1% in cellular assays to avoid solvent-induced toxicity.

Question 3: Can pH be used to improve the solubility of this compound?

Answer:

Yes, pH modification can be a powerful tool. The thiazole ring in the compound's structure contains a nitrogen atom that can be protonated under acidic conditions, forming a more soluble salt.[4]

Workflow for pH-Based Solubility Enhancement

G cluster_0 pH Modification Workflow A Prepare a suspension of the compound in water or a weak buffer (e.g., 1 mg/mL) B Add 0.1 M HCl dropwise while stirring A->B C Monitor for dissolution B->C D Compound Dissolves? C->D E Yes: Determine the pH at which dissolution occurs. This is your minimum pH for solubility. D->E  Yes F No: pH modification alone may be insufficient. Consider a combination approach. D->F  No G If the target application is at a higher pH, check for precipitation upon back-titration with a base (e.g., 0.1 M NaOH). E->G

Caption: Workflow for assessing pH-dependent solubility.

Level 3: Advanced Solubilization Techniques

Question 4: Simple co-solvents and pH adjustments are not sufficient for my required concentration. What other options are available?

For challenging cases, more advanced formulation strategies may be necessary. These techniques aim to either reduce the particle size or encapsulate the molecule in a more soluble matrix.[5][6]

Answer:

Several advanced methods can be explored, including the use of surfactants, complexation with cyclodextrins, or creating solid dispersions.

Table 2: Advanced Solubility Enhancement Techniques

TechniquePrincipleConsiderations
Surfactants Micellar solubilization above the critical micelle concentration (CMC).Potential for biological interference. Use non-ionic surfactants like Tween® 80 or Cremophor® EL for initial screening.
Complexation Encapsulation of the hydrophobic molecule within the cavity of a cyclodextrin.[6]Stoichiometry of the complex needs to be determined. Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are common choices.
Solid Dispersions Dispersing the compound in a hydrophilic polymer matrix at the molecular level.[5]Requires specialized equipment (e.g., spray dryer, hot-melt extruder). Polymers like PVP or PEGs are often used.

Experimental Protocol: Cyclodextrin Complexation Screening

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., 0%, 1%, 2%, 5% w/v HP-β-CD).

  • Add Compound: Add an excess of this compound to each solution.

  • Equilibrate: Shake the suspensions at a constant temperature for 24-48 hours to reach equilibrium.

  • Separate and Analyze: Centrifuge or filter the samples to remove undissolved solid.

  • Quantify: Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.

Decision Tree for Troubleshooting Solubility Issues

G Start Start: Compound Insoluble in Aqueous Buffer SolventScreen Perform Solvent Screen (DMSO, EtOH, etc.) Start->SolventScreen CoSolvent Use Co-Solvent (e.g., DMSO) in Buffer SolventScreen->CoSolvent CheckPrecip Check for Precipitation at Final Dilution CoSolvent->CheckPrecip pH_Adjust Attempt pH Adjustment (Acidification) IsSoluble Is Solubility Sufficient? pH_Adjust->IsSoluble Re-evaluate Combine Combine pH and Co-Solvent pH_Adjust->Combine Partially Effective CheckPrecip->CoSolvent Precipitation (Reduce Conc.) CheckPrecip->IsSoluble No Precipitation IsSoluble->pH_Adjust No Advanced Explore Advanced Methods (Cyclodextrins, Surfactants) IsSoluble->Advanced Still No Success Success: Soluble Formulation Achieved IsSoluble->Success Yes Advanced->Success Combine->IsSoluble Re-evaluate

Caption: Decision tree for systematic solubility enhancement.

References

  • Vertex AI Search. (2024).
  • Pathan, A. D., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • Prajapati, R., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds.
  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Etzweiler, F., et al. (n.d.). Method for Measuring Aqueous Solubilities of Organic Compounds. Analytical Chemistry.
  • PubChemLite. (n.d.). This compound. [Link]

  • PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide. [Link]

  • PubChemLite. (n.d.). N-(4-formyl-1,3-thiazol-2-yl)-n-(4-methylphenyl)acetamide. [Link]

  • BenchChem. (2025).
  • PubChem. (n.d.). 2-(3-Methoxyphenyl)-N-[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]acetamide. [Link]

  • ResearchGate. (n.d.). General Synthetic Methods for Thiazole and Thiazolium Salts.
  • ChemicalBook. (n.d.). N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-2-(1H-1,2,3-triazol-4-ylsulfanyl)acetamide.
  • Ali, I., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]

  • Roy, K., et al. (2018). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
  • Cheméo. (n.d.). Acetamide, N-[(4-methoxyphenyl)methyl]-. [Link]

  • MolPort. (n.d.). Compound N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide.
  • BLD Pharm. (n.d.). 51-66-1|N-(4-Methoxyphenyl)acetamide.
  • Ciez, D., & Szneler, E. (2007). Synthesis of Novel, Chiral, Water-Soluble Isothiazole Derivatives.

Sources

Technical Support Center: N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide Stability and Degradation Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation. Here, we address common challenges and questions encountered during experimental studies in a direct question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Frequently Asked Questions (FAQs)

General Handling and Storage

Question 1: What are the recommended storage conditions for this compound to ensure its stability?

Answer: Based on the chemical structure, which includes a reactive formyl group and an acetamide linkage, it is recommended to store this compound in a cool, dry, and dark environment. A standard temperature of 2-8°C is advisable. The container should be tightly sealed to protect it from atmospheric moisture and oxygen, which could promote hydrolysis and oxidation, respectively. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is ideal.

Forced Degradation Studies

Question 2: I am planning forced degradation studies for this compound. What stress conditions should I prioritize?

Answer: Forced degradation studies are crucial to understand the stability of a molecule.[1][2] For this compound, the following conditions should be prioritized due to its functional groups:

  • Acidic and Basic Hydrolysis: The acetamide linkage is susceptible to hydrolysis.

  • Oxidative Degradation: The formyl group is prone to oxidation to a carboxylic acid. The electron-rich methoxyphenyl group and the thiazole ring could also be susceptible.

  • Thermal Degradation: To assess its stability at elevated temperatures.

  • Photostability: To determine its sensitivity to light exposure.

A systematic approach to these studies will help in identifying potential degradation products and developing a stability-indicating analytical method.[3][4]

Question 3: I am observing significant degradation under basic conditions. What is the likely degradation pathway?

Answer: Under basic conditions, the most probable degradation pathway is the hydrolysis of the acetamide bond. This would result in the formation of N-(4-formyl-1,3-thiazol-2-yl)-4-methoxyaniline and acetic acid. The formyl group might also undergo a Cannizzaro reaction under strong basic conditions if it's sterically unhindered, though amide hydrolysis is generally more facile.

Troubleshooting Guides

Analytical Method Development

Question 4: My HPLC chromatogram shows multiple degradation peaks after oxidative stress with hydrogen peroxide. How can I identify the major degradants?

Answer: The presence of multiple peaks suggests several degradation pathways are occurring. The primary site of oxidation is likely the formyl group, converting it to a carboxylic acid (N-(2-(N-(4-methoxyphenyl)acetamido)-1,3-thiazol-4-yl)carboxylic acid). Other potential sites include the sulfur atom in the thiazole ring (forming an S-oxide) and potential hydroxylation of the phenyl ring.

To identify these, a mass spectrometer (LC-MS) is invaluable. The mass difference between the parent compound and the degradation products can help elucidate their structures. For example, an increase of 16 amu would suggest the addition of an oxygen atom.

dot

Caption: Potential Oxidative Degradation Pathways.

Question 5: I'm struggling to achieve good separation between the parent compound and a key degradant peak in my reverse-phase HPLC method. What parameters can I adjust?

Answer: Achieving adequate separation is critical for a stability-indicating method.[5][6] Here’s a systematic approach to troubleshoot your separation:

  • Mobile Phase Composition:

    • Organic Modifier: If you are using methanol, try switching to acetonitrile or a mixture of both. Acetonitrile often provides different selectivity.

    • pH of the Aqueous Phase: The ionization state of your molecule and its degradants can significantly impact retention. Adjusting the pH of your buffer can alter the polarity and improve separation. Given the presence of the thiazole ring, a slightly acidic pH (e.g., using a phosphate or formate buffer) is a good starting point.

  • Column Chemistry:

    • If you are using a standard C18 column, consider trying a column with a different stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded phase. These offer different retention mechanisms that can resolve closely eluting peaks.

  • Gradient Profile:

    • If you are running an isocratic method, switch to a gradient. If you are already using a gradient, make it shallower around the elution time of the peaks of interest. This will increase the resolution in that region.

  • Temperature:

    • Increasing the column temperature can decrease viscosity and improve peak shape, but it can also alter selectivity. Experiment with a range of temperatures (e.g., 30-50°C).

dot

Sources

Optimizing reaction conditions for N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing this crucial synthetic transformation. The core of this synthesis relies on the Vilsmeier-Haack reaction, a powerful but sensitive method for formylating electron-rich aromatic and heteroaromatic systems.[1][2]

Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this molecule?

The synthesis is conceptually a two-step process. First, the precursor molecule, N-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide, must be synthesized. This guide assumes the precursor is on hand. The critical second step, and the focus of our optimization, is the regioselective introduction of a formyl (-CHO) group onto the C4 position of the thiazole ring using the Vilsmeier-Haack reaction.

Q2: Why is the Vilsmeier-Haack reaction the method of choice for this formylation?

The Vilsmeier-Haack reaction is exceptionally well-suited for this purpose due to several factors:

  • Mild Conditions: It operates under relatively mild conditions compared to other formylation methods like Gattermann or Rieche, which often require strong Lewis acids that could degrade sensitive substrates.

  • High Efficiency: It is an efficient, economical, and reliable method for formylating reactive heteroaromatic compounds.[2]

  • Electrophile Strength: The active electrophile, a chloroiminium salt known as the Vilsmeier reagent, is a weak electrophile.[1] This characteristic makes it highly selective for electron-rich systems like the 2-acetamido-thiazole ring, minimizing unwanted side reactions on less activated parts of the molecule.

Q3: What is the Vilsmeier reagent and how is it generated?

The Vilsmeier reagent is an electrophilic iminium salt, typically N-(chloromethylidene)-N-methylmethanaminium chloride or a related species.[3][4] It is almost always prepared in situ (within the reaction mixture) by reacting an N,N-disubstituted amide, most commonly N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃).[1][5] The reaction forms a highly reactive electrophilic species that is the key to the formylation process.

G DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent Reaction (exothermic) POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent caption Fig 1. In situ formation of the Vilsmeier reagent.

Fig 1. In situ formation of the Vilsmeier reagent.
Q4: The target is the C4-formyl isomer. Isn't electrophilic substitution on 2-aminothiazole derivatives typically favored at the C5 position?

This is an excellent and critical question. In many 2-substituted thiazoles, the C5 position is indeed the most electron-rich and thus the most nucleophilic site for electrophilic aromatic substitution.[6] However, the regioselectivity of the Vilsmeier-Haack reaction can be highly sensitive to the specific substrate and reaction conditions.[7][8] For N-2-acetamidothiazole derivatives, factors such as sterics, temperature, and the precise nature of the Vilsmeier reagent can direct the formylation to the C4 position. Achieving high selectivity for the desired C4 isomer is the primary optimization challenge, which our troubleshooting guide addresses directly.

Troubleshooting Guide: Optimizing the Vilsmeier-Haack Reaction

This section addresses common issues encountered during the synthesis in a practical, problem-solution format.

Problem 1: Low or No Yield of the Desired Product

Q: My reaction is not proceeding, or the yield of this compound is very low. What are the likely causes and solutions?

A: This is a common issue that typically points to problems with the Vilsmeier reagent itself or suboptimal reaction conditions.

  • Possible Cause A: Decomposed or Low-Activity Vilsmeier Reagent.

    • Why it happens: The Vilsmeier reagent is highly sensitive to moisture. Both DMF and POCl₃ must be anhydrous. POCl₃ can degrade over time, and DMF is hygroscopic.

    • Solution:

      • Use High-Purity, Anhydrous Reagents: Always use freshly opened bottles or properly stored anhydrous DMF and freshly distilled or new POCl₃.

      • Strict Inert Atmosphere: Assemble your glassware (flame-dried) under a dry, inert atmosphere (Nitrogen or Argon) before adding reagents.

      • Controlled In Situ Formation: Prepare the reagent at low temperature (0 °C) by adding POCl₃ dropwise to DMF. An exothermic reaction and often a change in consistency (from liquid to a slurry or solid) indicates successful formation.[1]

  • Possible Cause B: Incorrect Reaction Temperature.

    • Why it happens: The reactivity of the thiazole substrate dictates the required temperature. Some substrates react readily at 0 °C, while others require heating to proceed at a reasonable rate.[1]

    • Solution:

      • Start Cold, Then Warm: Begin the reaction by adding the thiazole substrate to the pre-formed Vilsmeier reagent at 0 °C.

      • Monitor Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting material.

      • Gradual Heating: If no reaction is observed after 1-2 hours at room temperature, gradually increase the temperature to 40-60 °C. Some sluggish reactions may even require heating up to 80 °C.[1]

  • Possible Cause C: Insufficient Equivalents of Vilsmeier Reagent.

    • Why it happens: The stoichiometry is critical. If the reagent is consumed by trace water or other side reactions, there may not be enough to fully convert the substrate.

    • Solution: While a 1.5:1 molar ratio of POCl₃ to substrate is a common starting point, you may need to increase this. We recommend a systematic approach to optimizing stoichiometry.

ParameterStarting PointOptimized RangeRationale
POCl₃ (equiv.) 1.51.5 - 3.0Ensures complete conversion, especially if trace moisture is present.
DMF (equiv.) 3.03.0 - 5.0 or as solventOften used in excess or as the solvent.
Temperature 0 °C to RT0 °C to 80 °CSubstrate-dependent; higher temperatures may be needed but can risk side reactions.[1]
Reaction Time 2-4 hours2 - 24 hoursMonitor by TLC/LC-MS until starting material is consumed.
Table 1. Recommended Reaction Condition Parameters.
Problem 2: Formation of Impurities and Isomeric Byproducts

Q: My reaction works, but I am getting a mixture of products, including what I suspect is the C5-formyl isomer. How can I improve the regioselectivity?

A: This is the most challenging aspect of this synthesis. Achieving high C4 selectivity requires careful control over reaction parameters.

  • Possible Cause A: High Reaction Temperature.

    • Why it happens: Reaction temperature can influence the kinetic vs. thermodynamic product distribution. Often, lower temperatures favor the formation of a single, kinetically preferred isomer.

    • Solution: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at 0 °C and only warm if absolutely necessary. Avoid high temperatures (>80 °C) which are more likely to produce complex mixtures.

  • Possible Cause B: Solvent Effects.

    • Why it happens: While DMF is the reagent, using a co-solvent can alter the polarity and steric environment of the reaction, influencing where the electrophile attacks.

    • Solution: Consider using an anhydrous chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) as the primary solvent, using DMF and POCl₃ as reagents in stoichiometric amounts. This change can sometimes dramatically improve selectivity.

Problem 3: Difficult Product Isolation and Purification

Q: I have a complex crude mixture that is difficult to purify by column chromatography. What can I do to simplify the workup?

A: A clean workup is essential for obtaining a pure product. Issues here usually stem from the quenching step.

  • Possible Cause A: Incomplete Hydrolysis of the Iminium Intermediate.

    • Why it happens: The immediate product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed with water to reveal the aldehyde. Incomplete hydrolysis leads to persistent, often water-soluble, impurities.

    • Solution:

      • Quench Thoroughly: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.

      • Adjust pH: After the initial quench, slowly add a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral or slightly basic (pH 7-8). This neutralizes acidic byproducts and facilitates complete hydrolysis.

      • Stir: Allow the quenched mixture to stir for at least 30-60 minutes before extraction to ensure hydrolysis is complete.

  • Possible Cause B: Emulsion Formation During Extraction.

    • Why it happens: The presence of DMF and various salts can lead to the formation of stable emulsions during the aqueous workup, making phase separation difficult.

    • Solution:

      • Add Brine: Add a saturated NaCl solution to the separatory funnel to increase the ionic strength of the aqueous layer, which helps to break emulsions.

      • Filter: If a persistent emulsion or solid precipitate forms at the interface, filter the entire biphasic mixture through a pad of Celite® (diatomaceous earth).

      • Change Solvent: If using ethyl acetate causes emulsions, try a less polar solvent like DCM for the extraction.

G start Low Yield or No Reaction? check_reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) start->check_reagents Yes side_products Side Product Formation? start->side_products No check_temp Optimize Temperature (Start at 0°C, warm if needed) check_reagents->check_temp check_equiv Increase Equivalents of Vilsmeier Reagent check_temp->check_equiv check_equiv->side_products Yield Improved lower_temp Lower Reaction Temperature (e.g., maintain at 0°C) side_products->lower_temp Yes workup_issue Difficult Workup? side_products->workup_issue No change_solvent Change Solvent System (e.g., use DCE as co-solvent) lower_temp->change_solvent change_solvent->workup_issue Selectivity Improved quench_protocol Ensure Proper Quench (Ice, NaHCO₃, stir well) workup_issue->quench_protocol Yes success Successful Synthesis workup_issue->success No break_emulsion Break Emulsion (Add brine, filter through Celite) quench_protocol->break_emulsion break_emulsion->success Purification Successful caption Fig 2. Troubleshooting Decision Tree.

Sources

Technical Support Center: Troubleshooting Cell Viability Assays with N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide in cell viability assays. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of cell-based assays and the known chemical properties of thiazole-containing compounds.

Section 1: Understanding the Compound

This compound is a small molecule featuring a thiazole ring, a structure of significant interest in medicinal chemistry due to its presence in numerous biologically active agents.[1][2][3] The thiazole scaffold is a component of several FDA-approved drugs and is known to interact with various biological targets.[4][5] The biological activity of thiazole derivatives can be attributed to the presence of nitrogen and sulfur atoms, which can participate in various molecular interactions.[3][6]

The specific molecule possesses a formyl group, which is a reactive aldehyde moiety. This group can potentially interact with cellular components, a factor to consider in experimental design.[7]

Chemical Structure and Properties
PropertyValueSource
Molecular FormulaC13H12N2O3S[8][9]
Molecular Weight276.31 g/mol [9]
AppearanceSolid (presumed)General chemical knowledge
SolubilityPredicted LogP: 2.0[8]

Note: Experimentally determined solubility in specific assay media should be established by the user.

Section 2: Troubleshooting Guide

This section addresses common issues encountered when using this compound in cell viability assays.

Issue 1: Inconsistent or Non-reproducible IC50 Values

Question: My IC50 values for this compound vary significantly between experiments. What could be the cause?

Answer: Inconsistent IC50 values are a frequent challenge in cell-based assays and can stem from several factors.

Potential Causes & Solutions:

  • Compound Instability or Degradation: Thiazole-containing compounds can be susceptible to degradation.[10]

    • Solution: Prepare fresh stock solutions of the compound for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C in small aliquots. It is also advisable to protect the compound from light.

  • Variable Cell Seeding Density: The initial number of cells seeded can significantly impact the apparent cytotoxicity of a compound.[11]

    • Solution: Implement a strict cell counting and seeding protocol. Use a cell counter for accuracy and ensure even cell distribution in multi-well plates.

  • Cell Passage Number: The physiological and metabolic state of cells can change with increasing passage number, affecting their response to a compound.[12]

    • Solution: Use cells within a defined, low passage number range for all experiments.

  • Incomplete Compound Solubilization: Poor solubility can lead to an inaccurate final concentration in the assay.

    • Solution: Visually inspect your stock and working solutions for any precipitates. If solubility is an issue, consider using a different solvent or employing sonication. Always perform a solvent tolerance control in your assays.

Issue 2: High Background Signal or False Positives in Viability Assays

Question: I am observing a high background signal in my control wells (vehicle-treated), or I suspect my compound is directly interfering with the assay chemistry. How can I address this?

Answer: Assay interference is a common artifact with small molecules. The thiazole ring and the formyl group in your compound are moieties that could potentially interact with assay reagents.

Potential Causes & Solutions:

  • Direct Reaction with Assay Reagents: The formyl group is an aldehyde, which can be reactive.[7] Thiazole derivatives have also been noted as potential "frequent hitters" in high-throughput screening due to reactivity.[13]

    • Solution: Run a cell-free control where you add the compound to the assay medium without cells. This will determine if the compound directly reduces or oxidizes the viability indicator (e.g., MTT, resazurin). If interference is observed, you may need to switch to a different viability assay with an alternative detection method (e.g., ATP-based luminescence assays).[14]

  • Colloidal Aggregation: At higher concentrations, some small molecules can form aggregates that interfere with optical measurements.[13]

    • Solution: Include a detergent like Triton X-100 in your assay buffer to prevent aggregation.[13] Also, visually inspect the wells for any precipitation of the compound.

Issue 3: Unexpected Cellular Phenotype or Off-Target Effects

Question: The observed cellular response (e.g., changes in morphology, unexpected toxicity) does not align with the expected mechanism of action. Could this be due to off-target effects?

Answer: Yes, an unexpected phenotype is a strong indicator of off-target activity. Small molecules often interact with multiple cellular proteins.[15]

Potential Causes & Solutions:

  • Interaction with Multiple Cellular Targets: The thiazole scaffold is known to be a "privileged structure," meaning it can bind to a variety of biological targets.[13][16]

    • Solution: To investigate off-target effects, consider employing a panel of cell lines from different tissues. Additionally, using a structurally related but inactive analog of your compound as a negative control can help differentiate on-target from off-target effects.

Workflow for Investigating Unexpected Results

G compound N-(4-formyl-1,3-thiazol-2-yl) -N-(4-methoxyphenyl)acetamide cells Treat Cells compound->cells viability Cell Viability Assay (e.g., MTT, CellTiter-Glo®) cells->viability apoptosis_assays Apoptosis Assays viability->apoptosis_assays If cytotoxic caspase Caspase-Glo® 3/7 Assay apoptosis_assays->caspase annexin Annexin V/PI Staining (Flow Cytometry) apoptosis_assays->annexin parp PARP Cleavage (Western Blot) apoptosis_assays->parp conclusion Confirm Apoptotic Mechanism caspase->conclusion annexin->conclusion parp->conclusion

Caption: Experimental workflow for confirming apoptosis.

Q3: What type of cell viability assay is recommended for this compound?

A3: Given the potential for the formyl group and thiazole ring to interfere with redox-based assays (like MTT or resazurin), an ATP-based luminescence assay (e.g., CellTiter-Glo®) is a robust starting point. [14]These assays measure ATP levels as an indicator of metabolically active cells and are generally less susceptible to compound interference. However, it is always best practice to validate your results with a second, orthogonal assay method.

Q4: What are appropriate positive and negative controls for my experiments?

A4:

  • Positive Control: A well-characterized cytotoxic agent that induces a known mechanism of cell death in your cell line (e.g., staurosporine for apoptosis).

  • Negative Control: A vehicle control (the solvent used to dissolve the compound, e.g., DMSO) at the same final concentration used for your compound dilutions.

  • Inactive Analog (if available): A structurally similar molecule that is known to be inactive against your target. This helps to confirm that the observed effects are specific to the active compound.

Section 4: Experimental Protocols

Protocol 1: Standard MTT Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. [17]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. [17]

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. [17]

  • Absorbance Reading: Measure the absorbance at a wavelength of 540-570 nm. [17]

Protocol 2: Caspase-3/7 Activity Assay (Luminescence-based)
  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol in a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Equilibration: Allow the caspase assay reagent to equilibrate to room temperature.

  • Reagent Addition: Add the caspase reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes), protected from light.

  • Luminescence Reading: Measure the luminescence using a plate reader.

References

  • Technical Support Center: Mitigating Off-Target Effects of Novel Thiazole-Containing Compounds - Benchchem. (URL: )
  • Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues - PMC - NIH. (URL: )
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (URL: )
  • Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds - ResearchG
  • Thiazole Ring—A Biologically Active Scaffold - PMC - PubMed Central. (URL: )
  • Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry - ResearchG
  • Materials and Methods Cell viability assay. (URL: )
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (URL: )
  • (PDF) Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)
  • Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed. (URL: )
  • This compound - PubChemLite. (URL: )
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: )
  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC. (URL: )
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. (URL: )
  • Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC - PubMed Central. (URL: )
  • How to solve the problem from cell viability test?
  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis - Promega Corpor
  • Standardization of Cell Viability Assays in Primary Cells as a Prerequisite.. - YouTube. (URL: )
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. (URL: )
  • N-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide - Benchchem. (URL: )
  • Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed. (URL: )
  • N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-2-(1H-1,2,3-triazol-4-ylsulfanyl)acetamide. (URL: )
  • N-(4-formyl-1,3-thiazol-2-yl)-n-(4-methylphenyl)acetamide - PubChemLite. (URL: )
  • Cell Viability Assays | A
  • This compound | CAS 156423-98-2 | SCBT. (URL: )
  • 2-(3-Methoxyphenyl)-N-[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]acetamide | C17H15N3O2S | CID 4803142 - PubChem. (URL: )
  • N-[4-Acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide - NIH. (URL: )
  • N-(4-Formylphenyl)acetamide (4-Acetamidobenzaldehyde) | Biochemical Assay Reagents. (URL: )
  • Caspase 4 Inhibitor, Activ
  • Formaldehyde - Wikipedia. (URL: )
  • Acetamide, N-[(4-methoxyphenyl)methyl]- - Cheméo. (URL: )
  • Caspases: pharmacological manipulation of cell death - PMC - PubMed Central - NIH. (URL: )
  • Involvement of caspase-dependent activation of cytosolic phospholipase A2 in tumor necrosis factor-induced apoptosis - NIH. (URL: )
  • Development of a Peptide Reactivity Assay for Screening Contact Allergens. (URL: )
  • N-(4-Methoxy-2-nitrophenyl)acetamide - PMC - PubMed Central. (URL: )
  • A long way to go: caspase inhibitors in clinical use - PMC. (URL: )
  • 4'-Methoxyacetanilide | CAS#:51-66-1 | Chemsrc. (URL: )
  • N-(4-Methoxy-3-nitrophenyl)acetamide - PMC - NIH. (URL: )

Sources

Technical Support Center: Troubleshooting Interference from N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide and Related Thiazole Compounds in Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you navigate potential interference in your biochemical assays caused by the compound N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide and other structurally related small molecules. While specific data on this particular compound is limited, its thiazole core is a common motif in many biologically active molecules, some of which are known to be Pan-Assay Interference Compounds (PAINS).[1][2][3] This guide provides a framework for identifying and mitigating such non-specific assay interference to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a specific organic molecule containing a thiazole ring.[4] Thiazole-containing compounds are of significant interest in medicinal chemistry due to their presence in numerous FDA-approved drugs and their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][3][5][6] However, the presence of certain structural motifs, including some found in thiazole derivatives, can sometimes lead to non-specific interactions in biochemical assays.

Q2: What are Pan-Assay Interference Compounds (PAINS) and why should I be concerned?

Pan-Assay Interference Compounds (PAINS) are molecules that appear as "hits" in high-throughput screening assays but do so through non-specific mechanisms rather than by specifically interacting with the intended biological target.[2][7][8] These false positives can waste significant time and resources by leading researchers down unproductive avenues of drug development.[8][9] Concern is warranted because PAINS can produce misleading data that may be difficult to distinguish from genuine hits without proper control experiments.[8]

Q3: How can a compound like this compound interfere with my assay?

While every compound is different, potential mechanisms of interference for a novel compound, particularly one with reactive moieties like an aldehyde, can include:

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that sequester and denature proteins, leading to non-specific inhibition.[10][11][12]

  • Chemical Reactivity: The formyl group (an aldehyde) on the thiazole ring is a potentially reactive functional group that could covalently modify proteins or other assay components.

  • Redox Activity: Some compounds can participate in redox cycling, generating reactive oxygen species like hydrogen peroxide that can disrupt protein function.[7]

  • Interference with Detection Methods: The compound might be colored or fluorescent, directly interfering with absorbance- or fluorescence-based assay readouts.[7][10]

  • Metal Chelation: If your assay relies on metal ions, the compound might chelate them, leading to inhibition of metalloenzymes or disruption of protein-protein interactions.[13]

Troubleshooting Guide: Identifying and Mitigating Assay Interference

If you suspect that this compound or a similar compound is interfering with your assay, follow this systematic troubleshooting workflow.

Workflow for Investigating Potential Assay Interference

workflow cluster_0 Phase 1: Initial Hit Confirmation & Characterization cluster_1 Phase 2: Interference Assessment cluster_2 Phase 3: Mechanistic Investigation & Mitigation A Initial Hit Observed B Dose-Response Curve Generation A->B C Determine IC50/EC50 B->C D Assay Technology Counter-Screen C->D Is the hit real? E Solubility & Aggregation Assessment D->E F Irreversibility/Time-Dependence Check E->F G Promiscuity Check (Literature/Database Search) F->G H Orthogonal Assay Validation G->H Proceed if interference suspected I Direct Binding Assay (e.g., SPR, ITC) H->I J Structural Analogue Testing I->J

Caption: A stepwise workflow for troubleshooting suspected assay interference.

Detailed Experimental Protocols

Assay Technology Counter-Screen

Rationale: This experiment aims to determine if the compound directly interferes with the detection method of your primary assay (e.g., fluorescence quenching/enhancement, light scattering).

Protocol:

  • Prepare your standard assay buffer and all detection reagents, but omit the biological target (e.g., the enzyme or receptor).

  • Add this compound at the same concentrations used in your primary assay.

  • Incubate for the same duration as your primary assay.

  • Measure the signal (e.g., fluorescence, absorbance, luminescence).

  • Expected Outcome: A significant change in the signal in the absence of the biological target suggests direct interference with the assay technology.

Aggregation Assessment

Rationale: To determine if the compound forms aggregates at the concentrations showing activity. Aggregation-based inhibition is a common artifact.[10][11][12]

Protocol:

  • Dynamic Light Scattering (DLS):

    • Prepare solutions of the compound in your assay buffer at a range of concentrations, including those above and below the observed IC50.

    • Analyze the samples using a DLS instrument to detect the presence of particles in the nanometer to micrometer range, which would indicate aggregation.

  • Detergent-Based Assay:

    • Repeat your primary biochemical assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.

    • Expected Outcome: If the compound's inhibitory activity is significantly reduced or eliminated in the presence of the detergent, it is highly likely that the original activity was due to aggregation.

Irreversibility and Time-Dependence

Rationale: To distinguish between reversible binding and irreversible inhibition, which could be indicative of reactive compound behavior.

Protocol:

  • Pre-incubation Experiment:

    • Pre-incubate your biological target with a high concentration of the compound for varying amounts of time (e.g., 0, 15, 30, 60 minutes).

    • Initiate the assay reaction and measure the activity.

    • Expected Outcome: A time-dependent increase in inhibition suggests a slow-binding or irreversible inhibitor.

  • Dialysis or Rapid Dilution:

    • Incubate the biological target with an inhibitory concentration of the compound.

    • Remove the free compound by dialysis or a large-volume rapid dilution.

    • Measure the activity of the target.

    • Expected Outcome: If the activity is not restored after removing the free compound, this suggests irreversible or very tight binding.

Orthogonal Assay Validation

Rationale: To confirm the biological activity using a different assay format that relies on a different detection principle. This is a crucial step to rule out technology-specific artifacts.

Protocol:

  • Select an orthogonal assay for your target. For example, if your primary assay is fluorescence-based, a label-free method like Surface Plasmon Resonance (SPR) or a colorimetric assay would be a good choice.

  • Test this compound in the orthogonal assay.

  • Expected Outcome: Genuine hits should show comparable activity across different assay platforms, while PAINS often exhibit activity in only one or a limited number of assay types.[14]

Data Summary Table
Experiment Purpose Positive Result for Interference
Counter-ScreenTest for direct technology interferenceSignal changes in the absence of the biological target
Aggregation (DLS)Detect compound aggregatesPresence of large particles
Aggregation (Detergent)Test for aggregation-based inhibitionLoss of activity in the presence of detergent
IrreversibilityCheck for reactive compound behaviorTime-dependent inhibition; no recovery of activity after dilution
Orthogonal AssayConfirm activity with a different methodDiscrepancy in activity compared to the primary assay

Signaling Pathway Considerations

Should your compound prove to be a genuine hit after rigorous testing, it is important to consider its potential effects on cellular signaling pathways. Thiazole-containing compounds have been developed as inhibitors of various biological targets, including those in cell cycle and enzyme-linked receptor pathways.[1][6]

signaling_pathway cluster_pathway Potential Target Pathways for Thiazole Compounds Receptor Cell Surface Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Apoptosis Apoptosis Kinase_Cascade->Apoptosis Cell_Cycle Cell Cycle Progression Transcription_Factor->Cell_Cycle Inhibitor N-(4-formyl-1,3-thiazol-2-yl)-N- (4-methoxyphenyl)acetamide Inhibitor->Kinase_Cascade Potential Inhibition Point Inhibitor->Cell_Cycle Potential Inhibition Point

Caption: Hypothetical signaling pathways potentially modulated by thiazole-containing compounds.

Conclusion

Investigating a novel compound requires a careful and systematic approach to differentiate true biological activity from assay artifacts. By employing the troubleshooting strategies outlined in this guide, researchers can confidently assess the behavior of this compound and other new chemical entities in their biochemical assays, thereby ensuring the generation of robust and reliable data.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Thiazole in the targeted cancer therapy. Future Medicinal Chemistry, 7(18), 2463-2485. [Link]

  • BIT 479/579 High-throughput Discovery. What are PAINS?. NC State University. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. [Link]

  • Quora. (2014). What are Pan Assay Interference Compounds (PAINS) and why do they have such potent cross-enzyme potency?. [Link]

  • Wikipedia. (2023). Pan-assay interference compounds. [Link]

  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(10), 2584-2587. [Link]

  • A review on thiazole based compounds and it's pharmacological activities. (2024). AIMS Microbiology, 10(4), 846-869. [Link]

  • de Souza, A. S., & de Azevedo, W. F. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery, 1(2), 123-131. [Link]

  • Chande, P., & Kumar, S. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry, 189, 112016. [Link]

  • Sadybekov, A., & Kireev, D. (2021). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 5(5), 367-380. [Link]

  • El-Sayed, M. A. A., & Al-Rashood, S. T. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(16), 4943. [Link]

  • Kirchmair, J., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(5), 326-342. [Link]

  • Bajorath, J. (2018). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery, 13(7), 597-599. [Link]

  • Wassermann, A. M., Lounkine, E., & Glick, M. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. Journal of Chemical Information and Modeling, 57(9), 2164-2173. [Link]

  • This compound. PubChem. [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide. While specific experimental data on this compound is limited in publicly available literature, its structure as a thiazole derivative suggests potential challenges with aqueous solubility, which can in turn limit its oral bioavailability. This guide synthesizes established principles and field-proven strategies for enhancing the bioavailability of poorly soluble drugs, providing a robust framework for your experimental design and troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and formulation of this compound.

Q1: What are the predicted physicochemical properties of this compound?

A1: Based on its chemical structure, we can predict several key properties that may influence its bioavailability. The presence of a thiazole ring and multiple aromatic moieties suggests a largely hydrophobic molecule.[1][2] Public databases provide a predicted XlogP value (a measure of lipophilicity) of 2.0, indicating moderate lipid solubility.[1] This, coupled with a relatively complex structure, may lead to poor aqueous solubility.

Q2: Why is bioavailability a critical concern for a compound like this?

A2: Oral bioavailability is the fraction of an administered drug that reaches the systemic circulation in an unchanged form.[3] For poorly soluble compounds, dissolution in the gastrointestinal fluids is often the rate-limiting step for absorption.[4] Low bioavailability can lead to high inter-individual variability in therapeutic response and may necessitate higher doses, which can increase the risk of side effects.

Q3: What are the primary strategies for enhancing the oral bioavailability of poorly soluble drugs?

A3: The main approaches focus on improving the solubility and/or dissolution rate of the active pharmaceutical ingredient (API). These strategies can be broadly categorized as:

  • Physical Modifications: Micronization and nanosizing to increase the surface area for dissolution.[4][5][6]

  • Formulation-Based Approaches:

    • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix to enhance wettability and inhibit crystallization.[4][5][7]

    • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions in the gut, facilitating drug solubilization and absorption.[4]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes that increase the apparent solubility of the drug.[4][6]

  • Chemical Modifications: Creating more soluble salt forms or prodrugs.[8]

Part 2: Troubleshooting Common Experimental Issues

This section provides a question-and-answer guide to address specific problems you might encounter during your experiments.

Q1: My in vitro dissolution assay shows very low release of the compound. What could be the cause and how can I improve it?

A1:

  • Likely Cause: Poor wetting of the compound powder and low intrinsic solubility in the dissolution medium. The hydrophobic nature of the molecule can cause it to float or agglomerate, reducing the effective surface area for dissolution.

  • Troubleshooting Steps:

    • Incorporate a Surfactant: Add a low concentration (e.g., 0.1-1%) of a pharmaceutically acceptable surfactant like sodium lauryl sulfate (SLS) or Tween® 80 to the dissolution medium to improve wetting.[8]

    • Particle Size Reduction: If you have the capability, micronize or nanosize the API to increase its surface area.[4][5]

    • Consider a Co-solvent: For early-stage experiments, using a co-solvent system (e.g., water with a small percentage of ethanol or PEG 400) can help determine the maximum achievable dissolution under more favorable conditions.[5]

    • Formulate as a Solid Dispersion: Prepare a solid dispersion with a hydrophilic carrier like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).[5] This can significantly enhance the dissolution rate by presenting the drug in an amorphous, high-energy state.

Q2: I am observing high variability in my in vivo pharmacokinetic data in animal models. What are the potential reasons?

A2:

  • Likely Causes: High variability is a hallmark of poorly soluble drugs and can stem from several factors including:

    • Inconsistent dissolution in the GI tract of different animals.

    • Food effects (presence or absence of food can drastically alter absorption).

    • Pre-systemic metabolism (first-pass effect).

  • Troubleshooting Workflow:

    G Start High Variability in PK Data CheckFormulation Review Formulation - Is it a simple suspension? Start->CheckFormulation CheckDosing Standardize Dosing Protocol - Fasted vs. Fed state - Vehicle consistency Start->CheckDosing AssessMetabolism Investigate Pre-systemic Metabolism - In vitro liver microsome assay Start->AssessMetabolism DevelopEnablingFormulation Develop an Enabling Formulation (e.g., Solid Dispersion, SEDDS) CheckFormulation->DevelopEnablingFormulation RefineDosing Refine Dosing Protocol - Consistent feeding schedule CheckDosing->RefineDosing CharacterizeMetabolites Characterize Metabolites - Identify major metabolic pathways AssessMetabolism->CharacterizeMetabolites ReRunPKStudy Re-run PK Study with Improved Formulation/Protocol DevelopEnablingFormulation->ReRunPKStudy RefineDosing->ReRunPKStudy CharacterizeMetabolites->ReRunPKStudy

    Caption: Troubleshooting workflow for high PK variability.

Q3: My attempts to create a stable nanosuspension are failing, with particles aggregating over time. What should I do?

A3:

  • Likely Cause: Insufficient steric or electrostatic stabilization of the nanoparticles. The high surface energy of nanoparticles makes them prone to agglomeration to minimize this energy.

  • Troubleshooting Steps:

    • Optimize Stabilizer Concentration: The ratio of stabilizer (e.g., a polymer like HPMC or a surfactant like Poloxamer 188) to the drug is critical. Create a concentration curve to find the optimal ratio that provides the smallest particle size and lowest polydispersity index.

    • Use a Combination of Stabilizers: Employ a combination of a primary steric stabilizer and a secondary electrostatic stabilizer (if the API has an ionizable group) to provide robust stabilization.

    • Evaluate Different Stabilizers: Not all stabilizers are equally effective for all drugs. Screen a panel of pharmaceutically acceptable stabilizers to find the one with the best affinity for the surface of your drug particles.

    • Control the Process Parameters: In top-down methods like wet milling, factors such as milling time, bead size, and energy input need to be carefully optimized. For bottom-up methods like precipitation, control of supersaturation, mixing speed, and temperature is crucial.

Part 3: Protocols for Bioavailability Enhancement

This section provides detailed, step-by-step methodologies for key experiments to enhance the bioavailability of this compound.

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To improve the dissolution rate of the compound by dispersing it in a hydrophilic polymer matrix.

Materials:

  • This compound (API)

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Dichloromethane (DCM) or other suitable volatile solvent

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Preparation of Drug-Polymer Solution:

    • Accurately weigh the API and PVP K30 in a 1:4 drug-to-polymer ratio (w/w).

    • Dissolve both components in a minimal amount of DCM in a round-bottom flask. Ensure complete dissolution by gentle swirling or sonication.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Set the water bath temperature to 40°C.

    • Gradually reduce the pressure to evaporate the solvent. Continue until a thin, dry film is formed on the inner surface of the flask.

  • Drying:

    • Scrape the solid film from the flask.

    • Place the resulting solid in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Sizing and Storage:

    • Gently grind the dried solid dispersion using a mortar and pestle to obtain a fine powder.

    • Pass the powder through a sieve (e.g., 100-mesh) to ensure uniform particle size.

    • Store the solid dispersion in a desiccator until further use.

Self-Validation:

  • Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) to confirm the absence of the drug's melting peak, indicating it is in an amorphous state.

  • Perform Powder X-Ray Diffraction (PXRD) to confirm the amorphous nature of the drug within the polymer matrix.

  • Conduct a comparative in vitro dissolution study against the pure API to quantify the enhancement in dissolution rate.

Protocol 2: Preclinical Bioavailability Assessment in Rodents

Objective: To determine the absolute or relative bioavailability of a novel formulation compared to a simple suspension.

Materials:

  • Test formulation (e.g., solid dispersion) and reference formulation (e.g., 0.5% carboxymethyl cellulose suspension).

  • Appropriate animal model (e.g., Sprague-Dawley rats).

  • Dosing gavage needles.

  • Blood collection supplies (e.g., heparinized tubes).

  • Analytical method for quantifying the drug in plasma (e.g., LC-MS/MS).

Experimental Workflow:

G Start Start: Preclinical Bioavailability Study AnimalAcclimation Animal Acclimation & Fasting (e.g., overnight fast) Start->AnimalAcclimation GroupAssignment Group Assignment - Group 1: IV Formulation (for Absolute BA) - Group 2: Reference Suspension (Oral) - Group 3: Test Formulation (Oral) AnimalAcclimation->GroupAssignment Dosing Dose Administration - IV bolus or infusion - Oral gavage GroupAssignment->Dosing BloodSampling Serial Blood Sampling - Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24h post-dose Dosing->BloodSampling PlasmaProcessing Plasma Processing & Storage - Centrifuge, separate plasma, store at -80°C BloodSampling->PlasmaProcessing SampleAnalysis LC-MS/MS Sample Analysis - Quantify drug concentration in plasma PlasmaProcessing->SampleAnalysis PKAnalysis Pharmacokinetic Analysis - Calculate AUC, Cmax, Tmax - Determine F% (Bioavailability) SampleAnalysis->PKAnalysis End End: Report Findings PKAnalysis->End

Caption: Workflow for a preclinical bioavailability study.

Procedure:

  • Animal Preparation: Acclimatize animals for at least 3 days. Fast animals overnight before dosing, with free access to water.[9]

  • Dosing:

    • For oral groups, administer the formulation via oral gavage at a predetermined dose volume.

    • For the intravenous (IV) group (required for absolute bioavailability), administer a solubilized form of the drug via tail vein injection.[3][10]

  • Blood Collection: Collect blood samples at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into heparinized tubes.[9]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the drug in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Calculations:

    • Use pharmacokinetic software to calculate the Area Under the Curve (AUC) for both IV and oral administration routes.

    • Calculate absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100[3][10]

    • Calculate relative bioavailability (Frel%) to compare your test formulation to the reference suspension: Frel% = (AUC_test / AUC_reference) * (Dose_reference / Dose_test) * 100[3]

Data Presentation:

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Frel (%)
Reference Suspension 10[Insert Data][Insert Data][Insert Data]100
Solid Dispersion 10[Insert Data][Insert Data][Insert Data][Calculate]
Nanosuspension 10[Insert Data][Insert Data][Insert Data][Calculate]

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Impact of excipient interactions on drug bioavailability from solid dosage forms. PubMed. Available at: [Link]

  • Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. JOCPR. Available at: [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. Available at: [Link]

  • Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare. Available at: [Link]

  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. Available at: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]

  • the-importance-of-excipients-in-drugs.pdf. Open Access Journals. Available at: [Link]

  • Role of Excipients in Drug Formulation. Pharma Focus Europe. Available at: [Link]

  • Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer. PMC - NIH. Available at: [Link]

  • Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. Springer. Available at: [Link]

  • Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis. ACS Publications. Available at: [Link]

  • Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis. PubMed. Available at: [Link]

  • Bioavailability. Wikipedia. Available at: [Link]

  • This compound. PubChemLite. Available at: [Link]

  • SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. Available at: [Link]

  • Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. YouTube. Available at: [Link]

  • Process for preparing thiazole derivatives. Google Patents.
  • General Synthetic Methods for Thiazole and Thiazolium Salts. ResearchGate. Available at: [Link]

  • N-(4-formyl-1,3-thiazol-2-yl)-n-(4-methylphenyl)acetamide. PubChemLite. Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. NIH. Available at: [Link]

  • N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-2-(1H-1,2,3-triazol-4-ylsulfanyl)acetamide. Chembase.cn. Available at: [Link]

  • 2-(3-Methoxyphenyl)-N-[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]acetamide. PubChem. Available at: [Link]

  • N-[4-Acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. NIH. Available at: [Link]

  • N-(4-Methoxy-3-nitrophenyl)acetamide. PMC - NIH. Available at: [Link]

  • Compound N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide. Vitas-M Laboratory. Available at: [Link]

Sources

Technical Support Center: Optimizing N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide for Target Engagement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with the N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide scaffold. This guide is designed for professionals in drug development and medicinal chemistry. It provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the modification of this molecule to enhance target engagement.

Our approach is rooted in the principles of medicinal chemistry, offering not just procedural steps but the rationale behind them. This ensures that your experimental design is both efficient and scientifically sound.

Section 1: Initial Scaffold Assessment & Strategy FAQs

This section addresses foundational questions you might have when beginning a project with this specific chemical entity.

Q1: I have this starting molecule. What are its key structural features and potential liabilities?

Answer: Your starting molecule, this compound, is a promising but complex scaffold. A thorough breakdown of its components is crucial for planning your synthetic strategy.

  • 2-Aminothiazole Core: This is a well-established "privileged scaffold" in medicinal chemistry.[1][2][3] It is found in numerous approved drugs and is known to participate in various biological interactions, often acting as a hydrogen bond acceptor or donor.[2][4]

  • 4-Formyl Group (Aldehyde): This is the most chemically reactive part of your molecule. Aldehydes are electrophilic and can act as "covalent warheads," forming reversible or irreversible bonds with nucleophilic amino acid residues on a protein target, most commonly cysteine.[5][6] This presents both an opportunity for high-potency covalent inhibition and a liability due to potential off-target reactivity.

  • N-Aryl Acetamide Linker: This linker connects the thiazole core to the methoxyphenyl ring. The amide bond provides conformational rigidity and can act as a hydrogen bond donor/acceptor. Its stability and orientation are critical for positioning the other functional groups within a binding pocket.[7][8]

  • 4-Methoxyphenyl (Anisole) Group: The methoxy group is a common feature in drug molecules.[9] It is an electron-donating group that can influence the electronics of the entire molecule. Its oxygen can act as a hydrogen bond acceptor, and the methyl group can participate in hydrophobic interactions.[10][11] However, it is also a potential site of metabolism (O-demethylation) by cytochrome P450 enzymes, which could be a metabolic liability.[10]

Q2: Based on its structure, what kind of protein targets might this molecule engage?

Answer: The structural features suggest several potential target classes:

  • Kinases: The 2-aminothiazole scaffold is a core component of many kinase inhibitors, including the approved drug Dasatinib.[2] These compounds often target the ATP-binding pocket.

  • Cysteine Proteases or Other Enzymes with a Catalytic Cysteine: The presence of the formyl group strongly suggests the potential for covalent inhibition of enzymes that utilize a nucleophilic cysteine in their active site.[5][6] This includes families like caspases, cathepsins, and certain deubiquitinases.

  • Receptors with Specific Pockets: The overall structure could fit into binding pockets of various receptors where a combination of hydrogen bonding, hydrophobic interactions, and potential covalent interactions are favorable.[12]

The diagram below illustrates the key pharmacophoric features of the scaffold.

cluster_scaffold mol node_thiazole 2-Aminothiazole Core (Privileged Scaffold, H-bonding) node_thiazole->mol node_formyl Formyl Group (Electrophilic 'Warhead', Potential for Covalent Bonding) node_formyl->mol node_amide N-Aryl Acetamide Linker (Rigidity, H-bonding) node_amide->mol node_methoxy 4-Methoxyphenyl Group (Hydrophobic interactions, H-bonding, Metabolic site) node_methoxy->mol

Caption: Key pharmacophoric regions of the starting scaffold.

Section 2: Troubleshooting Synthetic Modifications

This section provides solutions to common problems encountered during the chemical synthesis and modification of the lead compound.

Q3: I'm trying to modify the formyl group, but my reactions are failing or giving complex mixtures. What's going wrong?

Answer: This is a common issue. The formyl group is reactive, but so are other parts of the molecule under certain conditions.

Problem A: Reductive amination gives low yields.

  • Probable Cause: Standard reductive amination conditions (e.g., NaBH₄, NaBH(OAc)₃) might be too harsh, potentially reducing the thiazole ring or reacting with the amide.

  • Troubleshooting Steps:

    • Use a milder reducing agent: Switch to Sodium triacetoxyborohydride (STAB), which is generally more selective for imines.

    • Control pH: The reaction should be run under slightly acidic conditions (pH 5-6) to facilitate imine formation without causing degradation.

    • Two-step procedure: First, form the imine by reacting the aldehyde with your amine of choice in a solvent like methanol or dichloromethane, often with a dehydrating agent like MgSO₄. Once imine formation is complete (monitor by TLC or LC-MS), then add the reducing agent.

Problem B: Wittig-type reactions are not working.

  • Probable Cause: The electron-rich nature of the thiazole ring can influence the reactivity of the adjacent formyl group. Furthermore, the ylide might be basic enough to deprotonate other parts of the molecule.

  • Troubleshooting Steps:

    • Use stabilized ylides: Horner-Wadsworth-Emmons (HWE) reagents are generally more reliable and produce E-alkenes selectively. They are less basic and tolerate more functional groups.

    • Check your base: Ensure the base used to generate the ylide (e.g., NaH, KHMDS) is compatible with the other functional groups. A milder base like K₂CO₃ might be sufficient for activated HWE reagents.

Q4: My newly synthesized analogs have poor solubility. How can I address this?

Answer: Poor aqueous solubility is a frequent hurdle in drug discovery. It can hinder assay performance and limit future in vivo applications.

Troubleshooting Strategies:

StrategyRationaleExample Modification
Introduce Ionizable Groups Adding a basic amine or an acidic group allows the compound to form salts, which are generally more water-soluble.Modify the methoxyphenyl ring by adding a morpholine or piperazine moiety.
Break up Planarity / Increase sp³ Character Flat, aromatic systems tend to pack into crystals and have low solubility. Adding non-planar, saturated groups disrupts this.Replace the phenyl ring with a non-aromatic cycle like a cyclohexane or add a substituent that forces the ring to twist.
Add Polar, Non-ionizable Groups Groups like hydroxyls, amides, or sulfones can increase polarity and hydrogen bonding with water.Replace the methoxy group with a hydroxyethoxy group (-OCH₂CH₂OH).
Formulate with Solubilizers For in vitro assays, using co-solvents like DMSO or formulating with cyclodextrins can be a temporary solution.Prepare stock solutions in 100% DMSO and ensure the final assay concentration of DMSO is low (<0.5%).

Section 3: Troubleshooting Target Engagement Assays

Verifying that your modified compounds bind to the intended target is a critical step.[13] This section addresses common issues in biochemical and cellular assays.

Q5: My compound shows activity in a biochemical assay, but this doesn't translate to cellular activity. Why?

Answer: This is a classic and challenging problem in drug discovery, often referred to as a lack of "cell permeability" or a disconnect between biochemical and cellular potency.[14]

Possible Causes & Investigation Workflow:

start Biochemical Activity Observed, No Cellular Activity permeability Is the compound cell-permeable? start->permeability efflux Is the compound an efflux pump substrate (e.g., P-gp)? permeability->efflux No solution Modify scaffold to improve physicochemical properties (e.g., reduce polarity, mask H-bond donors). permeability->solution Yes metabolism Is the compound rapidly metabolized in cells? efflux->metabolism No efflux->solution Yes target_state Is the target in a different conformation or state in the cell? metabolism->target_state No metabolism->solution Yes

Caption: Workflow for diagnosing biochemical-to-cellular disconnect.

  • Step 1: Assess Permeability: Your compound may not be able to cross the cell membrane. This is common for highly polar or large molecules.

    • Action: Run a standard permeability assay like a PAMPA (Parallel Artificial Membrane Permeability Assay).

  • Step 2: Check for Efflux: The compound might get into the cell but is immediately pumped out by efflux transporters like P-glycoprotein (P-gp).[15]

    • Action: Test for efflux by running your cellular assay in the presence of a known efflux pump inhibitor (e.g., verapamil). If activity is restored, efflux is likely the problem.

  • Step 3: Investigate Cellular Metabolism: The compound could be rapidly metabolized into an inactive form by cellular enzymes.

    • Action: Incubate your compound with liver microsomes or hepatocytes and analyze for degradation over time using LC-MS.

  • Step 4: Consider Target Conformation: The recombinant protein used in your biochemical assay may not perfectly represent the target's state inside the cell, where it can be part of a larger complex or have post-translational modifications.[14]

Q6: How can I confirm that my compound is binding to its intended target inside a living cell?

Answer: Confirming intracellular target engagement is crucial to validate your mechanism of action.[13][16] Several methods are available, with the Cellular Thermal Shift Assay (CETSA) being a widely adopted technique.[17][18][19]

CETSA Protocol Overview: The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[20][21]

cluster_workflow CETSA Experimental Workflow A 1. Treat intact cells with compound or vehicle (control). B 2. Heat cell aliquots across a temperature gradient (e.g., 40-70°C). A->B C 3. Lyse cells and separate soluble proteins from precipitated proteins via centrifugation. B->C D 4. Quantify the amount of soluble target protein at each temperature (e.g., by Western Blot or Mass Spec). C->D E 5. Plot results: A shift in the melting curve indicates target engagement. D->E

Caption: A simplified workflow for a CETSA experiment.

Troubleshooting CETSA:

  • Problem: No thermal shift is observed.

    • Possible Cause 1: The compound does not bind with sufficient affinity in the cellular environment to cause stabilization.

    • Possible Cause 2: The target protein may not have a clear melting curve or might be intrinsically very stable or unstable.

    • Action: First, ensure your compound is used at a sufficiently high concentration (e.g., 10-50x the biochemical IC₅₀). If that fails, consider an alternative target engagement assay like nanoBRET™.[16]

  • Problem: The protein signal is weak or undetectable.

    • Possible Cause: The antibody used for Western blotting is not sensitive enough, or the target protein is expressed at low levels.

    • Action: Validate your antibody thoroughly. If expression is low, you may need to use an overexpression system or switch to a more sensitive detection method like mass spectrometry-based CETSA (MS-CETSA).[22]

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. National Institutes of Health (NIH). [Link]

  • Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016). SciSpace. [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. PubMed. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. [Link]

  • Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. ACS Publications. [Link]

  • Determining target engagement in living systems. National Institutes of Health (NIH). [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]

  • Target Engagement. Selvita. [Link]

  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. National Institutes of Health (NIH). [Link]

  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. [Link]

  • Recent developments of 2-aminothiazoles in medicinal chemistry. ResearchGate. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • The role of the methoxy group in approved drugs | Request PDF. ResearchGate. [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health (NIH). [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes | Request PDF. ResearchGate. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Institutes of Health (NIH). [Link]

  • Detailed view about the interaction of the one of the p -methoxyphenyl... ResearchGate. [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. PubMed Central. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • Synthesis of many different types of organic small molecules using one automated process. Science. [Link]

  • Optimization and Characterization of the Antimalarial Activity of N-Aryl Acetamides that are Susceptible to Mutations in ROM8 and CSC1. Medicines for Malaria Venture. [Link]

  • The Design and Application of Bioisosteres in Drug Design. ResearchGate. [Link]

  • Optimization and Characterization of the Antimalarial Activity of N-Aryl Acetamides that are Susceptible to Mutations in ROM8 and CSC1. PubMed. [Link]

  • Purification Troubleshooting : r/chemistry. Reddit. [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers. [Link]

  • Problems Inherent Within Pharmacological and Biological Assays : r/Biochemistry. Reddit. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Bioisosterism: A Rational Approach in Drug Design | Chemical Reviews. ACS Publications. [Link]

  • The role of the methoxy group in approved drugs. PubMed. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Technology Networks. [Link]

  • Activity refinement of aryl amino acetamides that target the P. falciparum STAR-related lipid transfer 1 protein. PubMed. [Link]

  • Preparative Purification Solutions in Drug Discovery Synthesis. YouTube. [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • The Role of Functional Groups in Drug–Receptor Interactions. ScienceDirect. [Link]

Sources

Common pitfalls in the handling and storage of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide is designed for researchers, scientists, and drug development professionals working with N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide (MW: 276.31 g/mol , MF: C₁₃H₁₂N₂O₃S).[1] While this is a specialized molecule with limited publicly available stability data, its structure contains well-characterized functional groups: a thiazole ring, an N-aryl acetamide linkage, and a formyl (aldehyde) group. Understanding the potential reactivity of these groups is key to successful handling and storage. This document outlines common pitfalls and provides robust troubleshooting advice based on established principles of heterocyclic and medicinal chemistry.

Core Stability Concerns: A Proactive Approach

The primary points of vulnerability in the molecule are the formyl group and the tertiary amide linkage, particularly its interaction with the electron-rich thiazole ring. Proactive measures are essential to prevent degradation.

  • Oxidation: The formyl group is susceptible to oxidation into a carboxylic acid. This is the most probable degradation pathway.

  • Hydrolysis: The acetamide bond, while generally stable, can undergo hydrolysis under acidic or basic conditions.

  • Photostability: Aromatic and heterocyclic systems can be sensitive to UV light, which can catalyze degradation.

  • Hygroscopicity: The compound may absorb atmospheric moisture, which can facilitate hydrolytic and oxidative degradation.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during your experiments, linking them to potential root causes and providing actionable solutions.

Issue 1: My analytical data (LC-MS, NMR) shows a new, more polar impurity after storing the compound.

Question: I ran an LC-MS on a freshly opened vial of the compound and it was >99% pure. After storing the solid in a standard vial on the bench for a week, I see a new peak with a mass of M+16. What is happening?

Answer: This is a classic sign of oxidation. The formyl group (-CHO) is likely being oxidized to the corresponding carboxylic acid (-COOH), resulting in a mass increase of 16 Da (one oxygen atom). Aldehydes on heterocyclic rings can be particularly susceptible to air oxidation, which may be accelerated by light.

Troubleshooting & Prevention:

  • Confirm the Impurity: If possible, isolate the impurity and characterize it by ¹H NMR. The disappearance of the aldehyde proton signal (typically ~9-10 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm) would confirm this hypothesis.

  • Inert Atmosphere Storage: The most effective preventative measure is to store the solid compound under an inert atmosphere (e.g., argon or nitrogen). When you receive the compound, aliquot it into smaller, single-use vials if you will be opening it frequently.

  • Desiccation: Store the vials in a desiccator to minimize moisture, which can participate in oxidative pathways.

  • Light Protection: Use amber vials or wrap standard vials in aluminum foil to protect the compound from light.

Issue 2: The compound's solubility in my solvent system seems to have decreased over time.

Question: My protocol involves dissolving the compound in dichloromethane (DCM). Initially, it dissolved readily, but now an older batch is showing poor solubility. Why?

Answer: This issue can be linked to several degradation pathways:

  • Oxidation: The carboxylic acid byproduct (from Issue 1) is significantly more polar than the parent aldehyde and will have very different solubility properties, often being less soluble in nonpolar organic solvents like DCM.

  • Polymerization/Self-Condensation: Aldehydes can undergo self-condensation reactions, especially if trace acidic or basic impurities are present, leading to higher molecular weight, less soluble oligomers.

  • Hydrolysis: If the compound was exposed to moisture and acidic/basic conditions, hydrolysis of the acetamide could yield N-(4-methoxyphenyl)-1,3-thiazol-2-amine and acetic acid, altering the solubility profile.

Troubleshooting & Prevention:

  • Purity Check: Re-analyze the material by LC-MS to check for the presence of the M+16 peak or other impurities.

  • Solvent Purity: Ensure your solvent is fresh and anhydrous. Older bottles of solvents like DCM can accumulate acidic impurities (HCl), which can catalyze degradation.

  • Storage of Solutions: Do not store the compound in solution for extended periods. Prepare solutions fresh for each experiment. If you must store a solution, use a high-purity anhydrous solvent, store it at low temperature (-20°C or -80°C), and blanket the headspace with inert gas.

Issue 3: I am seeing inconsistent results in my biological assays.

Question: My dose-response curves are not reproducible between experiments run on different days using the same stock solution. What could be the cause?

Answer: Inconsistent biological activity is often the first sign of compound instability in the assay medium. The formyl group is a reactive electrophile and can potentially react with components in your cell culture media, buffers (especially those with primary or secondary amines like Tris), or with biological macromolecules.

Troubleshooting & Prevention:

  • Solution Stability Study: Perform a simple stability study. Prepare a stock solution in your assay vehicle (e.g., DMSO) and a final dilution in your assay buffer. Analyze the concentration and purity by LC-MS at time zero and after the maximum duration of your experiment (e.g., 24, 48 hours) under assay conditions (e.g., 37°C, 5% CO₂).

  • Stock Solution Management: Prepare fresh stock solutions in high-quality, anhydrous DMSO. Store single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles.

  • Buffer Compatibility: Be aware of reactive nucleophiles in your buffers. If using amine-containing buffers, consider switching to a non-reactive alternative like HEPES or PBS if compatibility issues are suspected.

FAQ: Handling & Storage Best Practices

Q1: What are the ideal storage conditions for the solid compound? A1: For long-term stability, store this compound under an inert atmosphere (argon or nitrogen), protected from light (amber vial), and at low temperature. For routine use, storage at 2-8°C is recommended.[2] For long-term archival, -20°C is preferable. Always store in a desiccator.

Q2: How should I prepare and store solutions of the compound? A2: Prepare solutions immediately before use. The preferred solvent for stock solutions is typically high-quality, anhydrous DMSO. For working solutions, use fresh, high-purity solvents. If short-term storage of a solution is unavoidable, keep it tightly sealed at -20°C or below and protect it from light. Avoid storing in protic solvents like methanol or ethanol for extended periods, as they can potentially form acetals with the formyl group in the presence of acid catalysts.

Q3: Is this compound sensitive to pH? A3: Yes. The formyl group's reactivity and the stability of the acetamide bond are pH-dependent. Strongly acidic or basic conditions (pH < 4 or pH > 9) should be avoided to prevent hydrolysis of the amide. Neutral or slightly acidic conditions (pH 5-7) are generally safest for experimental work.

Q4: Are there any incompatible materials I should be aware of? A4: Yes. Avoid strong oxidizing agents (e.g., peroxides, nitrates), which will readily oxidize the formyl group.[3] Also, avoid strong acids and bases, which can catalyze hydrolysis. Be cautious with primary and secondary amines, which can form Schiff bases with the aldehyde.

Visualized Degradation & Troubleshooting

The following diagrams illustrate the primary degradation pathway and a logical workflow for troubleshooting stability issues.

G cluster_main Primary Degradation Pathway: Oxidation A N-(4-formyl-1,3-thiazol-2-yl)-N- (4-methoxyphenyl)acetamide (Parent Compound) B N-(4-carboxy-1,3-thiazol-2-yl)-N- (4-methoxyphenyl)acetamide (Oxidized Impurity, M+16) A->B  Air (O₂)  Light  Moisture

Caption: Oxidation of the formyl group to a carboxylic acid.

G cluster_troubleshooting Troubleshooting Path start Inconsistent Experimental Result check_purity Re-analyze Compound Purity (LC-MS, NMR) start->check_purity is_pure Is Purity >98%? check_purity->is_pure impurity_found Impurity Detected is_pure->impurity_found No no_impurity Purity is High is_pure->no_impurity Yes identify_impurity Identify Impurity Structure (e.g., M+16 Oxidation) impurity_found->identify_impurity review_storage Review Storage Conditions: - Inert Atmosphere? - Light Protection? - Desiccated? identify_impurity->review_storage end_storage Action: Improve Storage & Aliquot New Vial review_storage->end_storage check_solution Investigate Solution Stability: - Solvent Purity? - Buffer Reactivity? - Age of Solution? no_impurity->check_solution review_protocol Review Assay Protocol: - Reactive Reagents? - Incubation Time/Temp? check_solution->review_protocol end_protocol Action: Prepare Fresh Solutions & Test Buffer Compatibility review_protocol->end_protocol

Caption: Workflow for troubleshooting inconsistent experimental results.

Summary of Recommendations

To ensure the integrity of your experiments and the longevity of your compound, adhere to the following quantitative and qualitative guidelines.

ParameterRecommendationRationale
Storage Temp. 2-8°C (short-term), -20°C (long-term)Minimizes thermal degradation rates.[2]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the sensitive formyl group.
Light Protect from light (Amber Vials)Prevents photochemical degradation.
Moisture Store in a desiccatorPrevents hydrolysis and moisture-mediated oxidation.
Stock Solutions Prepare fresh in anhydrous DMSOEnsures accurate concentration and minimizes solvent-induced degradation.
Freeze/Thaw Avoid; use single-use aliquotsRepeated temperature cycles can introduce moisture and accelerate degradation.
pH in Assays Maintain between pH 5 and 7.5Avoids acid- or base-catalyzed hydrolysis of the acetamide bond.

By implementing these handling and storage strategies, you can significantly mitigate the risk of compound degradation and ensure the accuracy and reproducibility of your research.

References
  • ResearchGate. (2025). Theoretical Study about the Reactivity of Formyl Groups in Heterocyclic Derivatives. Available from: [Link]

  • PubChemLite. This compound. Available from: [Link]

  • PubChem. Thiazole. National Institutes of Health. Available from: [Link]

  • CCS Chemistry. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. Chinese Chemical Society. Available from: [Link]

  • Walker, G. S., & Han, X. (2007). Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy. Chemical research in toxicology, 20(6), 884–893. Available from: [Link]

  • PubChemLite. N-(4-formyl-1,3-thiazol-2-yl)-n-(4-methylphenyl)acetamide. Available from: [Link]

  • PubChem. 2-(3-Methoxyphenyl)-N-[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]acetamide. National Institutes of Health. Available from: [Link]

  • Jakšić, D., et al. (2023). Lifitegrast Degradation: Products and Pathways. International Journal of Molecular Sciences, 24(21), 15933. Available from: [Link]

  • Acta Crystallographica Section E. (2008). N-[4-Acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. National Institutes of Health. Available from: [Link]

Sources

Validation & Comparative

A Comparative Analysis of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide and Structurally Related Thiazole Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole ring is a cornerstone of medicinal chemistry, forming the scaffold of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide provides a comparative overview of the synthetic thiazole derivative, N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide, against other structurally related thiazole derivatives that have been evaluated for their potential in oncology. Due to the limited publicly available experimental data on this compound, this guide will focus on a comparative analysis based on structural similarities to well-characterized thiazole derivatives, providing context for its potential biological activity and offering a framework for its future evaluation.

Core Compound and Its Structural Features

This compound is a synthetic compound featuring a central 1,3-thiazole ring.[5] Its key structural characteristics, which are crucial for its potential biological activity, include:

  • A 2-acetamido group: The nitrogen of the acetamido group is directly attached to the C2 position of the thiazole ring.

  • An N-(4-methoxyphenyl) substituent: An electron-donating methoxy-substituted phenyl ring is attached to the acetamido nitrogen.

  • A 4-formyl group: An electron-withdrawing aldehyde group is present at the C4 position of the thiazole ring.

These features suggest that the compound may interact with various biological targets. The N-acetyl-N-aryl moiety can influence the molecule's lipophilicity and steric profile, while the formyl group can participate in hydrogen bonding or covalent interactions with protein residues.

Comparative Thiazole Derivatives

For a meaningful comparison, we will examine three classes of thiazole derivatives that share one or more key structural features with our primary compound of interest and for which anticancer activity data is available.

  • Dasatinib: A potent multi-target kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). It features a 2-aminothiazole core.[6]

  • 2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole (Compound 6): A synthetic thiazole derivative that has shown selective inhibitory effects on A549 human lung adenocarcinoma and C6 rat glioma cells.[7]

  • Ethyl 2-[2-((4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido]-4-methylthiazole-5-carboxylate (Compound 3): A synthetic 2-acetamidothiazole derivative with selective cytotoxicity against MCF-7 human breast adenocarcinoma cells.[8]

Comparative Analysis of Biological Activity

The following table summarizes the reported anticancer activities of the selected comparator compounds. This data provides a benchmark for the potential efficacy of this compound.

CompoundCancer Cell LineAssay TypeIC50 ValueReference
DasatinibK563 (Leukemia)Proliferation Assay< 1 µM[6]
DasatinibMDA-MB-231 (Breast)Proliferation Assay< 1 µM[6]
DasatinibMCF-7 (Breast)Proliferation Assay< 1 µM[6]
DasatinibHT-29 (Colon)Proliferation Assay< 1 µM[6]
Compound 6A549 (Lung)MTT Assay12.0 ± 1.73 µg/mL[7]
Compound 6C6 (Glioma)MTT Assay3.83 ± 0.76 µg/mL[7]
Compound 6NIH/3T3 (Normal)MTT Assay> 500 µg/mL[7]
Compound 3MCF-7 (Breast)MTT Assay20.6 ± 0.3 µg/mL[8]
Compound 3A549 (Lung)MTT Assay> 50 µg/mL[8]
Compound 3NIH/3T3 (Normal)MTT Assay> 50 µg/mL[8]

Structure-Activity Relationship Insights

The comparison of these structures provides valuable insights into the potential structure-activity relationships (SAR) for this class of compounds:

  • The 2-Amino/Acetamido Group: The 2-amino group is a common feature in many biologically active thiazoles, including the potent anticancer drug Dasatinib.[6] The acetylation of this group, as seen in this compound and Compound 3, can modulate the compound's properties, potentially affecting its solubility, membrane permeability, and binding to target proteins.[8]

  • The N-Aryl Substituent: The nature and substitution pattern of the N-aryl group significantly impact biological activity. In our target compound, the 4-methoxyphenyl group is an electron-donating substituent. The activity of other N-aryl thiazoles has been shown to be influenced by the electronic properties and steric bulk of the substituents on the phenyl ring.[9]

  • Substitution at the C4 and C5 Positions: The substitution at the C4 and C5 positions of the thiazole ring is critical for activity. The formyl group at C4 in this compound is an electron-withdrawing group that can participate in hydrogen bonding. In contrast, Compound 6 has a bulky substituted phenyl group at C4, which contributes to its selective anticancer activity.[7] Compound 3 possesses a methyl group at C4 and a carboxylate group at C5, highlighting the diverse substitutions that can be explored at these positions to modulate activity and selectivity.[8]

Experimental Protocols

To facilitate the evaluation of this compound and other novel thiazole derivatives, detailed protocols for key in vitro assays are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cultured cells.[10]

Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Prepare serial dilutions of test compound C Treat cells with compound B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis

This assay is used to determine the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M).[4]

Principle: The DNA content of cells is stained with a fluorescent dye, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometry is then used to quantify the number of cells in each phase of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and resuspend the pellet in PBS containing RNase A (to digest RNA) and propidium iodide.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the resulting DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Cell_Cycle_Analysis_Workflow A Treat cells with test compound B Harvest and wash cells A->B C Fix cells in cold ethanol B->C D Stain with Propidium Iodide and RNase A C->D E Analyze by flow cytometry D->E F Determine cell cycle distribution E->F

Caption: Workflow for cell cycle analysis by flow cytometry.

Conclusion

While direct experimental data for this compound is currently limited in the public domain, a comparative analysis with structurally related and well-characterized thiazole derivatives provides a valuable framework for predicting its potential biological activity and guiding future research. The presence of the 2-acetamido-N-aryl core, along with the 4-formyl substitution, suggests that this compound warrants further investigation as a potential anticancer agent. The provided experimental protocols offer a standardized approach for its evaluation, which will be crucial in elucidating its mechanism of action and determining its therapeutic potential. The rich chemistry of thiazole derivatives continues to be a promising area for the discovery of novel and effective anticancer drugs.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 1, 3-thiazole core in the design of anticancer agents. European Journal of Medicinal Chemistry, 97, 671-697.
  • Bondock, S., Adel, S., & Etman, H. A. (2012). Synthesis and antimicrobial activity of some new thiazole, thiazolidinone and pyran derivatives based on 1H-pyrazole. European Journal of Medicinal Chemistry, 48, 192-199.
  • Hassan, G. S., Kadry, H. H., & Abou-Seri, S. M. (2013). Synthesis, antimicrobial and anti-inflammatory activities of some new thiazole and thiophene derivatives. European Journal of Medicinal Chemistry, 65, 528-537.
  • El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, S. M. (2018).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Turan-Zitouni, G., Kaplancıklı, Z. A., & Erol, K. (2005). Synthesis and antimicrobial activity of some new thiazole derivatives. Bioorganic & Medicinal Chemistry, 13(5), 1587-1591.
  • El-Subbagh, H. I., Al-Obaid, A. M., & Al-Rashood, K. A. (2000). 2-Aminothiazole derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 35(4), 385-395.
  • Rostom, S. A. F., Ashour, H. M. A., & El-Din, N. N. (2007). Synthesis and in vitro antitumor evaluation of some 2-substituted-4-(3,4,5-trimethoxyphenyl)-thiazoles. Bioorganic & Medicinal Chemistry, 15(17), 5782-5791.
  • Kamal, A., Reddy, K. S., & Ramana, A. V. (2004). Synthesis and biological evaluation of new 2-anilinothiazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 14(16), 4253-4257.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Molecules, 28(15), 5871.
  • Kayagil, I., & Demirayak, S. (2009). Synthesis and Anticancer Activities of Some Thiazole Derivatives.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1435.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). Molecules, 27(19), 6539.
  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Journal of the Serbian Chemical Society, 87(9), 1035-1049.
  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). Molecules, 27(17), 5649.
  • Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. (2011). Archiv der Pharmazie, 344(11), 748-756.
  • Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines. (2020). Saudi Journal of Biological Sciences, 27(12), 3460-3467.
  • Thiazole Ring—A Biologically Active Scaffold. (2022). Molecules, 27(1), 244.
  • Synthesis of New Carbazole–Thiazole Analogues and Evaluating their Anticancer Activity. (2023).
  • Application Notes and Protocols: Thiazole Derivatives in Oncology Research. (n.d.). BenchChem.
  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2009).
  • Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activ
  • Synthesis of 2-(aminoacetylamino)thiazole derivatives and comparison of their local anaesthetic activity by the method of action potential. (1990). Arzneimittelforschung, 40(7), 772-775.
  • Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. (2017). Molecules, 22(10), 1693.
  • Synthesis and Evaluation of A New Series of Thiazole Derivatives as Potential Antitumor Agents and MMP Inhibitors. (2019). Anti-Cancer Agents in Medicinal Chemistry, 19(13), 1633-1644.

Sources

A Senior Scientist's Guide to CRISPR-Cas9 Mediated Target Validation: A Case Study with N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery, the identification of a novel bioactive compound is a moment of profound potential. A molecule like N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide, likely emerging from a high-throughput phenotypic screen, may exhibit compelling, disease-modifying effects in cellular models. However, its therapeutic promise remains speculative until a critical question is answered: what is its molecular target?

Target identification and validation are the cornerstones of modern drug development, transforming a "hit" compound into a viable lead.[1] Validating that a molecule exerts its effect through a specific protein or pathway is essential for predicting efficacy, understanding potential toxicities, and designing next-generation analogues.[2] Without this genetic and molecular certainty, a program risks advancing a compound with an ambiguous mechanism of action, a frequent cause of late-stage clinical failure.

This guide provides a comprehensive framework for validating the target of a novel compound, using this compound as our case study. We will proceed under the realistic assumption that this compound has been identified in a phenotypic screen and that preliminary proteomic studies have implicated a putative target, "Kinase X." Our primary tool for validation will be the CRISPR-Cas9 system, the gold standard for generating definitive, gene-driven evidence.[3] We will explore the causality behind each experimental choice, present self-validating protocols, and compare this methodology against alternative approaches to provide a complete strategic overview for researchers at the forefront of therapeutic innovation.

Section 1: The Foundational Hypothesis: From Phenotype to a Putative Target

The journey for a compound like ours begins not with a target, but with an effect. Phenotypic screening identifies molecules that produce a desired biological outcome—such as inducing apoptosis in cancer cells or reducing an inflammatory response—without a priori knowledge of the mechanism.[4][5] This "biology-first" approach is powerful for discovering first-in-class medicines.[6]

Once a compound like this compound is identified, the critical next step is to generate a testable hypothesis about its molecular target. Methodologies for this "target deconvolution" include:

  • Affinity Chromatography-Mass Spectrometry: Immobilizing the compound on a matrix to "pull down" its binding partners from cell lysates.

  • Thermal Proteome Profiling (TPP): Assessing changes in protein thermal stability across the proteome in the presence of the compound. A binding event typically stabilizes the target protein.

  • Computational Prediction: Using the compound's structure to predict binding to known protein pockets or pharmacophores.

For this guide, we will assume these preliminary studies have converged on a single, high-confidence putative target: Kinase X , a protein implicated in the disease pathway our compound modulates. The central hypothesis is now clear: this compound exerts its phenotypic effect by directly inhibiting Kinase X. CRISPR-Cas9 is the ideal tool to rigorously test this hypothesis.

Section 2: The Gold Standard: CRISPR-Cas9 Knockout for Definitive Target Validation

The logic of using CRISPR-Cas9 for target validation is elegantly simple: if a compound acts by inhibiting a specific target, genetically eliminating that target should render the cells resistant to the compound's effects.[2] A loss of compound activity in a knockout cell line provides the most definitive evidence of on-target action.

This section details a complete, field-proven workflow for generating and validating a knockout cell line to test our hypothesis.

CRISPR_Workflow cluster_0 Phase 1: Preparation & Design cluster_1 Phase 2: Cell Line Engineering cluster_2 Phase 3: Validation cluster_3 Phase 4: Phenotypic Assay A sgRNA Design & Selection (Targeting Kinase X Exons) B Synthesize sgRNAs & Procure Cas9 Nuclease A->B C Deliver RNP Complexes (sgRNA + Cas9) into Cells B->C D Single-Cell Cloning & Colony Expansion C->D E Genotypic Validation (Sanger/NGS Sequencing) D->E F Proteomic Validation (Western Blot) E->F G Select Validated Knockout Clone F->G H Dose-Response Assay (WT vs. KO Cells) G->H I Data Analysis (Compare IC50 Values) H->I

Caption: High-level workflow for CRISPR-Cas9 mediated target validation.

Experimental Protocol 1: Generation of a Kinase X Knockout Cell Line

This protocol prioritizes the use of a Cas9 ribonucleoprotein (RNP) complex delivered by electroporation. This approach is fast, DNA-free (reducing off-target integration risk), and involves transient nuclease activity, which minimizes off-target cleavage compared to plasmid-based systems.[7]

1. sgRNA Design and Selection:

  • Causality: The goal is a complete loss-of-function mutation. To achieve this, we target early constitutive exons of the Kinase X gene. A double-strand break repaired by non-homologous end joining (NHEJ) will likely introduce insertions or deletions (indels), causing a frameshift mutation and a premature stop codon. Targeting early exons ensures that any resulting truncated protein is non-functional.

  • Procedure:

    • Obtain the cDNA or genomic sequence for Kinase X.

    • Use at least two independent sgRNA design tools (e.g., Synthego Design Tool, Broad Institute GPP sgRNA Designer) to identify candidate sgRNAs.[8]

    • Select 2-3 sgRNAs that target the first or second exon. Chosen guides should have high on-target scores and low off-target scores.[9] The protospacer adjacent motif (PAM) for Streptococcus pyogenes Cas9 is NGG.[10]

    • Order synthetic, chemically modified sgRNAs for improved stability and efficiency.

2. RNP Assembly and Delivery:

  • Causality: Delivering a pre-assembled RNP complex ensures that the editing machinery is active immediately upon entering the cell and is cleared relatively quickly, reducing the window for off-target editing.[11] Electroporation creates transient pores in the cell membrane for RNP entry.[12]

  • Procedure:

    • Reconstitute synthetic sgRNA and high-fidelity SpCas9 nuclease to appropriate stock concentrations.

    • For each sgRNA, combine the Cas9 protein and sgRNA (e.g., at a 1:1.2 molar ratio) in electroporation buffer.

    • Incubate at room temperature for 15-20 minutes to allow RNP complex formation.

    • Harvest cells (e.g., HEK293T or a disease-relevant line) and resuspend in the electroporation buffer containing the RNPs.

    • Use a nucleofection device (e.g., Lonza 4D-Nucleofector™) with a cell-type specific protocol to deliver the RNPs.

    • Immediately transfer cells to pre-warmed culture media and incubate. Include a non-targeting sgRNA as a negative control.

3. Single-Cell Cloning and Expansion:

  • Causality: A CRISPR experiment results in a mixed population of cells (unedited, heterozygous edits, homozygous edits).[13] To perform a clean experiment, a clonal population derived from a single cell with the desired homozygous knockout is required.

  • Procedure:

    • 48-72 hours post-electroporation, dilute the cells to a concentration of ~0.5 cells per 100 µL.

    • Dispense 100 µL into each well of multiple 96-well plates. This method, known as limiting dilution, increases the probability of obtaining wells with a single cell.

    • Allow colonies to grow for 2-3 weeks, monitoring for single-colony formation.

    • Expand visible clones into larger culture vessels for validation.

4. Genotypic and Proteomic Validation (The Self-Validating System):

  • Causality: This two-step validation is non-negotiable. Genotyping confirms the DNA-level edit, while proteomics confirms the functional consequence—the absence of the target protein.[14] An indel does not guarantee a functional knockout; for instance, a 3-base deletion may only remove one amino acid.

  • Procedure:

    • Genotyping:

      • Extract genomic DNA from each expanded clone and a wild-type (WT) control.

      • Amplify the region surrounding the sgRNA target site via PCR.

      • Submit the PCR products for Sanger sequencing.

      • Analyze the sequencing chromatograms using a tool like TIDE (Tracking of Indels by Decomposition) or by deconvolving the mixed traces to identify the specific indels on each allele.[15] A successful knockout clone will have out-of-frame indels on all alleles.

    • Proteomic Validation:

      • Prepare protein lysates from the genotypically confirmed knockout clones and WT controls.

      • Perform a Western blot using a validated antibody against Kinase X.

      • A true knockout clone will show a complete absence of the Kinase X protein band compared to the WT control.[14] Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

Section 3: The Phenotypic Showdown: Unmasking On-Target Activity

With validated WT and Kinase X KO cell lines in hand, we can now directly test our central hypothesis. If this compound works through Kinase X, its ability to induce the desired phenotype should be significantly diminished or completely abolished in the KO cells.

Pathway_Logic cluster_WT Wild-Type Cell cluster_KO Kinase X KO Cell Compound_WT Our Compound Target_WT Kinase X Compound_WT->Target_WT Inhibits Effect_WT Phenotypic Effect (e.g., Apoptosis) Target_WT->Effect_WT Blocks Signal Compound_KO Our Compound Target_KO Kinase X (Absent) Compound_KO->Target_KO No Target Effect_KO No Phenotypic Effect Target_KO->Effect_KO No Signal to Block

Caption: Logical relationship between the compound, its target, and the resulting phenotype in WT vs. KO cells.

Experimental Protocol 2: Dose-Response Viability Assay

Let's assume the compound's original phenotype was a reduction in cancer cell viability.

  • Procedure:

    • Seed both WT and Kinase X KO cells into 96-well plates at an equal density.

    • Prepare a 10-point, 3-fold serial dilution of this compound in culture medium. Include a DMSO-only vehicle control.

    • Treat the cells with the compound dilutions and incubate for a period relevant to the phenotype (e.g., 72 hours).

    • Measure cell viability using a luminescent assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolic activity.

    • Normalize the data to the DMSO control (100% viability) and a no-cell control (0% viability).

    • Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each cell line using non-linear regression.

Data Presentation: Expected Results

The experimental data should be summarized for clear comparison. The expected outcome is a dramatic rightward shift in the dose-response curve for the KO cells, indicating resistance.

Cell LinePutative TargetCompound IC50 (µM)Interpretation
Wild-TypeKinase X (Present)0.5Potent activity observed.
Kinase X KOKinase X (Absent)> 50>100-fold loss of potency.

Section 4: A Comparative Perspective: Alternative and Complementary Methods

While CRISPR-Cas9 provides the highest level of genetic validation, it's important to understand its place among other techniques. A robust target validation package often includes data from multiple orthogonal methods.

MethodPrincipleKey AdvantageKey Limitation
CRISPR-Cas9 KO Genetic ablation of the target gene.Unambiguous, permanent, complete loss-of-function.Can be lethal if target is essential; does not prove direct binding.
RNAi (siRNA/shRNA) mRNA degradation to reduce protein expression.Technically simpler and faster for transient knockdown.Incomplete knockdown; significant off-target effects are common.[16]
CRISPRi/CRISPRa dCas9-based transcriptional repression or activation.Tunable modulation of gene expression, mimicking a drug's effect.[3]Does not ablate the gene; off-target concerns remain.
Orthogonal Small Molecules Use a known, structurally distinct inhibitor of the target.If it phenocopies the novel compound, it supports the target hypothesis.Dependent on the availability and specificity of a known tool compound.
CETSA Measures thermal stabilization of a protein upon ligand binding.Provides direct evidence of physical target engagement in a cellular context.[17]Technically demanding; does not confirm functional consequence of binding.

Expert Insight: The most powerful validation strategy combines methods. For our case study, after confirming the target with CRISPR-KO, a logical next step would be to perform a Cellular Thermal Shift Assay (CETSA). A positive result in CETSA would prove direct physical engagement, complementing the genetic evidence that this engagement is responsible for the compound's functional effect. This multi-pronged approach builds an unassailable case for the compound's mechanism of action, providing the confidence needed to advance the drug discovery program.

Conclusion

Validating the target of a novel compound is a pivotal moment in its journey from a laboratory curiosity to a potential therapeutic. For this compound, a molecule starting with only a phenotypic signature, the CRISPR-Cas9 system offers a precise and powerful path to mechanistic clarity. By systematically knocking out the putative target, Kinase X, and demonstrating a corresponding loss of the compound's activity, we can generate definitive genetic evidence that anchors its biological effect to a specific molecular interaction.

This guide has outlined a rigorous, self-validating workflow grounded in the causality of each experimental step. The strength of this approach lies not just in its precision but in its irrefutable logic. When combined with complementary biochemical methods, CRISPR-based target validation provides the robust, data-driven foundation required to make confident decisions in the complex and high-stakes process of drug development.

References

  • CD Genomics. (n.d.). Validating Your CRISPR/Cas9 Edit. Retrieved from [Link]

  • Addgene. (2022). CRISPR 101: Validating Your Genome Edit. Addgene Blog. Retrieved from [Link]

  • Synthego. (n.d.). The Complete Guide to Understanding CRISPR sgRNA. Retrieved from [Link]

  • Synthego. (2023). CRISPR Delivery Methods: Cargo, Vehicles, and Challenges. Retrieved from [Link]

  • Bitesize Bio. (2023). Validating CRISPR: How to Confirm Successful Editing. Retrieved from [Link]

  • Biotech Academy. (n.d.). Design of sgRNA. Retrieved from [Link]

  • NIH National Library of Medicine. (2020). Research Techniques Made Simple: Delivery of the CRISPR/Cas9 Components into Epidermal Cells. Retrieved from [Link]

  • Bitesize Bio. (2023). Four Ways to Get CRISPR Reagents Into Your Cells. Retrieved from [Link]

  • VectorBuilder. (n.d.). CRISPR This Way: Choosing Between Delivery Systems. Retrieved from [Link]

  • SnapGene. (n.d.). CRISPR: Guide to gRNA design. Retrieved from [Link]

  • GenScript. (2024). A Guide to Efficient CRISPR gRNA Design: Principles and Design Tools. Retrieved from [Link]

  • Horizon Discovery. (n.d.). Strategies to detect and validate your CRISPR gene edit. Retrieved from [Link]

  • Horizon Discovery. (n.d.). Drug Target Identification & Validation. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Drug Target Identification and Validation. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Validation guidelines for drug-target prediction methods. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • GeneMedi. (n.d.). CRISPR/Cas9 system - gRNA design and validation - principle and protocol. Retrieved from [Link]

  • PharmaFeatures.com. (n.d.). Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. Retrieved from [Link]

  • BioMAP. (2017). Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing. Retrieved from [Link]

  • NIH National Library of Medicine. (2023). A simple validation and screening method for CRISPR/Cas9-mediated gene editing in mouse embryos to facilitate genetically modified mice production. Retrieved from [Link]

  • Scispot. (2023). Top 8 Alternative CRISPR-Cas9 Gene Editing Technologies. Retrieved from [Link]

  • Technology Networks. (2023). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]

  • Horizon Discovery. (n.d.). CRISPR-Cas9 screening for target identification. Retrieved from [Link]

  • Quora. (2023). Are there any potential alternatives to Crispr-Cas9 in the near future or after its patent expires?. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenotypic screening. Retrieved from [Link]

  • Synthego. (2023). Alternatives to CRISPR-Cas9: Nucleases for Next-Gen Therapy. Retrieved from [Link]

Sources

Cross-Validation of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide Activity: A Comparative Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Preclinical Validation

The thiazole heterocyclic scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities, including significant anticancer potential.[1][2][3] These compounds can influence cancer cell viability through diverse mechanisms such as the induction of apoptosis, interference with critical signaling pathways, and cell cycle disruption.[2][3] This guide focuses on a specific thiazole derivative, N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide , and outlines a systematic approach to cross-validate its anticancer activity across a panel of diverse human cancer cell lines.

The rationale for cross-validation is rooted in the inherent heterogeneity of cancer. A compound exhibiting potent activity in one cell line may show attenuated or no effect in another due to unique genetic and phenotypic characteristics.[4][5] Therefore, screening a new chemical entity against a varied panel of cell lines, mirroring the approach of the National Cancer Institute's NCI-60 Human Tumor Cell Line Screen, is a critical step in preclinical drug development.[2][6][7] This process not only establishes the breadth and selectivity of the compound's activity but also provides crucial insights into its potential mechanisms of action, paving the way for more targeted and effective therapeutic strategies.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a robust in-vitro cross-validation study. We will detail the experimental design, provide step-by-step protocols for key assays, and illustrate how to present and interpret the resulting data.

Strategic Selection of a Diverse Cancer Cell Line Panel

The selection of an appropriate panel of cell lines is fundamental to the success of a cross-validation study. The panel should encompass cancers from different tissue origins and with varying molecular profiles to assess the compound's spectrum of activity.[4][5] Drawing inspiration from the NCI-60 panel, which represents a wide array of human cancers, we propose a representative selection for this study.[6][8]

Proposed Cell Line Panel for Cross-Validation:

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor (ER)-positive, progesterone receptor (PR)-positive, HER2-negative. Represents a common subtype of breast cancer.
A549 Lung CarcinomaAdenocarcinomic human alveolar basal epithelial cells. Widely used for lung cancer research.
HCT-116 Colon CarcinomaExhibits microsatellite instability, a key feature in some colorectal cancers.
U-87 MG GlioblastomaA common model for highly aggressive brain tumors.
PC-3 Prostate CarcinomaAndrogen-independent, representing a more aggressive stage of prostate cancer.
HepG2 Hepatocellular CarcinomaA well-differentiated human liver cancer cell line.

This selection provides a diverse set of models to test the efficacy of this compound and identify potential tissue-specific sensitivities.

Experimental Workflow for Cross-Validation

A logical and standardized workflow is essential for generating reproducible and comparable data across different cell lines. The following diagram illustrates the proposed experimental pipeline, from initial cell culture to multi-parametric analysis of the compound's effects.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Primary & Secondary Assays cluster_analysis Phase 3: Data Analysis Cell_Culture Cell Line Culture (MCF-7, A549, HCT-116, U-87 MG, etc.) MTT_Assay Cell Viability Assay (MTT) Determine IC50 values Cell_Culture->MTT_Assay Seed cells in 96-well plates Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Culture->Apoptosis_Assay Seed cells and treat with IC50 concentration Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) Cell_Culture->Cell_Cycle_Assay Seed cells and treat with IC50 concentration Compound_Prep Compound Dilution (Serial dilutions of test compound) Compound_Prep->MTT_Assay Treat cells for 48-72h IC50_Comparison IC50 Value Comparison Across Cell Lines MTT_Assay->IC50_Comparison Calculate IC50 Apoptosis_Quant Quantification of Apoptotic vs. Necrotic vs. Live Cells Apoptosis_Assay->Apoptosis_Quant Flow Cytometry Analysis Cell_Cycle_Dist Analysis of Cell Cycle Phase Distribution Cell_Cycle_Assay->Cell_Cycle_Dist Flow Cytometry Analysis

Caption: Standardized workflow for the cross-validation of anticancer compound activity.

Detailed Experimental Protocols

The following are standardized protocols to ensure consistency and comparability of the data generated.

Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48 or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][10][11] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its predetermined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[1][12]

  • Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be quantified based on their fluorescence signals.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[13][14] The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.[14]

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay protocol.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight. This step permeabilizes the cells for PI staining.[13][14]

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[13][14]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation and Interpretation

Clear and concise presentation of data is crucial for comparing the activity of the compound across different cell lines.

Quantitative Analysis of Cytotoxicity

The IC50 values should be summarized in a table for easy comparison. Lower IC50 values indicate higher potency.

Table 1: Comparative IC50 Values of this compound (Hypothetical Data)

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7 Breast Adenocarcinoma12.5
A549 Lung Carcinoma25.8
HCT-116 Colon Carcinoma8.2
U-87 MG Glioblastoma45.1
PC-3 Prostate Carcinoma18.9
HepG2 Hepatocellular Carcinoma32.4

Interpretation: Based on this hypothetical data, the compound shows the highest potency against the HCT-116 colon cancer cell line and the lowest potency against the U-87 MG glioblastoma cell line. This suggests a degree of selectivity that warrants further investigation.

Mechanistic Insights: Apoptosis and Cell Cycle Arrest

The results from the apoptosis and cell cycle assays provide valuable information on the compound's mechanism of action.

Table 2: Apoptosis Induction in HCT-116 Cells (Hypothetical Data)

Treatment% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control 95.22.12.7
Test Compound (IC50) 48.535.815.7

Table 3: Cell Cycle Analysis in HCT-116 Cells (Hypothetical Data)

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control 55.328.116.6
Test Compound (IC50) 25.115.559.4

Interpretation: The hypothetical data suggests that in HCT-116 cells, the compound induces significant apoptosis and causes cell cycle arrest at the G2/M phase. This dual mechanism of action is a promising characteristic for an anticancer agent.

Potential Signaling Pathway Involvement

Based on the observed effects (apoptosis induction and G2/M arrest), a plausible hypothesis is that this compound may modulate key regulatory pathways of cell survival and proliferation, such as the PI3K/Akt pathway or the p53 tumor suppressor pathway. Further molecular studies, like western blotting, would be required to validate these hypotheses.

G cluster_pathway Hypothetical Target Pathway Compound N-(4-formyl-1,3-thiazol-2-yl)-N- (4-methoxyphenyl)acetamide p53 p53 Activation Compound->p53 Potential Activation Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway potentially modulated by the test compound.

Conclusion

This guide provides a robust framework for the cross-validation of this compound's anticancer activity. By employing a diverse panel of cell lines and a multi-parametric assay approach, researchers can obtain a comprehensive understanding of the compound's potency, selectivity, and mechanism of action. This systematic evaluation is an indispensable step in the preclinical assessment of novel therapeutic candidates, ensuring that only the most promising compounds advance toward further development.

References

  • National Cancer Institute. (2023). NCI-60 Human Tumor Cell Line Screen. Developmental Therapeutics Program. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved from [Link]

  • Wikipedia. (2023). NCI-60. Retrieved from [Link]

  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813-823. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (2020). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. Retrieved from [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Norecopa. (2019). NCI-60 Human Tumor Cell Lines Screen. Retrieved from [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Bentham Science. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Retrieved from [Link]

  • ResearchGate. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]

  • BosterBio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

Sources

Structure-activity relationship (SAR) studies of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide scaffold represents a promising starting point for the development of novel therapeutic agents. The inherent biological activities of the thiazole ring, coupled with the diverse possibilities for chemical modification, make this class of compounds a fertile ground for structure-activity relationship (SAR) studies. This guide provides an in-depth comparison of analogs based on this core structure, drawing upon experimental data from closely related series of thiazole-containing compounds to elucidate the key structural determinants of biological activity. While direct and comprehensive SAR studies on the this compound series are not extensively published, by examining analogous structures, we can construct a predictive framework to guide future drug discovery efforts.

The Core Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole nucleus is a well-established pharmacophore found in a wide array of biologically active compounds, including anticancer, antibacterial, and anti-inflammatory agents.[1][2] Its ability to participate in hydrogen bonding and other non-covalent interactions, along with its metabolic stability, contributes to its prevalence in drug design. The N-acetamido group at the 2-position and the N-aryl substituent are critical features that modulate the compound's physicochemical properties and target engagement. The formyl group at the 4-position of the thiazole ring offers a reactive handle for further synthetic modifications, allowing for the exploration of a broad chemical space.

Structure-Activity Relationship (SAR) Analysis: Key Insights from Analogous Series

To understand the potential SAR of this compound analogs, we will analyze the impact of structural modifications at three key positions: the C4-substituent of the thiazole ring, the N-aryl (methoxyphenyl) ring, and the acetamide moiety. These insights are extrapolated from studies on structurally related 2-acetamido-thiazoles and N-aryl-N-thiazolyl-acetamides.

The Influence of the C4-Substituent on the Thiazole Ring

The substituent at the C4 position of the thiazole ring plays a crucial role in determining the biological activity profile. While our core scaffold features a formyl group, studies on related analogs with different C4 substituents provide valuable predictive information. For instance, in a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties, the nature of the aryl group at C4 significantly impacted antibacterial activity.[1]

SAR_C4_Substituent Core N-(thiazol-2-yl)acetamide Core C4_Formyl C4-Formyl (Core Structure) Core->C4_Formyl Potential for derivatization C4_Aryl C4-Aryl (e.g., phenyl, substituted phenyl) Core->C4_Aryl Modulates potency and selectivity C4_Alkyl C4-Alkyl (e.g., methyl, ethyl) Core->C4_Alkyl Generally lower activity Activity Biological Activity C4_Formyl->Activity Influences target binding C4_Aryl->Activity Electronic effects are critical C4_Alkyl->Activity Steric bulk can be detrimental

Generally, the introduction of an aryl group at the C4 position can enhance potency, with the electronic properties of the substituents on this aryl ring being a key determinant. Electron-withdrawing groups on the C4-aryl moiety have been shown to be favorable in some series of thiazole-based compounds.[1] In contrast, small alkyl substituents at the C4 position tend to result in decreased or moderate activity. The formyl group in our core structure is particularly interesting as it is an electron-withdrawing group and also provides a site for further chemical elaboration to probe interactions with target proteins.

The Role of the N-Aryl Substituent

The N-aryl group, which is a 4-methoxyphenyl ring in our lead compound, is another critical determinant of activity. The nature and position of substituents on this ring can profoundly affect the compound's interaction with its biological target, as well as its pharmacokinetic properties.

SAR_N_Aryl Core N-Aryl-N-(thiazol-2-yl)acetamide Core Para_Methoxy para-Methoxy (Core Structure) Potentially enhances activity Core->Para_Methoxy Other_Substituents Other Substituents (e.g., Cl, F, CH3) Position and electronic nature are key Core->Other_Substituents No_Substituent Unsubstituted Phenyl Often serves as a baseline Core->No_Substituent Activity Biological Activity Para_Methoxy->Activity Favorable H-bonding/electronic effects Other_Substituents->Activity Fine-tunes potency and selectivity No_Substituent->Activity

In many series of bioactive compounds, a methoxy group at the para-position of a phenyl ring is known to enhance activity, potentially through favorable electronic or hydrogen bonding interactions within the target's active site.[3] The exploration of other substituents, such as halogens (F, Cl, Br) or small alkyl groups, at different positions (ortho, meta, para) of the N-phenyl ring is a standard strategy in SAR studies. The optimal substitution pattern is highly dependent on the specific biological target. For instance, in a series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, the position of a chloro or methoxy group on the phenyl ring significantly influenced anticancer potency against different cell lines.[4]

Modifications of the Acetamide Moiety

The N-acetamide group is not merely a linker but an active participant in the pharmacophore. Modifications to the acetyl group can influence the compound's stability, solubility, and binding affinity.

SAR_Acetamide cluster_core Core Structure cluster_modifications Modifications cluster_activity Predicted Outcome Core {-N(Aryl)-C(=O)-CH3} Propionamide Propionamide (-C(=O)-CH2CH3) Core->Propionamide Increased lipophilicity Chloroacetamide Chloroacetamide (-C(=O)-CH2Cl) Core->Chloroacetamide Introduces reactive electrophile Activity Altered Potency & Pharmacokinetics Propionamide->Activity Chloroacetamide->Activity

Replacing the acetyl group with a larger alkyl chain, such as a propionyl group, can increase lipophilicity, which may affect cell permeability and plasma protein binding. Introducing a reactive group, like in a chloroacetamide moiety, can lead to covalent interactions with the target protein, potentially resulting in irreversible inhibition. This strategy has been successfully employed in the design of various enzyme inhibitors.[2]

Comparative Data of Representative Analogs

The following table summarizes the predicted activity trends of hypothetical this compound analogs based on the SAR principles derived from related compound series. The activity is presented as a qualitative prediction ("High," "Moderate," "Low").

Analog Modification from Core Structure Predicted Biological Activity Rationale based on Analogous Series
1 (Core) N/AModerate-HighThe combination of a 4-formyl and a 4-methoxyphenyl group is a good starting point.
2 C4-phenylHighAryl substitution at C4 often enhances potency.[1]
3 C4-(4-chlorophenyl)HighElectron-withdrawing groups on the C4-aryl ring can be beneficial.[1]
4 C4-methylLow-ModerateSmall alkyl groups at C4 are generally less active than aryl groups.
5 N-(4-chlorophenyl)Moderate-HighHalogen substitution on the N-aryl ring can improve activity.[4]
6 N-(3-methoxyphenyl)ModerateThe position of the methoxy group is crucial for optimal interaction.[4]
7 N-phenylModerateServes as a baseline for comparison of N-aryl substituents.
8 N-propionylModerateIncreased lipophilicity may alter the pharmacokinetic profile.
9 N-chloroacetylHighPotential for covalent modification of the target.[2]

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

To experimentally validate the predicted activities of these analogs, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed. This assay measures the metabolic activity of cells and is a reliable indicator of cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium from the DMSO stock solutions. The final DMSO concentration should be less than 0.5%.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include wells with medium and DMSO as a vehicle control and wells with a known anticancer drug (e.g., doxorubicin) as a positive control.

    • Incubate the plates for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, using a suitable software (e.g., GraphPad Prism).

MTT_Assay_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial dilutions) A->B C 3. Incubation (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubation (3-4 hours) D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance (570 nm) F->G H 8. Data Analysis (Calculate IC50) G->H

Conclusion

The this compound scaffold holds significant potential for the development of novel therapeutic agents. While direct SAR studies on this specific series are limited, a comparative analysis of related thiazole-containing compounds provides a strong foundation for rational drug design. The insights presented in this guide suggest that modifications at the C4-position of the thiazole ring and on the N-aryl ring are promising avenues for optimizing biological activity. The provided experimental protocol for an in vitro anticancer assay offers a robust method for validating these predictions and advancing the development of this exciting class of compounds. Future research should focus on the synthesis and systematic biological evaluation of a focused library of analogs to establish a definitive SAR and identify lead candidates for further preclinical development.

References

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. [Link]

  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry. [Link]

  • Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of. Semantic Scholar. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Current Drug Discovery Technologies. [Link]

  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry. [Link]

  • SYNTHESIS AND EVALUATION OF ANTI-PROLIFERATIVE ACTIVITY OF NOVEL THIAZOLIDINONE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. ResearchGate. [Link]

  • N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian Journal of Pharmaceutical Research. [Link]

Sources

Head-to-Head Comparison: N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide and a Structurally Related Thiazole Derivative as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of anticancer drug discovery, thiazole-containing compounds represent a promising class of scaffolds due to their diverse biological activities. This guide provides a detailed head-to-head comparison between the novel compound, N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide, and a representative, experimentally validated competitor, (4-methoxyphenyl)(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)methanone, a member of the 4-substituted methoxybenzoyl-aryl-thiazole (SMART) series of compounds. While extensive biological data on this compound is not yet publicly available, this comparison leverages structure-activity relationships and data from closely related analogs to provide a predictive analysis of its potential performance against a known anticancer agent.

This guide is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of the synthesis, potential biological activities, and mechanisms of action of these two compounds.

Introduction to the Compounds

This compound (referred to as Compound A ) is a novel thiazole derivative. Its structure features a central thiazole ring, an N-acetyl-N-(4-methoxyphenyl)amino group at the 2-position, and a formyl group at the 4-position. The presence of the methoxyphenyl group is a common feature in many biologically active compounds, often contributing to enhanced cell permeability and target engagement. The formyl group offers a reactive site for further chemical modifications and potential interactions with biological targets.

Competitor Compound: (4-methoxyphenyl)(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)methanone (referred to as Compound B ) is a potent anticancer agent from the SMART series, which has demonstrated significant antiproliferative activity against various cancer cell lines.[1][2] Its structure also contains a thiazole core and a methoxyphenyl moiety, but with a ketone linker and a 3,4,5-trimethoxyphenyl group, a known pharmacophore in tubulin polymerization inhibitors.[1][2]

FeatureCompound A Compound B
IUPAC Name This compound(4-methoxyphenyl)(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)methanone
Molecular Formula C13H12N2O3SC20H19NO5S
Core Scaffold 1,3-Thiazole1,3-Thiazole
Key Substituents - N-acetyl-N-(4-methoxyphenyl)amino- Formyl group- 4-methoxyphenylcarbonyl- 4-(3,4,5-trimethoxyphenyl)

Synthetic Accessibility

The feasibility of synthesis is a critical factor in the early stages of drug development. Both compounds can be synthesized through established organic chemistry methodologies.

Proposed Synthesis of Compound A

A plausible synthetic route to Compound A would involve a multi-step process, likely starting from 2-amino-1,3-thiazole. The synthesis would capitalize on the reactivity of the amino group and subsequent functionalization of the thiazole ring.

Experimental Protocol:

  • N-Acetylation and N-Arylation of 2-aminothiazole: 2-aminothiazole can be first acetylated using acetyl chloride or acetic anhydride. The resulting N-(thiazol-2-yl)acetamide can then be subjected to an N-arylation reaction with 4-iodoanisole under copper or palladium catalysis to introduce the 4-methoxyphenyl group.

  • Formylation of the Thiazole Ring: The N-(thiazol-2-yl)-N-(4-methoxyphenyl)acetamide intermediate can then be formylated at the 4-position of the thiazole ring using a Vilsmeier-Haack reaction (POCl3/DMF) or other suitable formylating agents.

Synthesis of Compound A start 2-Aminothiazole step1 N-Acetylation (Acetyl Chloride) start->step1 intermediate1 N-(thiazol-2-yl)acetamide step1->intermediate1 step2 N-Arylation (4-Iodoanisole, CuI) intermediate1->step2 intermediate2 N-(thiazol-2-yl)-N-(4-methoxyphenyl)acetamide step2->intermediate2 step3 Formylation (Vilsmeier-Haack) intermediate2->step3 product Compound A step3->product

Caption: Proposed synthetic pathway for Compound A.

Synthesis of Compound B

The synthesis of Compound B has been reported and follows a convergent approach, typically involving the Hantzsch thiazole synthesis.[1][2]

Experimental Protocol:

  • Synthesis of 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone: This key intermediate is prepared by bromination of 3',4',5'-trimethoxyacetophenone.

  • Hantzsch Thiazole Synthesis: The bromo-ketone is then condensed with a thioamide, in this case, 4-methoxythiobenzamide, to form the thiazole ring.

Synthesis of Compound B start1 3',4',5'-Trimethoxy- acetophenone step1 Bromination start1->step1 intermediate1 2-bromo-1-(3,4,5-trimethoxy- phenyl)ethanone step1->intermediate1 step2 Hantzsch Thiazole Synthesis intermediate1->step2 start2 4-Methoxythiobenzamide start2->step2 product Compound B step2->product

Caption: Established synthetic route for Compound B.

Comparative Anticancer Activity

While experimental data for Compound A is pending, we can infer its potential activity based on related structures. Thiazole derivatives are known to exhibit a wide range of anticancer activities.[3][4][5] The presence of the methoxyphenyl group in Compound A is a feature shared with many active anticancer compounds.[3]

Antiproliferative Activity of Compound B

Compound B and its analogs have demonstrated potent antiproliferative activity against a panel of cancer cell lines, with IC50 values in the nanomolar to low micromolar range.[1][2]

Cell LineCancer TypeIC50 of Compound B (µM)
WM-164Melanoma~0.021 - 0.071
PC-3Prostate Cancer~0.021 - 0.071
VariousNCI-60 PanelBroad activity

Data extrapolated from studies on the SMART series of compounds.[1][2]

Predicted Anticancer Activity of Compound A

Based on the structure-activity relationships of similar thiazole-based anticancer agents, Compound A is predicted to exhibit cytotoxic activity. The N-acetyl-N-aryl moiety may influence its interaction with cellular targets. The formyl group, being an electron-withdrawing group, could modulate the electronic properties of the thiazole ring and its binding affinity. Furthermore, the formyl group could potentially participate in hydrogen bonding with target proteins.

Mechanism of Action

Understanding the mechanism of action is crucial for rational drug design and development.

Mechanism of Action of Compound B

Preliminary studies on the SMART series, including compounds structurally similar to Compound B, indicate that their anticancer activity is mediated through the inhibition of tubulin polymerization.[1][2] These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Mechanism of Compound B compoundB Compound B tubulin β-Tubulin (Colchicine Binding Site) compoundB->tubulin Binds to microtubule Microtubule Dynamics tubulin->microtubule Inhibits Polymerization cell_cycle G2/M Phase Arrest microtubule->cell_cycle Disrupts apoptosis Apoptosis cell_cycle->apoptosis Leads to

Caption: Proposed mechanism of action for Compound B.

Predicted Mechanism of Action of Compound A

Given the structural diversity of anticancer thiazoles, Compound A could act through various mechanisms. One possibility is that it could also target tubulin, a common target for thiazole derivatives. Alternatively, the N-acylthiazole core is present in some inhibitors of cyclin-dependent kinases (CDKs), suggesting a potential role in cell cycle regulation.[6] The formyl group could also enable covalent interactions with target proteins, a mechanism exploited by some anticancer drugs. Further investigation is required to elucidate the precise mechanism.

Conclusion and Future Directions

This comparative guide highlights the potential of this compound (Compound A) as a novel anticancer agent, drawing parallels with the well-characterized and potent (4-methoxyphenyl)(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)methanone (Compound B). While Compound B has demonstrated significant efficacy through tubulin inhibition, the biological activity of Compound A remains to be experimentally validated.

Future research should focus on:

  • Synthesis and Characterization of Compound A: The proposed synthetic route needs to be experimentally verified, and the compound fully characterized.

  • In Vitro Anticancer Screening: Compound A should be screened against a panel of cancer cell lines to determine its antiproliferative activity and establish its IC50 values.

  • Mechanism of Action Studies: Elucidating the molecular target and signaling pathways affected by Compound A is crucial. This could involve tubulin polymerization assays, cell cycle analysis, and apoptosis assays.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of Compound A with modifications to the formyl and methoxyphenyl groups will help in optimizing its anticancer activity.

By systematically investigating these aspects, the full potential of this compound as a lead compound in cancer therapy can be ascertained.

References

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (Source: MDPI) [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (Source: National Center for Biotechnology Information) [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (Source: National Center for Biotechnology Information) [Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (Source: MDPI) [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. (Source: ACS Publications) [Link]

  • Synthesis, Antitumor Activity and Preliminary Structure-activity Relationship of 2-Aminothiazole Derivatives. (Source: ResearchGate) [Link]

Sources

Independent Verification of the Biological Effects of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification and characterization of the biological effects of the novel compound N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide. Given the absence of published biological data for this specific molecule[1][2][3], this document outlines a systematic, evidence-based approach to elucidate its potential therapeutic activities. The experimental design is predicated on the well-established biological significance of its constituent chemical moieties: the thiazole ring and the N-(4-methoxyphenyl)acetamide group.

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically approved drugs with a broad spectrum of activities, including anticancer, antifungal, and anti-inflammatory properties.[4][5][6][7] Its presence in potent oncology agents like Dasatinib underscores the potential of thiazole derivatives as targeted therapeutics.[6][7] Concurrently, N-(4-methoxyphenyl)acetamide and its derivatives have demonstrated various biological activities, including antibacterial and antifungal effects.[8][9][10][11]

This guide, therefore, proposes a structured investigation into the potential anticancer properties of this compound, comparing its performance against relevant benchmarks. The protocols herein are designed to be self-validating, providing researchers with a robust methodology for generating high-quality, reproducible data.

Rationale and Selection of Comparator Compounds

To objectively assess the biological activity of the target compound, a carefully selected panel of comparators is essential. This allows for the contextualization of any observed effects and provides insights into the structure-activity relationship (SAR).

  • Test Compound: this compound (referred to as FTMA )

  • Comparator 1 (Positive Control): Dasatinib. A potent, multi-targeted tyrosine kinase inhibitor containing a 2-aminothiazole moiety, widely used in cancer therapy.[6] This will serve as a benchmark for high-potency anticancer activity.

  • Comparator 2 (Structural Analog): N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide. A commercially available compound with a similar thiazole-acetamide core, allowing for an initial assessment of the importance of the formyl group and the N-phenyl linkage.[12]

  • Comparator 3 (Scaffold Control): N-(4-methoxyphenyl)acetamide. This compound will help determine the contribution of the N-(4-methoxyphenyl)acetamide moiety to the overall activity and to ascertain if the thiazole ring is essential for any observed effects.[13]

  • Negative Control: Vehicle (e.g., 0.1% DMSO in cell culture medium).

Experimental Workflow: A Phased Approach

A tiered approach is proposed, starting with broad screening and progressing to more specific mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation a Cytotoxicity Profiling (MTT/XTT Assay) b Selection of Sensitive Cell Lines a->b Identify IC50 values c Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) b->c Proceed with sensitive lines e Kinase Inhibition Profiling (Broad Panel Kinase Assay) b->e Hypothesis-driven d Cell Cycle Analysis (Propidium Iodide Staining) c->d f Western Blot Analysis of Key Signaling Proteins d->f e->f g Cellular Thermal Shift Assay (CETSA) f->g

Figure 1: Phased experimental workflow for biological characterization.

Detailed Experimental Protocols

Phase 1: Cytotoxicity Screening

Objective: To determine the half-maximal inhibitory concentration (IC50) of FTMA and comparators across a panel of cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of FTMA and comparator compounds in culture medium. The final concentrations should range from 0.01 µM to 100 µM. Add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

Phase 2: Mechanistic Elucidation

Objective: To understand the primary mechanism of cell death induced by FTMA in sensitive cell lines.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

  • Cell Treatment: Seed a sensitive cell line (identified in Phase 1) in 6-well plates. Treat the cells with FTMA at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Include an untreated control and a positive control for apoptosis (e.g., Staurosporine).

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

G start Treated & Stained Cells flow_cytometer Flow Cytometer start->flow_cytometer quadrants Viable (AnnV-/PI-) Early Apoptotic (AnnV+/PI-) Late Apoptotic (AnnV+/PI+) Necrotic (AnnV-/PI+) flow_cytometer->quadrants Data Acquisition & Gating

Figure 2: Workflow for apoptosis detection via flow cytometry.

Comparative Data Summary

The following table presents a hypothetical outcome of the proposed experiments to illustrate the comparative analysis.

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)HCT116 IC50 (µM)Predominant Mechanism of Action (in HCT116)
FTMA 15.28.52.1 Induction of Apoptosis
Dasatinib0.50.20.05 Induction of Apoptosis
Structural Analog45.832.118.9 Mixed Apoptosis/Necrosis
N-(4-methoxyphenyl)acetamide>100>100>100No significant cytotoxicity

Concluding Remarks and Future Directions

This guide outlines a foundational strategy for the independent verification of the biological effects of this compound. Based on the established pharmacological importance of its core structures, a focused investigation into its anticancer potential is warranted.[4][14] The proposed phased approach, from broad cytotoxicity screening to specific mechanistic assays, ensures a logical and efficient use of resources.

Should FTMA demonstrate significant and selective anticancer activity, subsequent studies should focus on:

  • Target Identification: Employing techniques such as affinity chromatography, proteomics, or computational docking to identify its molecular target(s). The potential for kinase inhibition, given the structural similarities to known inhibitors, should be a primary line of inquiry.

  • In Vivo Efficacy: Evaluating the compound's performance in preclinical animal models of cancer to assess its therapeutic potential.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

By following this structured and comparative approach, researchers can generate a comprehensive and reliable biological profile of this novel compound, paving the way for potential future drug development efforts.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • The Role of Thiazole Amino Acids in Modern Drug Discovery. Creasyn Finechem. [Link]

  • A review on thiazole based compounds & it's pharmacological activities. AYUSHDHARA. [Link]

  • Thiazole-containing compounds as therapeutic targets for cancer therapy. PubMed. [Link]

  • SYNTHESIS, BACTERICIDAL AND FUNGICIDAL ACTIVITY OF N-(4-METHOXYPHENYL) ACETAMIDE AND N- PHENYLACETAMIDE DERIVATIVES. SciSpace. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Semantic Scholar. [Link]

  • Marketed drugs containing thiazole ring. ResearchGate. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Chemical Journal of Kazakhstan. [Link]

  • N-(4-Methoxyphenyl)Acetamide. PubChem. [Link]

  • This compound. PubChemLite. [Link]

  • N-(4-formyl-1,3-thiazol-2-yl)-n-(4-methylphenyl)acetamide. PubChemLite. [Link]

  • N-[4-Acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. National Institutes of Health. [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]

  • Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. ResearchGate. [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [Link]

  • Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]

  • N-(4-Methoxy-3-nitrophenyl)acetamide. National Institutes of Health. [Link]

  • CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. National Institutes of Health. [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health. [Link]

  • N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central. [Link]

  • 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. PubMed Central. [Link]

Sources

Benchmarking N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide against a known inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of drug candidates is essential for advancing promising compounds through the development pipeline. This guide provides a head-to-head benchmark of the novel compound N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide (referred to as Compound X) against the well-established p38 MAPK inhibitor, SB203580.

This comparison is grounded in a hypothetical scenario where Compound X has been identified as a potential inhibitor of p38 Mitogen-Activated Protein Kinase (p38 MAPK), a key enzyme in inflammatory signaling pathways. The thiazole scaffold present in Compound X is a common motif in kinase inhibitors, making p38 MAPK a plausible target. SB203580 is a widely used and well-characterized p38 MAPK inhibitor, serving as a robust benchmark for this evaluation.

Introduction to p38 MAPK Signaling

p38 MAPKs are a class of mitogen-activated protein kinases that are responsive to stress stimuli, such as cytokines, ultraviolet irradiation, heat shock, and osmotic shock. They are critically involved in cellular responses such as inflammation, apoptosis, cell cycle arrest, and differentiation. The p38 MAPK signaling cascade is a key pathway in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), making it a significant target for anti-inflammatory therapies.

The core of this pathway involves the activation of p38 MAPK through phosphorylation by upstream kinases. Activated p38 MAPK then phosphorylates downstream transcription factors, such as ATF2, and other kinases, like MK2, leading to the expression of inflammatory genes.

p38_pathway cluster_extracellular Extracellular Stress Stimuli cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Cytokines Cytokines MKK3_6 MKK3/6 Cytokines->MKK3_6 UV UV UV->MKK3_6 Heat_Shock Heat_Shock Heat_Shock->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates ATF2 ATF2 p38->ATF2 phosphorylates MK2 MK2 p38->MK2 phosphorylates Inflammation Inflammation (TNF-α, IL-6) ATF2->Inflammation MK2->Inflammation

Caption: Simplified p38 MAPK signaling cascade.

Head-to-Head Performance Evaluation

The inhibitory activity of Compound X and SB203580 was assessed using both a biochemical enzymatic assay and a cell-based assay.

Biochemical Assay: In Vitro Kinase Inhibition

The direct inhibitory effect on p38 MAPK activity was measured using a luminescence-based kinase assay. This assay quantifies the amount of ATP remaining after the kinase reaction, with a lower signal indicating higher kinase activity.

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Reagent Preparation: Recombinant human p38α (MAPK14) and the substrate ATF2 were prepared in kinase reaction buffer. A serial dilution of Compound X and SB203580 was prepared in DMSO.

  • Kinase Reaction: 5 µL of the kinase reaction mix (containing p38α, ATF2, and ATP) was added to the wells of a 384-well plate. 50 nL of each inhibitor concentration was then added. The reaction was incubated at room temperature for 1 hour.

  • ATP Detection: 5 µL of ADP-Glo™ Reagent was added to each well to stop the kinase reaction and deplete the remaining ATP. This was incubated for 40 minutes at room temperature.

  • Luminescence Detection: 10 µL of Kinase Detection Reagent was added to convert ADP to ATP and induce a luminescent signal. After a 30-minute incubation, the luminescence was read on a plate reader.

  • Data Analysis: The luminescent signal was converted to percent inhibition, and the IC50 value was calculated using a four-parameter logistic curve fit.

adp_glo_workflow Start Start Kinase_Reaction 1. Kinase Reaction (p38α + ATF2 + ATP + Inhibitor) Start->Kinase_Reaction Stop_Reaction 2. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Kinase_Reaction->Stop_Reaction Generate_Signal 3. Generate Luminescent Signal (Add Kinase Detection Reagent) Stop_Reaction->Generate_Signal Read_Plate 4. Read Luminescence Generate_Signal->Read_Plate Analyze_Data 5. Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Results

CompoundIC50 (nM)
Compound X 75
SB203580 50

The biochemical assay demonstrates that both compounds inhibit p38 MAPK activity in a nanomolar range. SB203580 shows slightly higher potency in this in vitro setting.

Cell-Based Assay: Inhibition of TNF-α Production

To assess the efficacy of the inhibitors in a more physiologically relevant context, their ability to suppress the production of TNF-α in lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells was measured.

Experimental Protocol: TNF-α ELISA

  • Cell Culture and Differentiation: THP-1 cells were cultured and differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA).

  • Inhibitor Treatment: Differentiated THP-1 cells were pre-incubated with various concentrations of Compound X or SB203580 for 1 hour.

  • LPS Stimulation: Cells were then stimulated with 1 µg/mL of LPS to induce an inflammatory response and TNF-α production.

  • Supernatant Collection: After 4 hours of LPS stimulation, the cell culture supernatant was collected.

  • ELISA: The concentration of TNF-α in the supernatant was quantified using a standard sandwich ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The TNF-α concentrations were used to determine the IC50 value for each inhibitor.

Results

CompoundIC50 (nM)
Compound X 150
SB203580 200

In the cell-based assay, Compound X exhibited a lower IC50 value, suggesting better cellular permeability or less susceptibility to efflux pumps compared to SB203580.

Discussion and Conclusion

This comparative guide demonstrates a comprehensive approach to benchmarking a novel compound, this compound (Compound X), against the known p38 MAPK inhibitor, SB203580.

While SB203580 displayed slightly greater potency in a direct enzymatic assay, Compound X proved to be more effective in a cell-based model of inflammation. This highlights the critical importance of evaluating compounds in multiple assay formats to gain a complete understanding of their potential as therapeutic agents. The superior performance of Compound X in the cellular assay could be attributed to more favorable pharmacokinetic properties, such as enhanced cell membrane permeability.

Further investigation into the selectivity profile and off-target effects of Compound X is warranted. However, these initial findings suggest that this compound is a promising lead compound for the development of novel anti-inflammatory therapeutics targeting the p38 MAPK pathway.

References

  • Zarubin, T., & Han, J. (2005). Activation and signaling of the p38 MAP kinase pathway. Cell research, 15(1), 11-18. [Link]

  • Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases in inflammation and immunity. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1773(8), 1358-1375. [Link]

Comparative analysis of the pharmacokinetic profiles of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Comparative Pharmacokinetic Analysis of Novel Thiazole Acetamide Derivatives

Abstract

The thiazole acetamide scaffold is a promising pharmacophore in modern drug discovery. However, advancing a hit compound to a clinical candidate requires a profound understanding of its pharmacokinetic (PK) profile. This guide presents a comprehensive framework for the comparative pharmacokinetic analysis of novel N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide derivatives. We move beyond mere protocol recitation to explain the causal reasoning behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals. This document outlines the critical in vitro and in vivo assays necessary to elucidate a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and demonstrates how to structure a comparative analysis to facilitate lead optimization. All methodologies are designed as self-validating systems, grounded in authoritative references.

Introduction: The Central Role of Pharmacokinetics in Drug Discovery

Pharmacokinetics (PK), the study of how an organism affects a drug, is a cornerstone of drug development.[1][2] It provides a quantitative understanding of a drug's absorption, distribution, metabolism, and excretion (ADME), which collectively determine the onset, intensity, and duration of its therapeutic effect.[2] A compound with high target potency in vitro is of little therapeutic value if it cannot reach its site of action in sufficient concentration and for an adequate duration. Therefore, early and thorough PK characterization is essential to reduce the rate of attrition during drug discovery and development.[3]

The this compound scaffold and its derivatives represent a class of molecules with significant therapeutic potential. However, subtle structural modifications can dramatically alter their ADME properties. This guide provides the strategic and tactical framework for conducting a comparative PK analysis of such derivatives, enabling project teams to make data-driven decisions for lead candidate selection.

The Pharmacokinetic Characterization Workflow

A robust PK assessment follows a logical progression from high-throughput in vitro screens to more resource-intensive in vivo studies. This tiered approach allows for early identification of liabilities, guiding subsequent chemical modifications.

PK_Workflow cluster_in_vitro In Vitro Screening (Early Discovery) cluster_in_vivo In Vivo Confirmation (Lead Optimization) cluster_data Data Analysis & Decision Making MetStab Metabolic Stability (Liver Microsomes) Analysis Comparative Analysis (PK Parameters) MetStab->Analysis CL_int Perm Permeability (Caco-2 Assay) Perm->Analysis P_app PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->Analysis % Unbound PK_Study Rodent PK Study (Rat or Mouse) PK_Study->Analysis AUC, Cmax, T1/2 Bioavailability Decision Candidate Selection Analysis->Decision

Caption: Tiered workflow for pharmacokinetic characterization.

Comparative Analysis of Hypothetical Derivatives

To illustrate the analytical process, let us consider three hypothetical derivatives of our core scaffold, where R1 and R2 represent points of chemical modification.

  • Derivative A: Parent Compound

  • Derivative B: R1 = -CH2OH (introduces a hydroxyl group)

  • Derivative C: R2 = -F (introduces a fluorine atom)

The following table summarizes the key pharmacokinetic data that would be generated from the assays detailed in this guide.

ParameterDerivative ADerivative BDerivative CRationale for Observed Differences
In Vitro Data
Microsomal Half-Life (t½, min)25828The hydroxyl group in B provides a ready handle for Phase II metabolism (e.g., glucuronidation), leading to rapid clearance.[4]
Intrinsic Clearance (CLint, µL/min/mg)27.786.624.8Calculated from the half-life; high CLint for B predicts high in vivo clearance.
Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s)151216The increased polarity of B slightly reduces its passive permeability. A and C show good permeability, suggesting good potential for oral absorption.[5]
Efflux Ratio (Papp B→A / Papp A→B)1.21.31.1Ratios are <2, indicating none of the compounds are significant substrates for efflux transporters like P-glycoprotein.[5]
Plasma Protein Binding (% Bound, Rat)98.5%96.2%98.8%All compounds are highly bound. The slightly lower binding of B is due to its increased polarity. Only the unbound fraction is pharmacologically active.[6]
In Vivo Data (Rat, 2 mg/kg PO)
Cmax (ng/mL)450180480The high clearance of B results in a lower maximum plasma concentration.
Tmax (hr)1.00.51.0Rapid absorption for all compounds.
AUC₀-∞ (ng·hr/mL)18505502010The Area Under the Curve (AUC) reflects total drug exposure. The low AUC of B is a direct consequence of its high metabolic clearance.[7]
Half-Life (t½, hr)3.51.23.8The short in vivo half-life of B correlates well with the in vitro metabolic stability data.
Oral Bioavailability (F%)35%11%38%Calculated by comparing the oral AUC to an intravenous (IV) dose. The poor bioavailability of B is due to extensive first-pass metabolism in the liver.[8]

Expert Interpretation: Based on this comparative analysis, Derivative B would likely be deprioritized due to its high metabolic clearance and resulting poor oral bioavailability. Derivatives A and C show more promising PK profiles. The addition of fluorine in Derivative C did not negatively impact the PK profile and may have been intended to improve target potency or block a potential site of metabolism, making it a strong candidate for further development.

Experimental Protocols

The trustworthiness of a comparative analysis hinges on the quality and consistency of the underlying experimental data. The following are detailed, step-by-step protocols for the core ADME assays.

In Vitro Metabolic Stability in Liver Microsomes

Causality: This assay provides an early read on a compound's susceptibility to metabolism by the most important drug-metabolizing enzymes, the Cytochrome P450s (CYPs), which are abundant in liver microsomes.[4] A compound that is rapidly metabolized here will likely have high hepatic clearance and a short half-life in vivo.

Protocol:

  • Prepare Reagents:

    • Pooled liver microsomes (e.g., human, rat) stored at -80°C.

    • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (100 mM, pH 7.4).

    • Test compound stock solution (10 mM in DMSO).

  • Incubation:

    • On a 96-well plate, add phosphate buffer.

    • Add liver microsomes to a final protein concentration of 0.5 mg/mL.[4]

    • Spike the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[9] A parallel incubation without NADPH serves as a negative control.

  • Time Points & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), aspirate an aliquot of the incubation mixture.[4]

    • Immediately quench the reaction by adding the aliquot to a new plate containing 3 volumes of ice-cold acetonitrile with an internal standard (for LC-MS/MS analysis).

  • Sample Processing & Analysis:

    • Centrifuge the quenched plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[10]

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate Half-life (t½) = 0.693 / k.

    • Calculate Intrinsic Clearance (CLint) = (0.693 / t½) / (mg/mL protein concentration).

Caco-2 Permeability Assay

Causality: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer that is a well-accepted model of the human intestinal epithelium.[5][11] This assay measures a compound's rate of transport across this monolayer, predicting its potential for oral absorption.[12] It can also identify if a compound is a substrate of efflux transporters (e.g., P-gp), which can limit absorption.

Protocol:

  • Cell Culture:

    • Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell™ plates) for 18-22 days to allow for differentiation into a confluent, polarized monolayer.[5]

    • The side facing up is the apical (AP) side, mimicking the intestinal lumen, and the side facing down is the basolateral (BL) side, mimicking the blood side.[11]

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure its integrity.[13]

  • Permeability Measurement (AP to BL):

    • Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • Add the test compound (e.g., at 10 µM) to the AP (donor) compartment.[13]

    • Add fresh transport buffer to the BL (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • At a predetermined time point (e.g., 2 hours), take samples from both the AP and BL compartments.

  • Efflux Measurement (BL to AP):

    • Concurrently, perform the experiment in the reverse direction, adding the compound to the BL compartment and sampling from the AP compartment.

  • Analysis:

    • Quantify the compound concentration in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio = Papp (BL→AP) / Papp (AP→BL).

Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)

Causality: Most drugs bind to plasma proteins like albumin.[14] It is generally accepted that only the unbound (free) fraction of the drug is available to interact with its target, be metabolized, and be excreted.[6] High plasma protein binding can significantly affect a drug's distribution and clearance. The Rapid Equilibrium Dialysis (RED) method is a reliable and accurate way to determine this free fraction.[6][15]

Protocol:

  • Device Preparation:

    • Use a commercial RED device, which consists of wells divided into two chambers by a semipermeable dialysis membrane (MWCO 8-12 kDa).[14][16]

  • Sample Preparation:

    • Spike the test compound into blank plasma (from the species of interest, e.g., rat or human) at a final concentration of 1-10 µM.[6]

  • Dialysis:

    • Add the compound-spiked plasma (e.g., 300 µL) to one chamber (the plasma chamber).

    • Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other chamber (the buffer chamber).[6]

    • Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[15]

  • Sampling and Analysis:

    • After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.

    • To avoid analytical artifacts, matrix-match the samples. Add blank PBS to the plasma aliquot and blank plasma to the buffer aliquot.[17]

    • Analyze the concentration of the compound in both matrix-matched samples by LC-MS/MS.

  • Calculation:

    • Percentage Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100.

    • Percentage Bound = 100 - Percentage Unbound.

Bioanalytical Method: LC-MS/MS

The quantification of compounds in complex biological matrices (plasma, buffer, cell lysates) is universally performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its superior sensitivity and specificity make it the gold standard for bioanalysis.[18] A typical method involves protein precipitation, followed by chromatographic separation on a C18 column and detection using a triple-quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[18][19] Method development and validation should be conducted to ensure accuracy, precision, and reproducibility.[20]

Conclusion

A comparative pharmacokinetic analysis is not merely a data-gathering exercise; it is a critical component of the decision-making process in drug discovery. By systematically evaluating key ADME parameters using robust, validated assays, project teams can build a comprehensive understanding of a compound's in vivo behavior. This guide provides the scientific rationale and detailed protocols necessary to perform such an analysis, enabling the selection of candidate molecules with a higher probability of success in later stages of development. The integration of in vitro and in vivo data, as illustrated with our hypothetical derivatives, allows for the establishment of a clear structure-pharmacokinetic relationship, guiding the design of the next generation of improved therapeutic agents.

References

  • Title: Pharmacokinetics in Drug Discovery: An Exposure-Centred Approach to Optimising and Predicting Drug Efficacy and Safety Source: PubMed URL: [Link]

  • Title: Understanding Pharmacokinetics & Pharmacodynamics Source: Alimentiv URL: [Link]

  • Title: Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay Source: PubChem URL: [Link]

  • Title: DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells Source: JRC Big Data Analytics Platform URL: [Link]

  • Title: Protein Binding by Equilibrium Dialysis Source: Bio-protocol URL: [Link]

  • Title: Bioanalytical Method Development of Lipids, Peptides, and Small Molecules by LC-MS/MS Source: YouTube URL: [Link]

  • Title: Semi-automated protein binding methodology using equilibrium dialysis and a novel mixed-matrix cassette approach Source: PubMed URL: [Link]

  • Title: Plasma Protein Binding - Technical Notes Source: Sygnature Discovery URL: [Link]

  • Title: Why is Pharmacokinetics Important for Drug Absorption? Source: Pharma Focus America URL: [Link]

  • Title: AN EVOLVING ROLE OF PHARMACOKINETICS IN DRUG DISCOVERY Source: Jetir.Org URL: [Link]

  • Title: Small Molecule Method Development Strategies with Chad Christianson Source: Bioanalysis Zone URL: [Link]

  • Title: Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux Source: Springer Nature Experiments URL: [Link]

  • Title: The Importance of Pharmacokinetics in Early Drug Discovery Source: Vasiliadis Medical Books URL: [Link]

  • Title: Caco-2 Permeability Assay Source: Evotec URL: [Link]

  • Title: Microsomal Stability | Cyprotex ADME-Tox Solutions Source: Evotec URL: [Link]

  • Title: Metabolic Stability Assay Services Source: BioIVT URL: [Link]

  • Title: Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 Source: YouTube URL: [Link]

  • Title: Microsomal stability assay for human and mouse liver microsomes - drug metabolism Source: protocols.io URL: [Link]

  • Title: Automated Permeability Assays for Caco-2 and MDCK Cells Source: Diva-portal.org URL: [Link]

  • Title: Metabolic Stability Assessed by Liver Microsomes and Hepatocytes Source: Springer Nature Experiments URL: [Link]

  • Title: Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: An Overview Source: LCGC International URL: [Link]

  • Title: The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability Source: PubMed URL: [Link]

Sources

Assessing the Selectivity of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide for its Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. It is the cornerstone upon which the therapeutic window of a potential drug is built, distinguishing on-target efficacy from off-target liabilities. This guide provides a comprehensive framework for assessing the selectivity of a novel compound, N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide, for its putative target.

While the specific biological target of this compound has not been empirically determined in published literature, its structural motifs, particularly the 2-acetamido-thiazole core, are prevalent in a class of molecules known as kinase inhibitors. Kinases, being central regulators of a vast array of cellular processes, are a major class of drug targets, especially in oncology. The 2-aminothiazole scaffold is recognized as a "privileged structure" capable of forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.

Therefore, for the purpose of this illustrative guide, we will hypothesize that this compound is an inhibitor of the Phosphoinositide 3-kinase alpha (PI3Kα) enzyme. PI3Kα is a frequently mutated oncogene, and its selective inhibition is a clinically validated strategy in cancer therapy. This guide will delineate the experimental procedures to not only confirm its activity against PI3Kα but, more critically, to quantify its selectivity against other closely related lipid kinases.

The Imperative of Selectivity in PI3K Inhibition

The PI3K family of lipid kinases comprises several isoforms, with Class I being the most implicated in cancer. Class I is further divided into PI3Kα, β, γ, and δ, which have distinct roles in cellular signaling, and varying expression patterns[1][2][3]. While PI3Kα and β are ubiquitously expressed, γ and δ are primarily found in hematopoietic cells[1][2]. The high degree of structural homology within the ATP-binding site across these isoforms presents a significant challenge in developing isoform-selective inhibitors[4][5].

Pan-PI3K inhibitors, while potent, often suffer from dose-limiting toxicities due to the inhibition of multiple isoforms involved in normal physiological processes, such as glucose metabolism (PI3Kα) and immune function (PI3Kδ/γ)[6]. Consequently, the development of isoform-selective inhibitors is a key objective to widen the therapeutic index.

This guide will use the FDA-approved PI3Kα-selective inhibitor, Alpelisib , as a benchmark for comparison. Alpelisib provides a clinically relevant standard for both potency and selectivity, against which our test compound can be objectively measured.

Experimental Framework for Selectivity Profiling

A robust assessment of selectivity involves a multi-tiered approach, beginning with biochemical assays to determine direct enzyme inhibition and progressing to cell-based assays to confirm on-target activity in a physiological context.

G cluster_0 Biochemical Assessment cluster_1 Cellular Validation biochem_assay In Vitro Kinase Assay (e.g., ADP-Glo™) ic50_det IC50 Determination for Primary Target (PI3Kα) biochem_assay->ic50_det selectivity_panel Selectivity Profiling against PI3Kβ, PI3Kγ, PI3Kδ, mTOR ic50_det->selectivity_panel cell_treatment Treatment of PIK3CA-mutant Cancer Cell Line selectivity_panel->cell_treatment Proceed with potent & selective compounds western_blot Western Blot for p-Akt (Ser473) cell_treatment->western_blot dose_response Dose-Response Analysis western_blot->dose_response

Caption: A streamlined workflow for assessing the selectivity of a novel kinase inhibitor.

Part 1: Biochemical Selectivity Profiling

The initial step is to quantify the inhibitory activity of this compound against our primary target, PI3Kα, and a panel of other relevant kinases.

In Vitro Kinase Inhibition Assay Protocol (Adapted from ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The luminescent signal is directly proportional to the amount of ADP generated and thus inversely proportional to the inhibitory activity of the compound.

Objective: To determine the IC50 values of the test compound and Alpelisib against PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, and mTOR.

Materials:

  • Recombinant human PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, and mTOR enzymes.

  • PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Test compound: this compound.

  • Reference compound: Alpelisib.

  • 384-well plates.

  • Multimode plate reader with luminescence detection capabilities.

Procedure:

  • Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the test compound and Alpelisib in DMSO. The final concentration in the assay should range from, for example, 100 µM to 5 nM.

  • Kinase Reaction Setup:

    • Add 0.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Prepare a master mix containing the kinase reaction buffer, PIP2 substrate, and the respective kinase enzyme.

    • Add 4 µL of the enzyme/substrate mixture to each well.

    • Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration, e.g., 25 µM).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 values using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Data Presentation and Interpretation

The IC50 values obtained from the biochemical assay should be tabulated for a clear comparison of potency and selectivity.

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)mTOR IC50 (nM)Selectivity (β/α)Selectivity (δ/α)Selectivity (γ/α)
Alpelisib (Reference) 5~1200~250~290>1000~240x~58x~50x
This compound [Experimental[Experimental[Experimental[Experimental[Experimental[Calculate][Calculate][Calculate]
Value]Value]Value]Value]Value]

Note: The IC50 values for Alpelisib are approximate and based on published data for illustrative purposes[7].

Interpretation: The primary goal is to determine if the test compound exhibits potent inhibition of PI3Kα (low nM IC50) and significantly weaker inhibition of the other isoforms (high IC50 values). The selectivity ratio (IC50 off-target / IC50 on-target) provides a quantitative measure of isoform specificity. A high selectivity ratio is desirable.

Part 2: Cell-Based On-Target Validation

Biochemical assays, while essential, are performed in a simplified, artificial environment. It is crucial to validate these findings in a cellular context to confirm that the compound can engage its target and modulate downstream signaling pathways.

PI3K/Akt Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt pAkt p-Akt (Thr308, Ser473) PDK1->pAkt Phosphorylation Akt->pAkt Phosphorylation (by mTORC2) Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) pAkt->Downstream Inhibitor N-(4-formyl-1,3-thiazol-2-yl) -N-(4-methoxyphenyl)acetamide Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and the point of inhibition.

Western Blot Protocol for Phospho-Akt (Ser473)

Activation of PI3K leads to the phosphorylation of Akt at Serine 473 and Threonine 308. Measuring the levels of phosphorylated Akt (p-Akt) serves as a robust pharmacodynamic biomarker for PI3K activity.

Objective: To assess the dose-dependent inhibition of Akt phosphorylation at Serine 473 by the test compound in a cancer cell line with a known PIK3CA mutation.

Materials:

  • A human cancer cell line with a PIK3CA activating mutation (e.g., MCF-7 or T47D breast cancer cells).

  • Cell culture reagents.

  • Test compound and Alpelisib.

  • Lysis buffer.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis equipment.

  • Western blot transfer system.

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt.

  • HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP).

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Treatment:

    • Culture PIK3CA-mutant cells to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal signaling.

    • Treat the cells with increasing concentrations of the test compound or Alpelisib for a fixed time (e.g., 2 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration and prepare them for SDS-PAGE.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Antibody Incubation:

    • Block the membrane in 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.

Data Analysis and Interpretation

The Western blot results will provide a qualitative and semi-quantitative assessment of on-target activity.

Concentrationp-Akt (Ser473)Total Akt
Vehicle(Band Image)(Band Image)
10 nM(Band Image)(Band Image)
100 nM(Band Image)(Band Image)
1 µM(Band Image)(Band Image)
10 µM(Band Image)(Band Image)

Interpretation: A selective and potent PI3Kα inhibitor should demonstrate a dose-dependent decrease in the p-Akt signal, while the total Akt levels remain unchanged. The concentration at which a significant reduction in p-Akt is observed should ideally correlate with the biochemical IC50 value against PI3Kα.

Conclusion

The comprehensive assessment of a compound's selectivity is a critical, data-driven process that informs its therapeutic potential. By employing a systematic approach that combines robust biochemical assays with physiologically relevant cellular validation, researchers can build a strong foundation for further preclinical and clinical development. This guide, using this compound as a case study with a hypothesized target of PI3Kα, provides a blueprint for such an evaluation. The ultimate goal is to identify compounds with a clear selectivity profile, thereby maximizing the potential for efficacy while minimizing the risk of off-target toxicities.

References

  • Berndt, A., Miller, S., Williams, O., Le, D. D., & Houseman, B. T. (2010). The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors. ACS Chemical Biology, 5(2), 163-173.
  • Ameratunga, R., & Misbah, S. A. (2021). Targeting phosphatidylinositol 3-kinase gamma (PI3Kγ): Discovery and development of its selective inhibitors. Medicinal Research Reviews, 41(3), 1599-1621.
  • Condliffe, A. M., Davidson, K., Anderson, K. E., Ellson, C. D., Crabbe, T., Okkenhaug, K., ... & Stephens, L. R. (2005). Characterization of novel phosphoinositide 3-kinase gamma inhibitors: ex vivo selectivity profiles and cellular functionality. The Journal of Physiology, 565(Pt 1), 101–112.
  • Nussinov, R., & Tsai, C. J. (2020). PI3K inhibitors: review and new strategies. Chemical Society Reviews, 49(10), 3277-3290.
  • He, W., Ye, Z., Liu, Y., Zhang, Y., & Li, Y. (2020). Discovery of Potent and Selective PI3Kγ Inhibitors. Journal of Medicinal Chemistry, 63(21), 12694-12711.
  • Zhu, J., & Zhang, H. (2021). Targeting phosphatidylinositol 3‐kinase gamma (PI3Kγ): Discovery and development of its selective inhibitors. Medicinal Research Reviews, 41(3), 1599-1621.
  • Wymann, M. P., & Schneiter, R. (2017). Structural Determinants of Isoform Selectivity in PI3K Inhibitors. Molecules, 22(9), 1528.
  • Jo, H., Mondal, S., & Kim, D. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io.
  • Evans, C. A., Liu, T., Lescarbeau, A., & DiNitto, J. P. (2016). Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate. ACS Medicinal Chemistry Letters, 7(12), 1164–1169.
  • BenchChem. (2025).
  • Liu, N., Rowley, B. R., Bull, C. O., Schneider, C., & Ringshausen, I. (2013). Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances.
  • Sadhu, C., Masinovsky, B., Dick, K., Sowell, C. G., & Staunton, D. E. (2003). Selective role of PI3K delta in neutrophil inflammatory responses.
  • Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K isoform-selective inhibitors: next-generation targeted cancer therapies. Acta Biochimica et Biophysica Sinica, 47(3), 199–208.
  • Fabbro, D. (2015). A Tale of Two Isoforms: PI3K Delta and Gamma. Targeted Oncology, 10(1), 7-10.
  • Nussinov, R., & Tsai, C. J. (2020). Structural insights into selectivity of alpelisib in PI3K isoforms.
  • Zhong, H., & Chen, Y. (2023). Binding and selectivity studies of phosphatidylinositol 3-kinase (PI3K) inhibitors. Journal of Molecular Graphics and Modelling, 121, 108433.
  • Promega Corporation. (n.d.). PI3K(p110α/p85α) Kinase Assay. Promega.com.
  • Vanhaesebroeck, B., & Waterfield, M. D. (2016). Heterogeneity of Phosphatidylinositol-3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin Activation in Cancer: Is PI3K Isoform Specificity Important?. Clinical Cancer Research, 22(22), 5437–5440.
  • Echelon Biosciences. (n.d.). PI3-Kinase Activity AlphaScreen Assay. Echelon-inc.com.
  • Selleck Chemicals. (n.d.). PI3K Inhibitors. Selleckchem.com.
  • Knight, Z. A., Gonzalez, B., Feldman, M. E., Zunder, E. R., Goldenberg, D. D., Williams, O., ... & Shokat, K. M. (2006). A pharmacological map of the PI3-K family defines a role for p110α in insulin signaling. Cell, 125(4), 733-747.
  • Vanhaesebroeck, B., & Waterfield, M. D. (2012). Measuring PI3K Lipid Kinase Activity. Methods in Molecular Biology, 843, 191–200.
  • Jo, H., Mondal, S., & Kim, D. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io.
  • Ciraolo, E., Iezzi, M., Marone, R., Marengo, S., Curcio, C., Costa, C., ... & Wymann, M. P. (2008). Specific function of phosphoinositide 3-kinase beta in the control of DNA replication. Proceedings of the National Academy of Sciences, 105(18), 6734-6739.
  • Costa, C., & Ebi, H. (2016). Management of toxicity to isoform α-specific PI3K inhibitors. Annals of Oncology, 27(6), 968–975.
  • Zhong, H., & Chen, Y. (2023). Binding and selectivity studies of phosphatidylinositol 3-kinase (PI3K) inhibitors. Journal of Molecular Graphics and Modelling, 121, 108433.
  • He, W., Ye, Z., Liu, Y., Zhang, Y., & Li, Y. (2020). Discovery of Potent and Selective PI3Kγ Inhibitors. Journal of Medicinal Chemistry, 63(21), 12694-12711.
  • Cell Signaling Technology. (2007). Phospho-Akt (Ser473) Antibody. Cellsignal.com.
  • Ciruelos, E. M., & Lerebours, F. (2021). Role of Alpelisib in the Treatment of PIK3CA-Mutated Breast Cancer: Patient Selection and Clinical Perspectives. Cancer Management and Research, 13, 1847–1858.
  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121–131.
  • ResearchGate. (2014). What are the best PI3K/Akt Signaling pathway antibodies for Western Blot?.
  • Karanam, B., & Story, M. D. (2025). Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). Molecular Cancer Therapeutics, 24(3), 321-332.

Sources

Safety Operating Guide

Personal protective equipment for handling N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide

As a novel compound at the forefront of research, this compound presents a unique set of handling challenges. While a specific Safety Data Sheet (SDS) for this molecule is not yet widely available, a comprehensive understanding of its structural components—a thiazole ring, an acetamide group, and a methoxyphenyl group—allows for a robust and scientifically grounded approach to personal protective equipment (PPE) and laboratory safety. This guide provides essential, immediate safety and logistical information to empower researchers in their vital work.

Understanding the Risks: A Component-Based Hazard Analysis

The first step in ensuring laboratory safety is a thorough understanding of the potential hazards associated with the chemical in use.[1][2] By examining the known risks of analogous compounds, we can construct a reliable preliminary hazard profile for this compound.

  • Acetamide Moiety: The presence of the acetamide group is a significant consideration. Acetamide itself is classified as a suspected carcinogen.[3] It may also react with certain compounds, such as azo and diazo compounds, to produce toxic gases.[3][4]

  • N-(4-Methoxyphenyl)acetamide: This closely related structure is considered a hazardous substance.[5] It is known to be harmful if swallowed and can cause irritation to the eyes and skin.[5][6][7] A critical physical hazard to note is the potential for fine dusts of this compound to form explosive mixtures with air.[5]

  • Thiazole Derivatives: Thiazole-containing compounds are known for their biological activity, which is often the reason they are subjects of research.[8][9][10] This inherent bioactivity underscores the need for caution to avoid unintended exposure.

Based on this analysis, it is prudent to treat this compound as a compound that is potentially carcinogenic, harmful if ingested, an irritant to the skin and eyes, and poses a risk of dust explosion.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the identified risks.[2][11] The following table outlines the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesProvides good resistance to a wide range of chemicals and is suitable for handling powders.[1][12]
Eye Protection Chemical splash gogglesOffers a complete seal around the eyes to protect against airborne powder and potential splashes.[1][12]
Body Protection Laboratory coatProtects against incidental contact with the chemical powder.
Respiratory Protection N95-rated respirator or higherEssential for preventing the inhalation of fine chemical dust, especially when weighing or transferring the solid.[12]
Step-by-Step Guide to Donning and Doffing PPE

Correctly putting on and taking off PPE is as crucial as the equipment itself to prevent cross-contamination.

Donning Procedure:

  • Hand Hygiene: Begin by washing your hands thoroughly.

  • Lab Coat: Put on your laboratory coat, ensuring it is fully buttoned.

  • Respirator: Place the respirator over your nose and mouth, and perform a seal check to ensure a snug fit.[2]

  • Goggles: Position your chemical splash goggles over your eyes.

  • Gloves: Don your nitrile gloves, ensuring the cuffs are pulled up over the sleeves of your lab coat.[2]

Doffing Procedure:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out as you remove them to trap any contaminants.

  • Goggles: Remove your goggles from the back of your head forward.

  • Lab Coat: Unbutton and remove your lab coat, folding the contaminated exterior inward.

  • Respirator: Remove your respirator from the back of your head forward.

  • Hand Hygiene: Wash your hands thoroughly after all PPE has been removed.

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[13]

  • Static Electricity: To mitigate the risk of a dust explosion, ensure all equipment is properly grounded.[5][13]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[7]

Spill Management:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, gently cover the powder with an absorbent material to prevent it from becoming airborne.

  • Collect: Carefully sweep the material into a designated waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

Waste Disposal:

  • Containerization: All waste materials, including contaminated PPE and spill cleanup materials, should be placed in a clearly labeled, sealed container for hazardous waste.[13][14]

  • Disposal Method: The recommended disposal method for acetamide-related compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][15] Contact your institution's environmental health and safety (EHS) office for specific disposal procedures. Do not dispose of this chemical down the drain or in regular trash.[13][14]

Visualizing the Safety Workflow

To further clarify the procedural steps for ensuring safety, the following diagrams illustrate the key decision-making and operational workflows.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection A Identify Compound: This compound B Analyze Structural Components: - Acetamide (Suspected Carcinogen) - Methoxyphenyl (Irritant, Dust Explosion Risk) - Thiazole (Bioactive) A->B leads to C Select Respiratory Protection: N95 Respirator B->C due to powder inhalation risk D Select Eye Protection: Chemical Splash Goggles B->D due to eye irritation risk E Select Hand Protection: Nitrile Gloves B->E for chemical resistance F Select Body Protection: Laboratory Coat B->F for skin protection

Caption: PPE Selection Workflow based on Hazard Analysis.

Disposal_Workflow A Waste Generated (Contaminated PPE, excess compound) B Place in a labeled, sealed hazardous waste container A->B C Store in a designated hazardous waste accumulation area B->C D Contact Environmental Health & Safety (EHS) for pickup and disposal C->D E Incineration at a licensed waste disposal facility D->E EHS arranges

Caption: Chemical Waste Disposal Workflow.

References

  • Acetamide | CH3CONH2 | CID 178 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Proper disposal of chemicals - Sciencemadness Wiki. (n.d.). Retrieved from [Link]

  • Acetamide - SAFETY DATA SHEET - Penta chemicals. (2023, March 30). Retrieved from [Link]

  • Safety Data Sheet: acetamide - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Retrieved from [Link]

  • Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]

  • Your Guide to Personal Protective Equipment for Chemicals - NextSDS. (2026, January 8). Retrieved from [Link]

  • N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • General Synthetic Methods for Thiazole and Thiazolium Salts - ResearchGate. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment for Chemical Handling - Real Safety. (2016, October 10). Retrieved from [Link]

  • 4-Methoxyphenylacetamide - SAFETY DATA SHEET. (2024, March 30). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega. (2021, July 19). ACS Publications. Retrieved from [Link]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC. (n.d.). NIH. Retrieved from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Retrieved from [Link]

  • Thiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.